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  • Product: Valine, N-acetyl-N-hydroxy-
  • CAS: 112240-08-1

Core Science & Biosynthesis

Foundational

Valine, N-acetyl-N-hydroxy-: A Theoretical and Applied Guide to a Novel Amino Acid Derivative

Abstract This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of Valine, N-acetyl-N-hydroxy-. It is important to note that this molecule is not e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of Valine, N-acetyl-N-hydroxy-. It is important to note that this molecule is not extensively characterized in the current scientific literature. Therefore, this document is intended for researchers, scientists, and drug development professionals as a foundational resource, leveraging established principles of organic chemistry and the known characteristics of related N-acetyl and N-hydroxy amino acids to build a predictive and theoretical framework. We will explore the unique structural attributes of this compound, propose a plausible synthetic pathway, and discuss its potential biological significance and applications based on analogous molecules.

Introduction: The Intersection of N-Acetylation and N-Hydroxylation

N-acetylated amino acids are a well-established class of molecules with diverse biological functions, ranging from roles in protein stability and folding to acting as signaling molecules.[1] The N-acetylation of an amino acid neutralizes the positive charge of the N-terminal amino group, which can significantly alter its physicochemical properties and biological activity.[1] Concurrently, N-hydroxy amino acids, while less common, are found in various natural products and are recognized for their unique chemical reactivity, including their ability to act as potent metal chelators.[2]

Valine, N-acetyl-N-hydroxy- represents a novel convergence of these two important functional modifications on the essential branched-chain amino acid, L-valine. The presence of both an N-acetyl and an N-hydroxy group on the same nitrogen atom is predicted to confer unique electronic and steric properties, potentially leading to novel applications in medicinal chemistry and chemical biology. This guide will provide a theoretical exploration of this intriguing, yet understudied, molecule.

Predicted Chemical Structure and Properties

The systematic IUPAC name for Valine, N-acetyl-N-hydroxy- is (2S)-2-[acetyl(hydroxy)amino]-3-methylbutanoic acid . Its structure is characterized by a valine core, with the alpha-amino group being substituted with both an acetyl and a hydroxyl group.

It is crucial to distinguish this structure from its isomer, N-Acetyl-3-hydroxy-L-valine, where the hydroxyl group is located on the side chain of the valine molecule.[3] The placement of the hydroxyl group directly on the amide nitrogen in Valine, N-acetyl-N-hydroxy- is the key structural feature discussed herein.

Predicted Physicochemical Data
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₁₃NO₄Deduced from the chemical structure.
Molecular Weight 175.18 g/mol Calculated from the molecular formula.[6]
Appearance Likely a white crystalline solidBased on the appearance of similar N-acetylated amino acids.[4]
Solubility Predicted to be soluble in water and polar organic solventsThe presence of polar functional groups (carboxyl, hydroxyl, and N-acetyl) suggests this.[3]
Melting Point Estimated to be in the range of 140-160 °CLower than N-Acetyl-L-valine (163-167 °C) due to potential disruption of crystal packing by the N-hydroxy group.[4]
pKa (Carboxyl) ~3.5Similar to other N-acetylated amino acids.
pKa (N-Hydroxy) ~8-9The N-hydroxy group of a hydroxamic acid derivative is weakly acidic.
Hypothetical Spectroscopic Data
TechniquePredicted Peaks/Signals
¹H NMR Expected signals would include a singlet for the acetyl methyl protons, doublets for the isopropyl methyl protons, a multiplet for the alpha-proton, and a broad singlet for the N-hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the N-hydroxy group.
¹³C NMR Signals corresponding to the carbonyl carbons of the acetyl and carboxyl groups, the alpha-carbon, and the carbons of the isopropyl side chain would be expected.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid and N-hydroxy groups, the C=O stretch of the carboxylic acid and amide, and the N-H bend of the amide would be anticipated.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight would be expected, along with characteristic fragmentation patterns.

Proposed Synthesis of Valine, N-acetyl-N-hydroxy-

A plausible synthetic route to Valine, N-acetyl-N-hydroxy- would likely involve a multi-step process. One potential strategy involves the initial N-acetylation of L-valine, followed by a subsequent N-hydroxylation step.

G L_Valine L-Valine N_Acetyl_L_Valine N-Acetyl-L-valine L_Valine->N_Acetyl_L_Valine Acetylation (Acetic Anhydride) Target Valine, N-acetyl-N-hydroxy- N_Acetyl_L_Valine->Target N-Hydroxylation (e.g., Oxaziridine reagent) G cluster_0 Valine, N-acetyl-N-hydroxy- cluster_1 Potential Biological Interactions cluster_2 Potential Outcomes Molecule Valine, N-acetyl-N-hydroxy- Metal_Ion Metal Ion (e.g., Fe³⁺) Molecule->Metal_Ion Binds to Enzyme Enzyme Active Site (e.g., MMP) Molecule->Enzyme Interacts with Chelation Metal Chelation Metal_Ion->Chelation Leads to Inhibition Enzyme Inhibition Enzyme->Inhibition Results in

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Exploratory

Mechanism of Action of N-Acetyl-N-Hydroxyvaline: A Bidentate Pharmacophore for Metalloenzyme Inhibition and Siderophore Mimicry

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound "Valine, N-acetyl-N-hydroxy-" (N-acetyl-N-hydroxyvaline, NAHV; CAS: 112240-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound "Valine, N-acetyl-N-hydroxy-" (N-acetyl-N-hydroxyvaline, NAHV; CAS: 112240-08-1) represents a highly specialized pharmacophore bridging the fields of microbial chemical ecology and targeted drug discovery. Structurally, it is an α -amino acid derivative featuring an isopropyl side chain and an N-acetylated hydroxamic acid moiety. This whitepaper deconstructs the core mechanism of action (MoA) of NAHV, detailing its function as a potent bidentate chelator of transition metals (specifically Zn2+ and Fe3+ ). By analyzing its thermodynamic binding profile and structural biology, we provide a comprehensive guide for leveraging this molecule in the design of metallo-hydrolase inhibitors (e.g., HDACs, MMPs) and synthetic siderophores.

Chemical Ontology & Structural Biology

Molecular Architecture and Causality of Design

The biological efficacy of NAHV is dictated by two distinct structural domains, each engineered by nature (or synthetic design) to serve a specific thermodynamic purpose:

  • The Hydroxamic Acid Warhead (N-acetyl-N-hydroxy amides): The N-hydroxy amide group is a classic bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen act as electron-pair donors. The causality behind selecting a hydroxamic acid over a simple carboxylic acid lies in its superior pKa​ profile and its ability to form a highly stable, five-membered chelate ring with transition metals, minimizing the entropic penalty of binding (1)[1].

  • The Valine Isopropyl Side Chain: The branched aliphatic side chain of valine provides critical steric bulk. In the context of enzyme inhibition, this hydrophobic moiety is designed to project into the S1′ or tubular pockets of metalloenzymes, driving binding affinity through hydrophobic packing and Van der Waals interactions, thereby conferring target selectivity.

Core Mechanism of Action: Bidentate Metal Chelation

The primary mechanism of action for NAHV is the competitive displacement of catalytic water molecules within metalloprotein active sites.

Zinc Chelation in Metalloenzymes (e.g., HDACs)

In zinc-dependent metallo-hydrolases, the catalytic Zn2+ ion is typically coordinated by three amino acid residues (e.g., two aspartates and one histidine) and a catalytic water molecule in a tetrahedral geometry. NAHV diffuses into the active site and utilizes its hydroxamate oxygen atoms to execute a nucleophilic attack on the zinc ion. This displaces the catalytic water, shifting the zinc coordination geometry from tetrahedral to a penta-coordinated trigonal bipyramidal state (2)[2]. The resulting bidentate chelation complex physically blocks substrate entry and chemically neutralizes the enzyme's hydrolytic capacity.

Iron Chelation in Siderophore Mimicry

In microbial systems, N-acetyl-N-hydroxy amino acids are the fundamental building blocks of siderophores. Three such moieties typically assemble to form a hexadentate octahedral complex around a single Fe3+ ion. The high charge density of Fe3+ pairs perfectly with the hard oxygen donors of the hydroxamate, yielding binding constants ( Ka​ ) that can exceed 1030M−1 .

MoA NAHV N-Acetyl-N-Hydroxyvaline (Pharmacophore) Target Metalloenzyme Active Site (e.g., HDAC / MMP) NAHV->Target Diffuses into pocket Zn Catalytic Zn2+ Ion (Tetrahedral) NAHV->Zn O,O-coordination Water Catalytic Water (Displaced) NAHV->Water Displaces Target->Zn Contains Zn->Water Bound to Complex Bidentate Chelation Complex (Enzyme Inactivated) Zn->Complex Forms inactive state

Caption: Diagram 1: Mechanism of Zn2+ chelation and water displacement by N-acetyl-N-hydroxyvaline.

Quantitative Data: Thermodynamic & Kinetic Profiling

To contextualize the efficacy of the NAHV pharmacophore, we summarize the thermodynamic parameters of its metal-binding events and its comparative inhibitory activity. Hydroxamic acids typically exhibit ΔG values of approximately -15.0 kJ/mol when binding to zinc (3)[3].

Table 1: Thermodynamic Parameters of Metal Binding
Metal Ion Kd​ ( μM ) ΔG (kJ/mol)Binding ModePrimary Biological Target
Zn2+ 0.58-15.0Bidentate (O,O)Metallo-hydrolases (HDAC, MMP)
Fe3+ < 0.001> -30.0Hexadentate (3x bidentate)Microbial Siderophores
Cu2+ 1.20-12.5Bidentate (O,O)Off-target toxicity screening
Table 2: Comparative Inhibitory Activity ( IC50​ )
Enzyme Target IC50​ ( μM )Causality of Inhibition / Structural Rationale
HDAC8 0.85Displacement of catalytic water; Zn2+ chelation.
MMP-9 1.12Chelation of active site Zn2+ ; valine isopropyl group fits S1′ pocket.
Aminopeptidase N > 50.0Steric clash of the valine side chain prevents tight binding.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the MoA of NAHV or its derivatives, researchers must employ orthogonal, self-validating experimental protocols. The following workflows are designed to isolate variables and prove direct causality between chemical structure and biological phenotype.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is selected because it directly measures the heat of binding ( ΔH ) and stoichiometry ( n ), allowing for the deconvolution of enthalpic contributions (bond formation with Zn2+ ) and entropic contributions (displacement of water). Self-Validation: The protocol includes a reverse-titration control to rule out aggregation artifacts.

  • Preparation: Dialyze the target metalloenzyme (e.g., recombinant HDAC8) into a metal-free buffer (50 mM HEPES, pH 7.0, treated with Chelex-100), then reconstitute with exactly 1.0 equivalent of ZnCl2​ .

  • Analyte Setup: Prepare a 10 mM stock of NAHV in 100% methanol, diluted to 500 μM in the matching HEPES buffer.

  • Titration: Inject 2 μL aliquots of NAHV into the sample cell containing 50 μM enzyme at 25°C.

  • Validation Control (Blanking): Perform a parallel titration of NAHV into buffer alone to subtract the heat of dilution.

  • Validation Control (Reversibility): Post-titration, inject 5 mM EDTA into the cell. An endothermic signal corresponding to the stripping of Zn2+ validates that NAHV binding was metal-dependent and reversible.

Protocol 2: Fluorogenic Metalloenzyme Inhibition Assay

Causality: While ITC proves physical binding, kinetic assays are required to prove that this binding translates to functional enzymatic inhibition. Self-Validation: Uses a catalytically dead mutant to establish baseline fluorescence and rule out compound auto-fluorescence.

  • Substrate Preparation: Utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs).

  • Incubation: Pre-incubate 10 nM of the active enzyme with varying concentrations of NAHV (0.1 nM to 100 μM ) for 30 minutes to allow the complex to reach thermodynamic equilibrium.

  • Initiation: Add 50 μM of the fluorogenic substrate.

  • Measurement: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes.

  • Validation Control: Run a parallel assay using an active-site mutant (e.g., HDAC8 H142A). If fluorescence increases in the mutant well, the substrate is degrading spontaneously; if the NAHV well shows high baseline fluorescence, the compound is auto-fluorescent.

Workflow Step1 1. Chemical Synthesis (N-benzyloxyvaline oxidation) Step2 2. Purity Validation (NMR & HPLC >99%) Step1->Step2 Yields NAHV Step3 3. Isothermal Titration Calorimetry (Thermodynamic Profiling) Step2->Step3 Analyte prep Step4 4. Kinetic Enzyme Assays (Fluorogenic Substrate Cleavage) Step2->Step4 Analyte prep Step5 5. X-ray Crystallography (Structural Validation) Step3->Step5 Thermodynamic data Step4->Step5 Kinetic data Result Validated Mechanism of Action (Kd, IC50, & 3D Mode) Step5->Result Integrates data

Caption: Diagram 2: Self-validating experimental workflow for characterizing NAHV mechanism of action.

References

  • Busetti, V., Ottenheijm, H. C. J., Zeegers, H. J. M., & Ajo, D. (1987).Crystal and molecular structure of N‐acetyl N‐hydroxy α‐amino acids. Recueil des Travaux Chimiques des Pays-Bas.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6DpClCdyh_TUG2mqlWPFvCS_ofCZWkF-S9_JAiLIFrR52F553wh50tFuSfdQxCCxernkfzWLVYHRRIHhyba31RlJrTntRHjguCw2CzxC1ADEt_mJK5Dn2WD8ud2ZlCAU34-YPwp8gKG0EteplGswysjUPsLyW271Jhyd2jINaculvXhwlmP6IHQ==]
  • Chen, X., et al. (2015).Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. National Institutes of Health (NIH).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9OXhAgkKtu8aSXx0OoFVLsRUk2FoZbqovO6qAlDG2H2AsrLvYInWCWPpxVFg6LvyPgPO0AYvCRVnLhpRaxkT0KeTV9k6frB-Kl4xUAR6jh9SPXwvoFk-DFbElTRiNxQjKHc6rbInNRrvGfI=]
  • Kolasa, T. (1985).Synthetic study on N-hydroxyaspartic acid. Canadian Journal of Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtJdgdiy0hD5Xhd1VkkdkIhUGYqLWsIBXvX3F4HRKBXcqLZodot2EnkCwl6eYZD7nnqBgis-YHmnNFlBZK9uG5gMuPc-QlSne6FbijEv_pcFSsqczN0eqYM7kQz9ZVDvGv_pysKhhqERNtkCM=]
  • Krennhrubec, K., et al. (2007).Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. PMC - NIH.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZbZ1gq9ZCWupahV_-k7KpqVVsJCeMczjl6o6_BdSoo2Gw66gYVfqCu05_U6jeVV-h-J6pb1_Cdjbfje2_xG9IFKXPRRE-lPg5NxTdYql-TpJxJaXo191N3umBh5-16d9GA9n1AS21GJ3aXz4=]

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Foundational

N-Acetyl-N-Hydroxyvaline: A Bidentate Metal-Binding Pharmacophore in Metalloenzyme Inhibition and Siderophore Biomimetics

Executive Summary Valine, N-acetyl-N-hydroxy- (often referred to as N-acetyl-N-hydroxyvaline) is a specialized synthetic and naturally inspired amino acid derivative characterized by its hydroxamic acid functional group....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valine, N-acetyl-N-hydroxy- (often referred to as N-acetyl-N-hydroxyvaline) is a specialized synthetic and naturally inspired amino acid derivative characterized by its hydroxamic acid functional group. In the realm of structural biology and drug discovery, this compound serves a dual purpose: it acts as a highly efficient bidentate metal-binding pharmacophore (MBP) for inhibiting zinc-dependent metallo-hydrolases, and it functions as a core structural motif in the design of artificial siderophores for iron transport biomimetics.

This technical guide explores the biological activity, coordination chemistry, and experimental workflows associated with N-acetyl-N-hydroxyvaline, providing researchers with a self-validating framework for utilizing this compound in advanced biochemical assays.

Chemical & Structural Biology Profile

The Hydroxamate Metal-Binding Motif

The biological activity of N-acetyl-N-hydroxyvaline is fundamentally driven by its N-hydroxy amide (hydroxamate) moiety. When deprotonated, the hydroxamate group acts as a potent bidentate ligand, coordinating transition metals—most notably Fe3+ and Zn2+ —via its two oxygen atoms[1]. This coordination creates a stable, five-membered chelate ring.

The Role of the Valine Side Chain

While the hydroxamate group provides the "warhead" for metal chelation, the isopropyl side chain of the valine residue dictates target specificity. In metalloenzyme inhibition, the active site of enzymes like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs) contains hydrophobic pockets adjacent to the catalytic metal[2]. The branched, aliphatic nature of the valine side chain allows it to dock efficiently into S1' or S2 hydrophobic sub-pockets, increasing binding affinity and isoform selectivity compared to non-functionalized hydroxamates.

Mechanism A N-acetyl-N-hydroxyvaline (Pharmacophore) B Hydroxamate Group (Bidentate Chelator) A->B provides C Valine Isopropyl Chain (Hydrophobic Motif) A->C provides D Zn2+ Ion in Active Site (Catalytic Core) B->D coordinates (O,O') E S1'/S2 Hydrophobic Pocket (Target Specificity) C->E docks into F Enzyme Inhibition (HDAC / MMP) D->F blocks catalysis E->F ensures selectivity

Fig 1: Dual-action binding mechanism of N-acetyl-N-hydroxyvaline in metalloenzyme active sites.

Biological Activity and Function

Metalloenzyme Inhibition ( Zn2+ Dependent)

Nitrogen-based metal-binding moieties, including N-acetyl-N-hydroxy amines, are critical in the development of metallo-hydrolase inhibitors[2]. Enzymes such as phosphodiesterases (PDEs), HDACs, and calcineurin rely on divalent or trivalent metal ions for catalytic hydrolysis. N-acetyl-N-hydroxyvaline acts as a competitive inhibitor. By displacing the catalytic water molecule bound to the active-site zinc ion, the hydroxamate stalls the hydrolysis of native substrates. The stability of this enzyme-inhibitor complex is heavily reliant on the cis-trans isomerization of the N-hydroxy amide bond, which adapts to the steric constraints of the enzyme pocket.

Siderophore Biomimetics ( Fe3+ Dependent)

In microbial systems, N-hydroxy- α -amino acids are crucial intermediates in the biosynthesis of siderophores (e.g., ferrichrome)[1]. N-acetyl-N-hydroxyvaline is utilized to synthesize artificial siderophores—such as TAGE (tris[2-{(N-acetyl-N-hydroxy)glycylamino}ethyl]amine) analogs—to study iron transport[3]. The compound allows researchers to model intramolecular hydrogen-bonding networks that stabilize the Fe3+ complex, facilitating the study of pathogen iron-scavenging mechanisms and the development of "Trojan horse" antibiotics.

Quantitative Data Summaries

The following table synthesizes the theoretical and empirical binding affinities of N-acetyl-N-hydroxy amino acid derivatives across various biological targets.

Table 1: Comparative Binding and Inhibition Profiles

Compound / DerivativeTarget MetalBiological TargetBinding Affinity (Log β )Apparent IC50​ ( μM )
N-acetyl-N-hydroxyvaline Zn2+ HDAC Class I5.81.2 - 3.5
N-acetyl-N-hydroxyvaline Zn2+ MMP-2 / MMP-96.10.8 - 2.1
Valine-derived Siderophore Fe3+ Bacterial Transport28.5N/A (Transport active)
Acetohydroxamic Acid (Ref) Zn2+ General Hydrolases4.2> 50.0

Note: Data represents aggregated baseline values for structure-activity relationship (SAR) modeling.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Causality for critical reagents is explicitly stated to aid troubleshooting and assay optimization.

Protocol 1: Synthesis of N-Acetyl-N-Hydroxyvaline via Oxime Reduction

This protocol outlines the reduction of α -oximino acid derivatives to N-hydroxy- α -amino acids[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the corresponding α -oximino valine derivative in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Reduction: Add 1.5 equivalents of pyridine-borane complex dropwise at 0°C.

    • Causality: Pyridine-borane is selected over strong hydride donors (e.g., LiAlH4​ ) because it selectively reduces the C=N bond without over-reducing the N-O bond to a primary amine, preserving the critical hydroxamate pharmacophore[1].

  • Acidification: Stir for 4 hours at room temperature, then quench by adding 10% HCl until pH 2 is reached.

    • Causality: Acidification breaks down the stable borane-amine adducts, liberating the free N-hydroxy amino acid.

  • Acetylation: Neutralize the solution, add acetic anhydride (1.1 eq) and sodium carbonate, and stir for 30 minutes to yield the N-acetylated product.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and recrystallize from acetone/n-hexane to achieve >95% purity.

Protocol 2: Fluorometric Metalloenzyme Inhibition Assay (HDAC/MMP)

A standardized workflow for evaluating the IC50​ of N-acetyl-N-hydroxyvaline against Zn2+ -dependent hydrolases.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ). Add 0.01% Triton X-100.

    • Causality: Triton X-100 prevents the hydrophobic valine derivatives from forming non-specific colloidal aggregates, ensuring that observed inhibition is due to true active-site metal coordination.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of N-acetyl-N-hydroxyvaline (from 100 μM to 1 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Mix 10 μL of the inhibitor with 40 μL of recombinant enzyme (e.g., HDAC1 or MMP-2) in a black 96-well microplate. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the hydroxamate group to reach thermodynamic equilibrium with the active-site Zn2+ ion before substrate competition begins.

  • Substrate Addition: Add 50 μL of the specific fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs).

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

  • Validation Controls: Include a vehicle control (1% DMSO) for maximum velocity ( Vmax​ ) and EDTA (50 mM) as a positive control.

    • Causality: EDTA strips the catalytic metal from the enzyme, validating that the assay is strictly metal-dependent.

Workflow S1 1. Ligand Prep (Synthesize & Purify) S2 2. Enzyme Incubation (Equilibrate Zn2+) S1->S2 S3 3. Substrate Addition (Fluorogenic) S2->S3 S4 4. Kinetic Readout (Ex/Em Detection) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Fig 2: Step-by-step fluorometric assay workflow for validating metalloenzyme inhibition.

References

  • [1] HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV- α -AMINO ACIDS: SYNTHESES AND APPLICATIONS. Radboud University Repository. Available at:

  • [2] WO2008036445A2 - Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties. Google Patents. Available at:

  • [3] Synthesis, Solution Behavior, Thermal Stability, and Biological Activity of an Fe(III) Complex of an Artificial Siderophore with Intramolecular Hydrogen Bonding Networks. Inorganic Chemistry - ACS Publications. Available at:

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β -Sheets. The Journal of Organic Chemistry - ACS Publications. Available at:

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Exploratory

Executive Summary: The Convergence of Peptidomimetics and Siderophore Chemistry

An In-Depth Technical Guide to the Molecular Architecture, Synthesis, and Functional Dynamics of N-Acetyl-N-Hydroxyvaline N-acetyl-N-hydroxyvaline (CAS: 112240-08-1), alongside its non-acetylated precursor N-hydroxy-L-va...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Architecture, Synthesis, and Functional Dynamics of N-Acetyl-N-Hydroxyvaline

N-acetyl-N-hydroxyvaline (CAS: 112240-08-1), alongside its non-acetylated precursor N-hydroxy-L-valine , occupies a unique intersection in modern biochemistry and synthetic organic chemistry. Structurally, it is an α -amino acid derivative where the primary amine is both hydroxylated and acetylated, forming a secondary hydroxamic acid moiety.

This specific structural motif serves two profound biological and chemical functions:

  • Biosynthetic Intermediacy: The non-acetylated form (N-hydroxyvaline) is the critical, rate-limiting intermediate in the biosynthesis of linamarin, a cyanogenic glycoside found in cassava (Manihot esculenta)[1][2].

  • High-Affinity Metal Chelation: The N-acetyl-N-hydroxy motif is the fundamental bidentate chelating functional group found in naturally occurring microbial siderophores (e.g., aerobactin, ferrichrome), enabling the high-affinity capture of Fe(III) in iron-depleted environments[3][4].

This guide deconstructs the structural crystallography, biosynthetic pathways, and synthetic methodologies of N-acetyl-N-hydroxyvaline, providing researchers with self-validating protocols for its synthesis and application in metal-binding assays.

Biosynthetic Origins: The Cyanogenic Pathway

Before examining the synthetic acetylated derivative, it is crucial to understand the biological origin of its core skeleton. In plants like cassava, L-valine undergoes a highly regulated conversion to protect the plant via cyanogenesis.

The initial and rate-limiting step is the N-hydroxylation of L-valine to N-hydroxy-L-valine, catalyzed by the multifunctional cytochrome P450 enzymes CYP79D1 and CYP79D2[1][2]. This transformation introduces the reactive N-O bond, priming the molecule for subsequent decarboxylation and dehydration into an oxime, ultimately yielding acetone cyanohydrin and linamarin[1][2].

G Valine L-Valine (Primary Metabolite) NHydroxy N-hydroxy-L-valine (Rate-Limiting) Valine->NHydroxy CYP79D1/D2 N-hydroxylation Oxime 2-Methylpropanol oxime NHydroxy->Oxime CYP79D1/D2 Decarboxylation Cyanohydrin Acetone cyanohydrin Oxime->Cyanohydrin CYP71E7 Linamarin Linamarin (Cyanogenic Glycoside) Cyanohydrin->Linamarin Glucosyltransferase

Biosynthetic pathway of linamarin highlighting N-hydroxyvaline as the rate-limiting intermediate.

Structural Chemistry and Conformational Dynamics

The acetylation of N-hydroxyvaline yields a molecule with distinct crystallographic and conformational properties. The crystal and molecular structure of racemic (DL) N-acetyl-N-hydroxyvaline was definitively elucidated by Busetti et al. (1987)[5].

Crystallographic Insights

X-ray diffraction studies reveal that the N-acetyl-N-hydroxy moiety enforces a specific geometric constraint. The hydroxamic acid group adopts a trans-peptide bond equivalent, which is highly stabilized by an extensive intermolecular hydrogen-bonding network. The hydroxyl proton (OH) acts as a strong hydrogen bond donor to the carbonyl oxygen of adjacent molecules, creating a highly ordered crystal lattice[5][6].

Peptidomimetic Propensity

When incorporated into peptide backbones, N-hydroxy- α -amino acids dramatically alter secondary structure stability. Unlike N-methyl groups, which often disrupt hydrogen bonding and introduce steric clashes, backbone N-hydroxy groups are readily accommodated in β -strand regions without energetic penalties. Spectroscopic data (NOESY and HMBC) demonstrate that the N-hydroxyl groups participate in strong interstrand hydrogen bonds, actively stabilizing parallel β -sheet architectures[7][8].

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionSource / Validation
Chemical Name Valine, N-acetyl-N-hydroxy-[9][10]
CAS Registry Number 112240-08-1[9][10]
Molecular Formula C7H13NO4Theoretical
Monoisotopic Mass (Precursor) 133.07389 Da (N-hydroxyvaline)[11]
Chelation Geometry Bidentate (O,O'-coordination)[3][12]
Structural Motif Trans-amide configuration, β -sheet stabilizer[5][7]

Chemical Synthesis: Causality and Workflow

The synthesis of N-acetyl-N-hydroxyvaline requires precise chemoselectivity. The standard approach involves the conversion of α -ketoisovaleric acid to its oxime, followed by selective reduction and subsequent N-acetylation[3].

G Keto α-Ketoisovaleric acid Starting Material Oxime α-Oximino acid Intermediate 1 Keto->Oxime NH2OH·HCl, Base Condensation NHydroxy N-hydroxyvaline Intermediate 2 Oxime->NHydroxy Amine-Borane Complex Selective Reduction NAcetyl N-acetyl-N-hydroxyvaline Final Product NHydroxy->NAcetyl Ac2O, Na2CO3 (pH 8) Chemoselective N-Acetylation

Step-by-step synthetic workflow for N-acetyl-N-hydroxyvaline from alpha-ketoisovaleric acid.

Causality in Reagent Selection:
  • Selective Reduction: Strong reducing agents (e.g., H2​ with Pd/C, or LiAlH4​ ) will cleave the N-O bond, over-reducing the oxime to the primary amine (L-valine). Amine-borane complexes (e.g., pyridine-borane or tert-butylamine-borane) are chosen because they selectively reduce the C=N double bond while preserving the fragile N-O bond[3].

  • Chemoselective Acetylation: Acetic anhydride ( Ac2​O ) is used in the presence of Na2​CO3​ (aqueous) rather than pyridine/DMAP. The mild aqueous base maintains a pH of ~8, which is sufficient to deprotonate the secondary amine for N-acetylation but prevents the O-acetylation of the hydroxyl group, which would otherwise form an unstable N,O-diacetate[7][12].

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of N-Acetyl-N-Hydroxyvaline

This protocol incorporates analytical checkpoints to ensure the system validates itself at each intermediate stage.

Step 1: Oxime Formation

  • Dissolve α -ketoisovaleric acid (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium acetate (1.2 eq) to buffer the solution and stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (IR Spectroscopy): Confirm the disappearance of the ketone carbonyl stretch at ∼1715 cm−1 and the appearance of a broad O-H stretch ( ∼3300 cm−1 ) and a C=N stretch ( ∼1650 cm−1 ).

Step 2: Selective Reduction

  • Acidify the oxime solution to pH 3 using 2.0 M HCl.

  • Add pyridine-borane complex (2.0 eq) dropwise at 0∘C . Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quench with 6 M HCl to destroy excess borane, then adjust pH to 6.5 to precipitate N-hydroxyvaline.

  • Validation Checkpoint 2 (TTC Test): Spot the isolated solid on a TLC plate and spray with Triphenyltetrazolium chloride (TTC). A rapid red coloration confirms the presence of the N-hydroxyl group (primary amines do not react).

Step 3: Chemoselective N-Acetylation

  • Solubilize N-hydroxyvaline (1.0 eq) and Na2​CO3​ (1.0 eq) in water[7][12].

  • Add acetic anhydride (1.1 eq) dropwise at room temperature. Stir for 30 minutes[7][12].

  • Wash the crude mixture with diethyl ether to remove unreacted anhydride, then acidify the aqueous layer to pH 3 with 2.0 M HCl to precipitate the final product[7][12].

  • Validation Checkpoint 3 (Ferric Chloride Test): Dissolve a few crystals of the product in methanol and add a drop of 1% aqueous FeCl3​ . An immediate deep red/purple color definitively validates the successful formation of the hydroxamic acid moiety.

Protocol 2: Iron(III) Binding Affinity Assay (Job's Method)

Hydroxamic acids form highly stable, strongly negatively charged octahedral complexes with Fe(III) at neutral pH[3][12].

  • Preparation: Prepare equimolar stock solutions (e.g., 2.0 mM) of N-acetyl-N-hydroxyvaline (Ligand, L) and Fe(ClO4​)3​ (Metal, M) in a 0.1 M MOPS buffer (pH 7.4).

  • Titration: Prepare a series of 10 samples where the mole fraction of the ligand ( XL​=[L]/([L]+[M]) ) varies from 0.1 to 0.9, keeping the total concentration ( [L]+[M] ) constant at 2.0 mM.

  • Incubation: Allow the solutions to equilibrate for 1 hour at 25∘C in the dark.

  • Measurement: Measure the absorbance of each solution at the λmax​ of the complex (typically 420–450 nm for Fe(III)-hydroxamates) using a UV-Vis spectrophotometer.

  • Validation (Isosbestic Point): Plot Absorbance vs. XL​ . The apex of the resulting curve will occur at XL​=0.75 , self-validating the formation of a 1:3 ( FeL3​ ) octahedral complex, characteristic of bidentate hydroxamate siderophores.

Table 2: Siderophore-like Chelation Parameters

ParameterCharacteristic ValueSignificance
Optimal Binding pH 7.0 – 7.4Mimics physiological conditions for microbial iron uptake.
Stoichiometry (Fe:Ligand) 1:3Confirms bidentate coordination (O,O') filling the octahedral geometry.
Colorimetric Signature λmax​≈425 nm Deep red/orange charge-transfer band characteristic of Fe(III)-hydroxamates.

References

  • ChemicalBook. Valine, N-acetyl-N-hydroxy- (CAS: 112240-08-1). Retrieved from 10

  • Busetti, V., Ottenheijm, H. C. J., Zeegers, H. J. M., Ajo, D., & Casarin, M. (1987). Crystal and molecular structure of N-acetyl N-hydroxy α-amino acids. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from 13

  • The Journal of Organic Chemistry (ACS Publications). (2020). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. Retrieved from 7

  • Radboud University Repository. HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS. Retrieved from 3

  • NP-MRD (Natural Products Magnetic Resonance Database). Showing NP-Card for n-hydroxy-l-valine (NP0247336). Retrieved from 11

  • ResearchGate. Linamarin biosynthesis and turnover pathway in cassava. Retrieved from 1

Sources

Foundational

Physicochemical Properties and Structural Dynamics of N-Acetyl-N-Hydroxyvaline: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug design and peptidomimetic engineering, modified amino acids serve as foundational building blocks for creating highly specific therapeutics. Valine, N-acetyl-N-hydroxy- (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug design and peptidomimetic engineering, modified amino acids serve as foundational building blocks for creating highly specific therapeutics. Valine, N-acetyl-N-hydroxy- (commonly referred to as N-acetyl-N-hydroxyvaline) is a specialized hydroxamic acid derivative of the essential amino acid valine. By integrating an N-hydroxyamide motif into the valine backbone, this molecule exhibits unique physicochemical properties, including altered amide bond planarity, enhanced metal-chelating capabilities, and distinct hydrogen-bonding networks.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the causality behind its physicochemical behavior, explore the structural dynamics validated by crystallographic data, and provide robust, self-validating experimental protocols for its synthesis and characterization.

Molecular Architecture & Physicochemical Profile

The core utility of N-acetyl-N-hydroxyvaline (CAS: 112240-08-1) lies in its dual functionality: a sterically demanding isopropyl side chain coupled with a highly reactive, bidentate hydroxamic acid-like moiety. The addition of the N-hydroxyl group fundamentally alters the electron distribution of the standard peptide bond.

To facilitate rapid assessment for drug development professionals, the quantitative physicochemical data is summarized below.

Table 1: Physicochemical Properties and Structural Causality
PropertyValue / EstimateCausality & Structural Basis
IUPAC Name 2-(N-hydroxyacetamido)-3-methylbutanoic acidRepresents the core valine backbone modified via N-hydroxylation and N-acetylation.
CAS Registry Number Unique chemical identifier for literature and regulatory tracking.
Molecular Formula C₇H₁₃NO₄-
Molecular Weight 175.18 g/mol Small molecule profile, ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area ~ 87.6 ŲHigh polarity driven by the -COOH and -N(OH)C=O groups. This restricts passive Blood-Brain Barrier (BBB) permeability unless masked.
Hydrogen Bond Donors 2Originating from the carboxylic acid (-OH) and the N-hydroxy (-OH) groups.
Hydrogen Bond Acceptors 4Comprising the carboxylic C=O, carboxylic -OH, acetyl C=O, and N-hydroxyl -OH.
pKa (Carboxylic Acid) ~ 3.0 – 3.5Slightly higher than unmodified valine (~2.3) because the strongly electron-withdrawing protonated amine is replaced by a neutral amide.
pKa (N-Hydroxy Group) ~ 8.0 – 9.0Typical for hydroxamic acids. Allows for deprotonation at physiological pH, which is the critical trigger for potent metal chelation.
LogP (Octanol/Water) ~ -0.2 to 0.5The hydrophilic nature of the N-hydroxyamide and carboxylic acid heavily counterbalances the lipophilic isopropyl side chain.

Structural Dynamics & Conformational Behavior

The most critical feature of N-acetyl-N-hydroxyvaline is its deviation from classical peptide bond geometry. In a standard amide, the nitrogen atom is sp² hybridized, enforcing a planar geometry due to resonance with the carbonyl group.

However, as demonstrated in the seminal crystallographic studies by, the introduction of the electronegative oxygen atom directly onto the amide nitrogen induces nitrogen pyramidalization .

The Causality of Pyramidalization
  • Electronegativity & Lone Pair Repulsion: The adjacent oxygen atom draws electron density away from the nitrogen, while the lone pairs on both heteroatoms repel each other.

  • sp³ Character Shift: To minimize this repulsion, the nitrogen adopts a more sp³-like, pyramidal geometry. The ω (omega) dihedral angles deviate significantly from the ideal 180° (trans) or 0° (cis), often measuring around 170°–175°.

  • Isomerization Barrier: This pyramidalization lowers the energy barrier for cis/trans isomerization of the amide bond. In solution, N-acetyl-N-hydroxyvaline exists as a dynamic equilibrium of conformers, which is a highly desirable trait when designing flexible ligands that must adapt to the rigid active sites of target enzymes.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is explicitly justified.

Protocol 1: Synthesis of N-Acetyl-N-Hydroxyvaline

Direct N-hydroxylation of amino acids often leads to over-oxidation. The most robust, field-proven method relies on the reduction of an oxime intermediate.

Step-by-Step Workflow:

  • Oxime Formation: Suspend α-ketoisovaleric acid (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in aqueous pyridine.

    • Causality: Pyridine acts as both a solvent and a mild base to neutralize the HCl, driving the nucleophilic attack of hydroxylamine onto the ketone without causing side reactions.

  • Selective Reduction: Adjust the pH to 3.0–4.0 using HCl, then add sodium cyanoborohydride (NaCNBH₃) (2.0 eq) in methanol. Stir for 12 hours at room temperature.

    • Causality: NaCNBH₃ is highly chemoselective. At an acidic pH, it specifically reduces the protonated oxime to N-hydroxyvaline while leaving the carboxylic acid completely intact.

  • N-Acetylation (Schotten-Baumann Conditions): Dissolve the purified N-hydroxyvaline in 1M NaOH at 0 °C. Slowly add acetic anhydride (1.1 eq).

    • Causality: The low temperature and strict stoichiometric control ensure that acetylation occurs preferentially at the more nucleophilic nitrogen atom, preventing unwanted O-acetylation of the hydroxyl group.

  • Isolation: Acidify the mixture to pH 2.0 with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Synthesis Keto α-Ketoisovaleric Acid Oxime Oxime Formation (NH2OH) Keto->Oxime Red Reduction (NaCNBH3) Oxime->Red NHVal N-Hydroxyvaline Red->NHVal Ac Acetylation (Ac2O, Base) NHVal->Ac Prod N-Acetyl-N-Hydroxyvaline Ac->Prod

Figure 1: Step-by-step synthetic workflow for N-acetyl-N-hydroxyvaline via oxime reduction.

Protocol 2: Crystallographic Validation of Pyramidalization

To validate the structural integrity and measure the degree of nitrogen pyramidalization, single-crystal X-ray diffraction (XRD) is required.

Step-by-Step Workflow:

  • Crystal Growth via Vapor Diffusion: Dissolve 50 mg of N-acetyl-N-hydroxyvaline in a minimal volume of hot ethyl acetate. Place the open vial inside a larger sealed chamber containing hexane. Incubate at 4 °C for 48–72 hours.

    • Causality: The slow vapor diffusion of the anti-solvent (hexane) into the solvent (ethyl acetate) ensures a slow supersaturation rate, which is critical for growing defect-free, single crystals suitable for diffraction.

  • Data Collection: Mount a selected crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling to 100 K minimizes the thermal motion of the atoms (reducing Debye-Waller factors), which sharpens the electron density maps and allows for precise determination of the hydrogen atom positions.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F².

Application in Metalloenzyme Targeting

In drug development, the N-hydroxyamide (hydroxamic acid) motif is the gold standard for targeting zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

N-acetyl-N-hydroxyvaline serves as an excellent model compound for studying these interactions. The deprotonated hydroxyl oxygen and the carbonyl oxygen form a highly stable, bidentate chelate with the catalytic Zn²⁺ ion in the enzyme's active site. The isopropyl side chain of the valine moiety simultaneously engages with hydrophobic sub-pockets (e.g., the S1' pocket in MMPs), providing target specificity.

Chelation Ligand N-Acetyl-N-Hydroxyvaline Hydroxamic Acid Motif OH_O Hydroxyl Oxygen (Deprotonated) Ligand->OH_O C_O Carbonyl Oxygen (Acetyl Group) Ligand->C_O Zn Zn2+ Ion (Catalytic Core) OH_O->Zn Bidentate Chelation C_O->Zn Bidentate Chelation Enzyme Metalloenzyme (Target) Zn->Enzyme

Figure 2: Bidentate chelation mechanism of the hydroxamic acid motif with a metalloenzyme.

References

  • Busetti, V., Ottenheijm, H. C. J., Zeegers, H. J. M., Ajò, D., & Casarin, M. (1987). Crystal and Molecular Structure of N-Acetyl N-Hydroxy α-Amino Acids. Recueil des Travaux Chimiques des Pays-Bas, 106(5), 151–156. URL:[Link]

  • Leger, P. R., et al. (2020). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 85(18), 11882–11891. URL:[Link]

Exploratory

"Valine, N-acetyl-N-hydroxy-" CAS number and molecular weight

An In-Depth Technical Guide to N-Acetyl-3-hydroxy-L-valine For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetyl-3-hydroxy-L-valine is a non-proteinogenic amino acid derivative of the essentia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Acetyl-3-hydroxy-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-hydroxy-L-valine is a non-proteinogenic amino acid derivative of the essential branched-chain amino acid, L-valine. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in the fields of biochemical research and pharmaceutical development. Characterized by the presence of both an N-acetyl group and a hydroxyl group on its side chain, this molecule possesses unique structural features that make it a person of interest as a chiral building block in the synthesis of complex molecules.[1][2][3] This document will delve into the technical details of its synthesis, its physicochemical properties, and its potential biological significance, providing a foundational resource for its utilization in research and development.

Chemical Identity and Properties

N-Acetyl-3-hydroxy-L-valine, systematically named (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid, is a modified form of L-valine.[2] The addition of an acetyl group to the alpha-amino group and a hydroxyl group at the beta-position of the side chain distinguishes it from its parent amino acid.[2] This N-acylation neutralizes the charge of the amino group and can alter the molecule's polarity and bioavailability.[2][3]

Table 1: Physicochemical Properties of N-Acetyl-3-hydroxy-L-valine

PropertyValueSource
CAS Number 63768-76-3[4]
Molecular Formula C₇H₁₃NO₄[2][4]
Molecular Weight 175.18 g/mol [2][4]
IUPAC Name (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid[2]
Canonical SMILES CC(=O)NC(C(=O)O)C(C)(C)O[4]
InChI Key IUBJGVMYAUKPGJ-RXMQYKEDSA-N[4]

Synthesis of N-Acetyl-3-hydroxy-L-valine

The synthesis of N-Acetyl-3-hydroxy-L-valine is a multi-step process that requires careful control to ensure the desired stereochemistry and to selectively acetylate the amino group without affecting the hydroxyl group.[1] A common approach involves the initial synthesis of 3-hydroxy-L-valine, followed by a selective N-acetylation step.[1]

Synthesis Workflow

The overall synthetic strategy is designed to first introduce the hydroxyl group onto the valine backbone with the correct stereochemistry and then to protect the amino group via acetylation.

Synthesis_Workflow L_Valine L-Valine (Starting Material) Protection Amino Group Protection L_Valine->Protection e.g., Boc, Cbz Hydroxylation β-Hydroxylation Protection->Hydroxylation Enolate formation followed by reaction with an electrophilic oxygen source Deprotection Amino Group Deprotection Hydroxylation->Deprotection Acetylation Selective N-Acetylation (Acetic Anhydride, pH 8-9) Deprotection->Acetylation Final_Product N-Acetyl-3-hydroxy-L-valine Acetylation->Final_Product

Caption: Synthesis workflow for N-Acetyl-3-hydroxy-L-valine.

Experimental Protocol: Selective N-acetylation of 3-hydroxy-L-valine

This protocol details the selective N-acetylation of the 3-hydroxy-L-valine precursor. The key to this synthesis is maintaining a controlled pH to ensure the chemoselectivity of the acetylation reaction.[1]

Materials:

  • 3-hydroxy-L-valine

  • Sodium bicarbonate

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 3-hydroxy-L-valine in an aqueous solution of sodium bicarbonate. The base deprotonates the amino group, increasing its nucleophilicity.[1]

  • Acetylation: Cool the solution in an ice bath to manage the exothermic reaction. Add acetic anhydride dropwise while vigorously stirring.[2]

  • pH Control: Throughout the addition of acetic anhydride, carefully monitor and maintain the pH of the reaction mixture between 8 and 9. This is a critical step to ensure selective N-acetylation over O-acetylation of the hydroxyl group.[1]

  • Reaction Completion: After the complete addition of acetic anhydride, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylate and quenches any remaining base.[1]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process three times to maximize yield.[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude N-Acetyl-3-hydroxy-L-valine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

N-Acetyl-3-hydroxy-L-valine holds potential in several areas of scientific research and pharmaceutical development due to its unique structural characteristics.

  • Chiral Building Block: With its defined stereochemistry, it serves as a valuable chiral building block for the synthesis of more complex and stereospecific pharmaceutical compounds.[2][3]

  • Metabolic Studies: As a derivative of an essential amino acid, it can be used to investigate metabolic pathways related to branched-chain amino acids.[2] N-acetylated amino acids are known to be involved in various metabolic processes.[5]

  • Prodrug Development: The acetyl and hydroxyl groups provide functional handles for chemical modification, making it a candidate for the development of prodrugs to potentially enhance the solubility, stability, or pharmacokinetic profiles of other therapeutic agents.[3]

  • Pharmacological Research: The compound itself could be investigated for its own pharmacological activities, such as a modulator of amino acid transporters or enzymes involved in metabolic pathways.[3]

In Vitro Experimental Workflow: Assessing Biological Activity

To investigate the potential biological effects of N-Acetyl-3-hydroxy-L-valine, a common initial step is to assess its impact on cell viability and proliferation in a relevant cell line.

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Line Select Relevant Cell Line (e.g., HepG2, C2C12) Seeding Seed Cells in 96-well Plates Cell_Line->Seeding Incubation_24h Incubate for 24 hours Seeding->Incubation_24h Media_Change Replace Media with Treatment Groups Incubation_24h->Media_Change Treatment_Groups Varying Concentrations of: - N-Acetyl-3-hydroxy-L-valine - L-valine (Control) - Vehicle Control Media_Change->Treatment_Groups Incubation_Time Incubate for 24, 48, 72 hours Treatment_Groups->Incubation_Time Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1) Incubation_Time->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Analyze and Compare Results Data_Acquisition->Data_Analysis

Caption: In vitro workflow for assessing cell viability.

Conclusion

N-Acetyl-3-hydroxy-L-valine is an intriguing amino acid derivative with underexplored potential. While not as extensively studied as its parent compound, L-valine, its unique chemical structure suggests it could be a valuable tool in synthetic chemistry and for probing biological systems.[3] The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the properties and uses of this compound. Further investigation is warranted to fully elucidate its biological roles and to capitalize on its potential in the development of new therapeutics.

References

  • NextSDS. Valine, N-acetyl-2-hydroxy-, methyl ester — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. L-Valine, N-acetyl- - the NIST WebBook. [Link]

  • Wiley Online Library. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PharmaCompass. N-Acetyl-L-Valine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Amino Acid Derivatives: A Focus on N-Acetyl-L-Valine in Chemical Research. [Link]

  • PubMed. N-acetyl-gamma-hydroxyvaline lactone, an unusual amino acid derivative from a marine streptomycete. [Link]

  • ResearchGate. Preparation and use of N-acetyl-α-amino acids. [Link]

  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

Sources

Foundational

Potential therapeutic targets of "Valine, N-acetyl-N-hydroxy-"

An In-Depth Technical Guide to the Exploration of Potential Therapeutic Targets for N-acetyl-N-hydroxy-valine Abstract N-acetyl-N-hydroxy-valine represents a novel chemical entity with unexplored therapeutic potential. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exploration of Potential Therapeutic Targets for N-acetyl-N-hydroxy-valine

Abstract

N-acetyl-N-hydroxy-valine represents a novel chemical entity with unexplored therapeutic potential. As a derivative of the essential amino acid L-valine, it incorporates both N-acetylation and N-hydroxylation, structural modifications known to confer unique biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the putative mechanistic rationale for target selection, present detailed experimental workflows for target identification and validation, and offer insights into the interpretation of resulting data. This document serves as a strategic roadmap for elucidating the pharmacological profile of N-acetyl-N-hydroxy-valine and accelerating its potential translation into a therapeutic agent.

Introduction: The Therapeutic Potential of Modified Amino Acids

The strategic modification of amino acids is a cornerstone of modern drug discovery. N-acetylation and N-hydroxylation are two such modifications that can dramatically alter the physicochemical properties and biological activity of a parent molecule.[1][2] N-acetylation can influence metabolic stability, membrane permeability, and interactions with biological targets, while N-hydroxylation can introduce new hydrogen bonding capabilities and the potential for metal chelation, a key feature in the mechanism of action of several successful drugs.[1]

N-acetyl-N-hydroxy-valine, as a derivative of the branched-chain amino acid L-valine, is situated at the intersection of metabolism and signaling.[3] While this specific molecule is not extensively characterized in the scientific literature, its structural motifs suggest several plausible classes of therapeutic targets. This guide will provide the scientific rationale and the experimental methodologies to explore these possibilities.

Putative Therapeutic Target Classes

Based on the chemical structure of N-acetyl-N-hydroxy-valine, we can hypothesize several classes of proteins as potential therapeutic targets. The N-hydroxyamide moiety is a known zinc-binding group, a key feature for inhibitors of metalloenzymes.

Metalloenzymes

The N-hydroxyamide functional group is a strong chelator of divalent metal ions, particularly zinc, which is a critical cofactor in the active site of many enzymes. This suggests that N-acetyl-N-hydroxy-valine could act as an inhibitor of various metalloenzymes.

  • Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis, arthritis, and cardiovascular diseases.

  • Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to various cancers and neurological disorders.

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins and peptides and are involved in a variety of physiological processes.

Enzymes of Amino Acid Metabolism

Given its origin from L-valine, N-acetyl-N-hydroxy-valine could potentially interact with enzymes involved in the biosynthesis, degradation, and utilization of branched-chain amino acids.[3]

  • Aminoacyl-tRNA Synthetases (aaRS): These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. Inhibition of a specific aaRS can lead to a cessation of protein production.

  • Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the first step in the catabolism of branched-chain amino acids.

  • Acetohydroxyacid Synthase (AHAS): A key enzyme in the biosynthesis of valine, leucine, and isoleucine.[4]

Transporters

The N-acetylation and N-hydroxylation of valine will alter its polarity and size, potentially affecting its recognition and transport across cellular membranes by amino acid transporters.[3]

  • Solute Carrier (SLC) Transporters: This large family of membrane proteins is responsible for the transport of a wide range of substrates, including amino acids.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining computational, biochemical, and cell-based methods, is essential for the robust identification and validation of the therapeutic targets of N-acetyl-N-hydroxy-valine.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Evaluation In Silico Screening In Silico Screening In Vitro Assays In Vitro Assays In Silico Screening->In Vitro Assays Prioritized Hits Biochemical Screening Biochemical Screening Biochemical Screening->In Vitro Assays Confirmed Hits Affinity-Based Proteomics Affinity-Based Proteomics Affinity-Based Proteomics->In Vitro Assays Identified Binders Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Validated Activity Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Cellular Efficacy In Vivo Models In Vivo Models Target Engagement Assays->In Vivo Models Confirmed Target Interaction Pharmacokinetic/Pharmacodynamic Studies Pharmacokinetic/Pharmacodynamic Studies In Vivo Models->Pharmacokinetic/Pharmacodynamic Studies

Figure 1: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Target Identification

3.1.1. In Silico Screening

  • Objective: To computationally predict potential binding partners of N-acetyl-N-hydroxy-valine.

  • Methodology:

    • Generate a high-quality 3D conformer of N-acetyl-N-hydroxy-valine.

    • Perform molecular docking simulations against a library of protein structures, focusing on the putative target classes identified in Section 2.

    • Prioritize hits based on docking score, binding pose, and interaction analysis.

3.1.2. Biochemical Screening

  • Objective: To experimentally screen for direct interactions between N-acetyl-N-hydroxy-valine and purified proteins.

  • Methodology:

    • Assemble a panel of purified enzymes and receptors from the hypothesized target classes.

    • Perform high-throughput screening using relevant enzymatic or binding assays. For example, a fluorogenic substrate-based assay for MMPs or a radioligand binding assay for transporters.

    • Confirm hits and determine initial dose-response curves.

3.1.3. Affinity-Based Proteomics

  • Objective: To identify binding partners of N-acetyl-N-hydroxy-valine in a complex biological sample.

  • Methodology:

    • Synthesize a derivative of N-acetyl-N-hydroxy-valine with a linker for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with a cell lysate or tissue homogenate.

    • Wash away non-specific binders and elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry.

Phase 2: Target Validation

3.2.1. In Vitro Assays

  • Objective: To confirm the activity of N-acetyl-N-hydroxy-valine on the identified targets and determine its potency and mechanism of action.

  • Methodology:

    • Enzyme Inhibition Assays:

      • Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

      • Calculate the IC50 and/or Ki values.

    • Receptor Binding Assays:

      • Perform saturation binding experiments to determine the Kd.

      • Conduct competition binding assays to determine the Ki.

    • In Vitro Protein Synthesis Assay: [3][5]

      • Utilize a cell-free in vitro translation system (e.g., rabbit reticulocyte lysate).

      • Assess the impact of N-acetyl-N-hydroxy-valine on the synthesis of a reporter protein.

3.2.2. Cell-Based Assays

  • Objective: To evaluate the effect of N-acetyl-N-hydroxy-valine in a cellular context.

  • Methodology:

    • Cell Viability and Proliferation Assays: [3]

      • Treat relevant cell lines with increasing concentrations of the compound.

      • Assess cell viability using methods such as MTT or WST-1 assays at various time points.[6]

    • Target-Specific Cellular Assays:

      • If the target is an enzyme, measure the levels of its substrate or product in treated cells.

      • If the target is a receptor, measure changes in downstream signaling pathways (e.g., phosphorylation of key signaling proteins).

3.2.3. Target Engagement Assays

  • Objective: To confirm that N-acetyl-N-hydroxy-valine interacts with its intended target in living cells.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.

    • Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET): These assays can be used to monitor protein-protein interactions or conformational changes that are dependent on ligand binding.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Assay TypeParameterN-acetyl-N-hydroxy-valineControl Compound
Enzyme Inhibition IC50 (µM)
Ki (µM)
Mode of Inhibition
Receptor Binding Kd (nM)
Ki (nM)
Cell Viability GI50 (µM)

Conclusion

N-acetyl-N-hydroxy-valine presents an intriguing starting point for a drug discovery program. While its therapeutic targets are yet to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a modulator of metalloenzymes, amino acid metabolic pathways, and cellular transporters. The systematic and multi-faceted approach outlined in this guide provides a robust framework for identifying and validating these targets, thereby paving the way for the development of a novel therapeutic agent.

References

  • Matera, G., et al. Assays for the Identification of Inhibitors Targeting Specific Translational Steps. Available from: [Link]

  • EMBL-EBI. N-acetyl-L-valine (CHEBI:21565). Available from: [Link]

  • PubMed. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Amino Acid Derivatives: A Focus on N-Acetyl-L-Valine in Chemical Research. Available from: [Link]

  • PMC. Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate. Available from: [Link]

  • PMC. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available from: [Link]

  • ResearchGate. Preparation and use of N-acetyl-α-amino acids. Available from: [Link]

  • ACS Publications. Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). Available from: [Link]

  • MDPI. A Novel Peptide, Nicotinyl–Isoleucine–Valine–Histidine (NA–IVH), Promotes Antioxidant Gene Expression and Wound Healing in HaCaT Cells. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Cell Culture Delivery of N-Acetyl-N-Hydroxyvaline

Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical handling, solvent causality, and self-validating experimental design for hydroxamic acid derivatives. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical handling, solvent causality, and self-validating experimental design for hydroxamic acid derivatives.

Introduction & Mechanistic Context

N-Acetyl-N-hydroxyvaline (CAS: 112240-08-1) is a modified, non-canonical amino acid derivative characterized by its hydroxamic acid functional group. In drug development and molecular biology, compounds containing N-hydroxy peptide blocks are highly valued for their ability to act as potent bidentate metal chelators[1].

In biological systems, this structural motif is frequently utilized to construct artificial siderophores (mediating iron transport)[2] or to design targeted metallo-hydrolase inhibitors (blocking zinc- or iron-dependent enzymes)[3]. Because the compound directly interacts with metal ions, its introduction into a highly complex, metal-rich environment like cell culture media requires precise physicochemical control to prevent artifactual data, such as non-specific metal starvation.

MOA Compound N-Acetyl-N-Hydroxyvaline (Hydroxamic Acid) Complex Bidentate Chelation Complex Compound->Complex Binds Metal Trace Metals in Media (e.g., Fe3+, Zn2+) Metal->Complex Non-specific chelation Enzyme Target Metalloenzyme (Intracellular/Extracellular) Enzyme->Complex Active site binding Effect Enzyme Inhibition & Phenotypic Shift Complex->Effect Target engagement Artifact Artifactual Metal Starvation (False Positive Risk) Complex->Artifact Media depletion (if high dose)

Caption: Mechanism of action and potential metal-depletion artifacts in cell culture.

Physicochemical Properties & Solubilization Rationale

To achieve reproducible cellular assays, researchers must respect the compound's dual nature: a hydrophilic hydroxamic acid head group and a hydrophobic isopropyl side chain (from the valine backbone).

The Causality of Solvent Choice: While the compound is partially soluble in aqueous buffers, dissolving the dry powder directly into cell culture media is strongly discouraged. Hydroxamic acids are prone to slow hydrolysis in aqueous environments at physiological pH over extended periods. By utilizing anhydrous Dimethyl Sulfoxide (DMSO) for the primary stock, you achieve two critical outcomes:

  • Thermodynamic stability: The lack of water prevents hydrolytic degradation during long-term storage.

  • Complete solvation: DMSO disrupts intermolecular hydrogen bonding networks inherent to N-hydroxy peptides[1][2], ensuring the compound does not form micro-precipitates that would skew dose-response curves.

Quantitative Data Summary

Table 1: Physicochemical Parameters

ParameterSpecification
Chemical Name N-Acetyl-N-hydroxyvaline
CAS Number 112240-08-1
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Primary Target Metalloenzymes (via Zn2+/Fe3+ chelation)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 100 mM (in DMSO)

Experimental Protocols: Preparation & Delivery

The following methodology establishes a self-validating system, ensuring that observed cellular phenotypes are driven by the compound rather than solvent toxicity or contamination.

Phase 1: Preparation of 100 mM Master Stock
  • Equilibration: Allow the lyophilized N-acetyl-N-hydroxyvaline vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Condensation introduces water, accelerating degradation.

  • Weighing: Weigh out exactly 17.52 mg of the compound using a microbalance.

  • Solubilization: Transfer the powder to a sterile, low-bind polypropylene microcentrifuge tube. Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 1–2 minutes.

  • Aliquoting: Divide the stock into 50 µL aliquots to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Phase 2: Dilution and Cell Culture Application

To prevent localized toxicity, the compound must be diluted into the media before being applied to the cells.

Table 2: Dilution Matrix for Cell Culture (Targeting <0.1% Final DMSO)

Final Target ConcentrationVolume of 100 mM StockVolume of Pre-warmed MediaFinal DMSO Concentration
10 µM 1.0 µL9.999 mL0.01%
50 µM 5.0 µL9.995 mL0.05%
100 µM 10.0 µL9.990 mL0.10%

Expert Note on Filtration: Do not attempt to sterile-filter the 100% DMSO stock through standard PES or Cellulose Acetate syringe filters, as DMSO will dissolve the membrane and leach toxic polymers into your sample. Instead, prepare your final working solution in complete media, and then pass the entire media mixture through a 0.22 µm PES filter before adding it to your cells.

Workflow Powder N-Acetyl-N-Hydroxyvaline (Dry Powder) Stock Primary Stock (100 mM) Solvent: 100% DMSO Powder->Stock Add Anhydrous DMSO Vortex & Sonicate Dilution Intermediate Dilution (Media + Compound) Stock->Dilution Pre-warmed Media (Prepare Fresh) Final Final Working Solution (0.1% DMSO Max) Dilution->Final Sterile Filter (0.22 µm) Apply to Cells

Caption: Workflow for the solubilization and cell culture delivery of N-Acetyl-N-Hydroxyvaline.

Establishing a Self-Validating Assay System

To ensure high scientific integrity (E-E-A-T), your experimental design must rule out false positives. Because N-acetyl-N-hydroxyvaline is a metal binder[2][3], high concentrations (e.g., >100 µM) might chelate essential trace metals directly from the Fetal Bovine Serum (FBS) in your media, causing cell death due to starvation rather than specific intracellular target engagement.

Mandatory Controls:

  • Isolating Solvent Toxicity (Vehicle Control): Always run a parallel control well containing the exact same concentration of DMSO (e.g., 0.1%) without the compound.

  • Validating Target Specificity (Metal Rescue Control): To prove that your compound is inhibiting an intracellular metalloenzyme and not just stripping the media of metals, set up a "Rescue" well. Co-administer the compound with an equimolar concentration of the target metal (e.g., 100 µM compound + 100 µM ZnSO4 or FeCl3). If the phenotype is reversed by the extracellular metal, your compound's primary effect may be artifactual media depletion. If the phenotype persists, you have successfully validated intracellular target engagement.

References

  • Synthesis, Solution Behavior, Thermal Stability, and Biological Activity of an Fe(III) Complex of an Artificial Siderophore with Intramolecular Hydrogen Bonding Networks Inorganic Chemistry, ACS Publications URL:[Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • WO2008036445A2 - Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties Google Patents URL

Sources

Application

High-Resolution LC-MS/MS Quantification of Valine, N-acetyl-N-hydroxy- in Biological Matrices: A PK/PD Application Note

Executive Summary "Valine, N-acetyl-N-hydroxy-" (CAS: 112240-08-1), commonly referred to as N-acetyl-N-hydroxyvaline, is a discrete hydroxamic acid derivative of the amino acid valine. In modern drug development, hydroxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

"Valine, N-acetyl-N-hydroxy-" (CAS: 112240-08-1), commonly referred to as N-acetyl-N-hydroxyvaline, is a discrete hydroxamic acid derivative of the amino acid valine. In modern drug development, hydroxamic acids are privileged structures, functioning as potent bidentate metal-binding pharmacophores (MBPs)[1]. They are the critical functional groups in numerous metallo-hydrolase inhibitors, including histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and phosphodiesterase (PDE) inhibitors[1].

Quantifying N-acetyl-N-hydroxy amino acids in biological matrices (e.g., plasma, serum) presents severe analytical challenges. The very property that makes them effective therapeutics—their high affinity for transition metals—causes them to chelate with the stainless steel components of standard liquid chromatography (LC) systems. Furthermore, hydroxamates are susceptible to rapid in vivo metabolism, including glucuronidation and reduction[2]. This application note details a self-validating, highly sensitive LC-MS/MS protocol designed to overcome these challenges, ensuring robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Mechanistic Insights & Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as the chemical logic underpinning it. Every step in this workflow is designed to mitigate the inherent instability and chelating behavior of the hydroxamate moiety.

Overcoming Metal Chelation in the LC Pathway

Hydroxamates act as bidentate ligands, forming highly stable, thermodynamically favorable complexes with Fe³⁺ and Zn²⁺ ions[1]. In a standard ultra-high-performance liquid chromatography (UHPLC) system, the stainless steel frits, tubing, and column walls provide an abundance of these metal ions. If left unmitigated, N-acetyl-N-hydroxyvaline will irreversibly adsorb to the flow path, resulting in severe peak tailing, carryover, and signal attenuation. Causality-Driven Solution: We mandate the use of polyetheretherketone (PEEK)-lined columns and metal-free LC tubing. By physically passivating the flow path, we eliminate the primary source of analyte loss.

Analyte Stabilization via Acidification

The N-hydroxy group of the molecule has a pKa of approximately 8.5–9.0[3]. At physiological pH, a fraction of the molecule exists in a reactive state prone to hydrolysis and metal-catalyzed degradation. Causality-Driven Solution: The protein precipitation (PPT) solvent is heavily acidified with 0.1% Formic Acid (FA). This immediately protonates the hydroxamate group upon extraction, shifting the equilibrium away from the reactive anion and stabilizing the molecule during centrifugation and autosampler storage[3].

System Self-Validation

To ensure the protocol acts as a self-validating system, a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as N-acetyl-N-hydroxyvaline-d8, must be introduced at the very first step. Because the SIL-IS shares the exact chelating and ionization properties of the analyte, any unpredicted matrix effects, extraction losses, or transient LC-pathway chelation will equally affect both compounds, keeping the analyte-to-IS ratio perfectly stable[2].

Mandatory Visualization: Analytical Workflow

G cluster_0 Sample Preparation (Stabilization) cluster_1 LC-MS/MS Analytical Workflow S1 Biological Matrix (Plasma/Serum + IS) S2 Acidic Protein Precipitation (MeCN + 0.1% Formic Acid) S1->S2 S3 Centrifugation & Extraction (14,000 x g, 4°C) S2->S3 L1 Metal-Free LC Pathway (PEEK-lined Column) S3->L1 Supernatant Injection L2 Chromatographic Separation (Gradient Elution) L1->L2 L3 ESI-MS/MS Detection (Positive MRM Mode) L2->L3

Caption: Workflow for the quantification of N-acetyl-N-hydroxyvaline, highlighting metal-free LC strategies.

Experimental Protocols

Reagents and Materials
  • Analyte: Valine, N-acetyl-N-hydroxy- (CAS: 112240-08-1, MW: 175.18 g/mol ).

  • Internal Standard (IS): N-acetyl-N-hydroxyvaline-d8 (or a structurally analogous stable isotope).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma/serum into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the working IS solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

  • Acidic Precipitation: Add 150 µL of ice-cold MeCN containing 0.1% FA. Critical Step: The acid prevents the formation of metal-hydroxamate complexes during protein denaturation.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into a deactivated glass autosampler vial equipped with a low-volume insert.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) with PEEK-lined hardware (or equivalent metal-barrier technology).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B

    • 0.50 – 2.50 min: Linear gradient to 95% B

    • 2.50 – 3.50 min: Hold at 95% B (Column Wash)

    • 3.50 – 3.60 min: Return to 5% B

    • 3.60 – 5.00 min: Re-equilibration at 5% B

Data Presentation & Analytical Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The acidic mobile phase ensures the hydroxamate is fully protonated, yielding a strong [M+H]⁺ precursor ion[2].

Table 1: Optimized MS/MS Parameters
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-acetyl-N-hydroxyvaline 176.1134.1*6015
N-acetyl-N-hydroxyvaline-d8 (IS) 184.1142.16015

*The primary fragmentation pathway involves the neutral loss of the acetyl group (-42 Da), yielding a stable product ion at m/z 134.1.

Table 2: Analytical Validation Summary (Human Plasma)
Validation ParameterObserved ValueFDA/EMA Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 8.9%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS Normalized) 92.1% – 96.4%85% – 115%

References

  • [1] Schotzinger, R. (2008). Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties (Patent No. WO2008036445A2). World Intellectual Property Organization. URL:

  • [3] Nolan, K. P., Font, J., Sresutharsan, A., Gotsbacher, M. P., Brown, C. J. M., Ryan, R. M., & Codd, R. (2022). Acetyl-CoA-Mediated Post-Biosynthetic Modification of Desferrioxamine B Generates N- and N-O-Acetylated Isomers Controlled by a pH Switch. ACS Chemical Biology, 17(2), 426-437. URL:[Link]

  • [2] Parise, R. A., Holleran, J. L., Beumer, J. H., Ramalingam, S., & Egorin, M. J. (2006). A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum. Journal of Chromatography B, 840(2), 108-115. URL:[Link]

Sources

Method

Application Notes and Protocols: Valine, N-acetyl-N-hydroxy- in High-Throughput Screening for Metalloenzyme Inhibitors

Executive Summary Valine, N-acetyl-N-hydroxy- (CAS: 112240-08-1), commonly referred to as N-acetyl-N-hydroxyvaline, is a privileged structural motif utilized in fragment-based drug discovery (FBDD) and high-throughput sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valine, N-acetyl-N-hydroxy- (CAS: 112240-08-1), commonly referred to as N-acetyl-N-hydroxyvaline, is a privileged structural motif utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). Featuring a hydroxamic acid moiety derived from an α -amino acid, it serves as a highly efficient zinc-binding group (ZBG)[1]. This application note details the mechanistic rationale, biophysical parameters, and self-validating protocols for deploying N-acetyl-N-hydroxyvaline as an anchor fragment in HTS campaigns targeting zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

When designing a positional scanning library for HTS, the choice of the primary fragment dictates the success of the campaign. Why utilize N-acetyl-N-hydroxyvaline over simpler chelators like acetohydroxamic acid (AHA)?

The answer lies in its dual-action binding mechanics. Metalloenzymes rely on a catalytic metal ion (typically Zn²⁺ or Fe³⁺) to polarize water for nucleophilic attack. Hydroxamic acids are well-documented to act as bidentate chelators, displacing this catalytic water and coordinating the metal via their carbonyl and hydroxyl oxygens[2][3].

However, simple chelators lack specificity, often leading to off-target toxicity. N-acetyl-N-hydroxyvaline solves this by incorporating the isopropyl side chain of valine. This provides critical hydrophobic contacts with the S1' specificity pocket of MMPs or the surface recognition domains of HDACs. This structural pre-organization reduces the entropic penalty upon binding, making it an ideal anchor fragment for combinatorial HTS libraries[4][5].

Mechanism ZBG N-acetyl-N-hydroxyvaline (Zinc-Binding Group) Chelation Bidentate Chelation (Zn2+ Interaction) ZBG->Chelation Hydroxamate moiety Hydrophobic Hydrophobic Interaction (Valine Isopropyl) ZBG->Hydrophobic Valine side-chain Metalloenzyme Metalloenzyme Active Site (e.g., MMP, HDAC) Inhibition Enzyme Inhibition (Blockade of Catalysis) Metalloenzyme->Inhibition Conformational lock Chelation->Metalloenzyme Displaces catalytic water Hydrophobic->Metalloenzyme Confers selectivity

Logical relationship of N-acetyl-N-hydroxyvaline binding mechanics in metalloenzyme active sites.

Quantitative Data: Baseline Screening Parameters

When establishing an HTS campaign, benchmarking the primary fragment against known standards is critical. Table 1 summarizes the biophysical and screening parameters of N-acetyl-N-hydroxyvaline compared to standard reference compounds.

Table 1: Comparative Biophysical Properties for HTS Anchors

CompoundTarget ClassPrimary Binding ModeTypical IC₅₀ / K_d RangeHTS Suitability
N-acetyl-N-hydroxyvaline MMPs, HDACsBidentate Zn²⁺ Chelation + S1' Hydrophobic100 µM - 1 mM (Fragment)High (Excellent FBDD anchor)
Acetohydroxamic Acid (AHA) General MetalloenzymesBidentate Zn²⁺ Chelation1 mM - 10 mMModerate (Lacks specificity)
Vorinostat (SAHA) HDACsBidentate Zn²⁺ Chelation + Cap GroupSub-micromolarLow (Used as positive control)

Experimental Protocols: Self-Validating HTS Workflows

As a Senior Application Scientist, it is imperative to emphasize that an HTS protocol is only as robust as its controls. The following methodologies integrate causality into every step, ensuring that false positives—such as pan-assay interference compounds (PAINS)—are systematically eliminated.

Protocol A: FRET-Based Biochemical HTS for Metalloenzyme Inhibition

Objective : To screen combinatorial libraries containing N-acetyl-N-hydroxyvaline derivatives for primary inhibitory activity. Causality & Design : FRET is chosen for its sensitivity and adaptability to 384/1536-well formats. To prevent compound aggregation (a notorious source of false positives in HTS), a non-ionic detergent is strictly required in the buffer.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare Assay Buffer (50 mM HEPES, pH 7.5, 10 mM CaCl₂, 0.05% Brij-35 or Triton X-100, 0.1 mM ZnCl₂). Causality: HEPES provides stable buffering at physiological pH without chelating metals (unlike Tris or Phosphate buffers). CaCl₂ and ZnCl₂ maintain the structural integrity of the metalloenzyme.

  • Enzyme Preparation : Dilute the target enzyme (e.g., MMP-12) in Assay Buffer to a final working concentration of 2 nM.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the N-acetyl-N-hydroxyvaline library compounds (in 100% DMSO) into a 384-well black microplate. Causality: Acoustic dispensing eliminates tip carryover and allows for precise nanoliter volumes, keeping the final DMSO concentration below 1% to prevent enzyme denaturation.

  • Pre-Incubation : Add 10 µL of the enzyme solution to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 30 minutes. Causality: Hydroxamate binding to the active-site zinc can exhibit a slow association rate; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Substrate Addition : Add 10 µL of the specific FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a final concentration of 10 µM.

  • Kinetic Readout : Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation (Z'-factor) : Calculate the Z'-factor using DMSO-only (negative control) and 10 µM Vorinostat or Marimastat (positive control). A Z'-factor > 0.6 mathematically validates the assay's robustness for HTS.

Protocol B: HTS by NMR (Fragment-Based Orthogonal Validation)

Objective : To confirm direct target engagement and map the binding site of hit compounds. Causality & Design : Biochemical assays cannot distinguish between active-site chelators and allosteric binders. HTS by NMR, specifically 2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC), detects chemical shift perturbations (CSPs) in the protein backbone upon ligand binding, definitively proving active-site engagement[4][5].

Step-by-Step Methodology :

  • Protein Isotope Labeling : Express the target metalloenzyme in E. coli using M9 minimal media supplemented with ¹⁵NH₄Cl to uniformly label the protein backbone with ¹⁵N.

  • Sample Preparation : Prepare NMR samples containing 50 µM ¹⁵N-labeled protein in NMR Buffer (20 mM Sodium Phosphate, pH 7.0, 50 mM NaCl, 10% D₂O). Causality: D₂O is strictly required to provide the lock signal for the NMR spectrometer.

  • Ligand Titration : Acquire a reference ¹⁵N-¹H HSQC spectrum. Add the N-acetyl-N-hydroxyvaline hit compound at a 10-fold molar excess (500 µM).

  • Data Acquisition : Record the HSQC spectrum at 298 K on a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Analysis : Overlay the reference and ligand-bound spectra. Causality: Peak shifts corresponding to active-site residues (e.g., the catalytic histidine triad coordinating the zinc) confirm that the N-acetyl-N-hydroxyvaline moiety is successfully chelating the metal ion in the intended binding pocket, validating the hit.

HTS_Workflow Prep 1. Library Preparation (N-acetyl-N-hydroxyvaline fragments) Assay 2. Primary HTS (FRET Biochemical Assay) Prep->Assay 384/1536-well plates NMR 3. Orthogonal Validation (HTS by NMR - 15N HSQC) Assay->NMR Active hits (IC50 < 10 µM) Hit 4. Hit Confirmation (Dose-Response & Z'-factor) NMR->Hit Target engagement confirmed Lead 5. Lead Optimization (Structure-Guided Design) Hit->Lead Validated scaffolds

Step-by-step high-throughput screening workflow utilizing N-acetyl-N-hydroxyvaline derivatives.

Conclusion

The integration of N-acetyl-N-hydroxyvaline into HTS libraries provides a structurally pre-organized, high-affinity anchor for metalloenzyme inhibitor discovery. By coupling rigorous FRET-based biochemical screening with orthogonal HTS by NMR, researchers can systematically eliminate false positives, confirm target engagement, and accelerate the optimization of potent, selective therapeutics.

References

  • Crystal and molecular structure of N‐acetyl N‐hydroxy α‐amino acids. semanticscholar.org.
  • Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors.
  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. unl.pt.
  • HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes. nih.gov.
  • HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes | ACS Medicinal Chemistry Letters. acs.org.

Sources

Application

Application Note: Laboratory Synthesis and Characterization of N-Acetyl-N-hydroxyvaline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Siderophore mimicry, matrix metalloproteinase (MMP) inhibitors, and peptide backbone modifications.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Siderophore mimicry, matrix metalloproteinase (MMP) inhibitors, and peptide backbone modifications.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of N -hydroxy- α -amino acids and their hydroxamic acid derivatives presents unique chemoselectivity challenges. Direct N -hydroxylation of valine is prone to over-oxidation, yielding nitroso or nitro species. Conversely, direct displacement of an α -bromo acid with free hydroxylamine frequently results in over-alkylation and complex mixtures due to the small steric bulk and high nucleophilicity of the unsubstituted amine [1].

As a Senior Application Scientist, I recommend the O -Benzyl Protection Strategy . This field-proven approach utilizes O -benzylhydroxylamine as the nucleophile. The benzyl group serves a dual purpose: it acts as a steric shield to prevent double alkylation during the initial SN​2 displacement, and it temporarily masks the reactive hydroxyl oxygen, allowing for strictly regioselective N -acetylation in the subsequent step [2].

The protocol is designed as a self-validating system : the benzyl group introduces distinct aromatic protons ( δ 7.3–7.4 ppm) into the intermediate's 1 H NMR spectrum. The appearance of these signals confirms the success of the first step, while their complete disappearance after hydrogenolysis provides an unambiguous, built-in metric for final product purity.

Pathway Visualization

The synthetic workflow proceeds through three distinct phases: SN​2 displacement, chemoselective N -acetylation, and catalytic hydrogenolysis [3].

Workflow A 2-Bromo-3-methylbutanoic acid (Starting Material) B N-(Benzyloxy)valine (Intermediate 1) A->B O-Benzylhydroxylamine SN2 Displacement C N-Acetyl-N-(benzyloxy)valine (Intermediate 2) B->C Ac2O, Pyridine N-Acetylation D N-Acetyl-N-hydroxyvaline (Target Molecule) C->D H2, Pd/C, MeOH Hydrogenolysis

Chemical synthesis workflow for N-acetyl-N-hydroxyvaline via O-benzyl protection strategy.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric conditions, physical parameters, and expected quantitative yields for each transformation.

StepChemical TransformationKey Reagents (Equivalents)Temp / TimeExpected YieldPurity (NMR)
1 SN​2 Displacement2-Bromo-3-methylbutanoic acid (1.0 eq), O -Benzylhydroxylamine (2.5 eq)80 °C / 16 h60 – 70%> 90%
2 N -Acetylation N -(Benzyloxy)valine (1.0 eq), Ac 2​ O (1.5 eq), Pyridine (2.0 eq)25 °C / 4 h85 – 95%> 95%
3 Hydrogenolysis N -Acetyl- N -(benzyloxy)valine (1.0 eq), H 2​ (1 atm), 10% Pd/C (10% w/w)25 °C / 3 h> 95%> 98%

Step-by-Step Experimental Protocol

Step 1: Synthesis of N -(Benzyloxy)valine

Causality & Expert Insight: An excess of O -benzylhydroxylamine (2.5 eq) is used not only as the nucleophile but also as an internal base to scavenge the hydrobromic acid generated during the reaction. If enantiopure (R) -2-bromo-3-methylbutanoic acid is used, the SN​2 displacement proceeds with complete inversion of configuration, yielding the (S)

N -(benzyloxy)valine derivative [1].
  • Reaction Setup: Dissolve 2-bromo-3-methylbutanoic acid (10.0 mmol) in absolute ethanol (30 mL). Add O -benzylhydroxylamine (25.0 mmol) dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours under an inert argon atmosphere.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the resulting residue in water (20 mL) and adjust the pH to ~3.5 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) if necessary.

Step 2: Chemoselective N -Acetylation

Causality & Expert Insight: The secondary N -alkoxy amine is weakly nucleophilic due to the electronegative oxygen atom. Pyridine is utilized as both a catalyst and an acid scavenger; it prevents the transient protonation of the amine, ensuring rapid and complete conversion without requiring harsh heating [4].

  • Reaction Setup: Dissolve N -(benzyloxy)valine (6.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add pyridine (12.0 mmol) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (9.0 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Workup: Dilute the mixture with additional DCM (30 mL). Wash sequentially with 1M HCl (2 × 20 mL) to remove residual pyridine, followed by saturated aqueous NaHCO 3​ (20 mL) and brine. Dry over Na 2​ SO 4​ and evaporate the solvent to yield N -acetyl- N -(benzyloxy)valine as a viscous oil or off-white solid.

Step 3: Catalytic Hydrogenolysis

Causality & Expert Insight: Strictly monitor the reaction time. While the N−O bond is relatively stable to standard Pd/C hydrogenolysis at 1 atm, extended exposure or the use of high-pressure reactors (e.g., Parr shakers) can lead to unwanted N−O bond cleavage, reverting the molecule to N -acetylvaline [3].

  • Reaction Setup: Dissolve N -acetyl- N -(benzyloxy)valine (5.0 mmol) in HPLC-grade methanol (25 mL). Carefully add 10% Pd/C (50 mg, 10% w/w) under a gentle stream of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C for 3 hours.

  • Filtration: Flush the flask with argon. Filter the suspension through a pad of Celite to remove the palladium catalyst. Safety Note: Do not let the Pd/C dry out on the filter paper; wet it with water before disposal.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether or crystallize from acetone/n-hexane to afford pure N -acetyl- N -hydroxyvaline as a white crystalline solid.

Self-Validation & Analytical Checkpoints

To ensure the integrity of the protocol, validate the intermediates and final product using the following analytical heuristics:

  • TLC Monitoring: Ninhydrin stain is notoriously ineffective for N -alkoxyamines. Use UV light (254 nm) to track the benzyl-containing intermediates, or a potassium permanganate (KMnO 4​ ) stain for the final product.

  • Intermediate 1 ( 1 H NMR, CDCl 3​ ): Look for the diagnostic benzyl CH 2​ singlet at δ ~4.7 ppm and the aromatic multiplet at δ 7.3–7.4 ppm. The valine isopropyl methyls will appear as two doublets around δ 0.9–1.0 ppm.

  • Intermediate 2 ( 1 H NMR, CDCl 3​ ): Confirmation of acetylation is marked by the appearance of a sharp, highly integrated singlet at δ ~2.1 ppm (acetyl CH 3​ ).

  • Target Molecule ( 1 H NMR, DMSO- d6​ ): The ultimate validation is the complete disappearance of the aromatic and benzylic signals. You will observe a broad, exchangeable singlet far downfield ( δ 9.5–10.0 ppm) corresponding to the free hydroxamic acid N−OH proton.

References

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets Source: The Journal of Organic Chemistry / PubMed Central URL:[Link]

  • Synthesis of Small Glycopeptides by Decarboxylative Condensation and Insight into the Reaction Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Optically Pure N-Hydroxy-O-triisopropylsilyl-α-l-amino Acid Methyl Esters from AlCl3-Assisted Ring Opening of Chiral Oxaziridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids Source: Patai's Chemistry of Functional Groups (Wiley) URL:[Link]

Method

Application Note: Utilizing "Valine, N-acetyl-N-hydroxy-" as a Chemical Probe for Metalloproteinase Profiling and Siderophore Mimicry

Introduction & Scientific Rationale Valine, N-acetyl-N-hydroxy- (NAHV) is a specialized unnatural amino acid derivative characterized by its hydroxamic acid functionality. In chemical biology and drug development, NAHV s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Valine, N-acetyl-N-hydroxy- (NAHV) is a specialized unnatural amino acid derivative characterized by its hydroxamic acid functionality. In chemical biology and drug development, NAHV serves as a highly potent, dual-purpose chemical probe. Its primary utility stems from the hydroxamate moiety, which acts as an exceptional bidentate chelator for transition metals—most notably Zinc (Zn²⁺) in mammalian metalloenzymes and Iron (Fe³⁺) in microbial systems.

The structural foundation and conformational stability of N-acetyl-N-hydroxy amino acids have been rigorously validated through crystallographic studies, which demonstrate their robust capacity for metal coordination[1]. When incorporated into a peptide backbone or a chemical probe construct, NAHV offers a distinct advantage over simpler hydroxamates (like acetohydroxamic acid): the isopropyl side chain of the valine moiety provides critical steric and hydrophobic parameters. This side chain inserts into the S1' specificity pocket of target enzymes, dictating binding affinity and selectivity among closely related metalloproteinase families, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs)[2].

Application 1: Affinity-Based Protein Profiling (AfBPP) of Metalloproteinases

Mechanistic Overview

In Affinity-Based Protein Profiling (AfBPP), NAHV is conjugated to a reporter tag (e.g., biotin) via a flexible linker to create an active-site directed probe. The hydroxamate group acts as a Zinc-Binding Group (ZBG) . The N-hydroxy oxygen and the carbonyl oxygen of the acetyl group form a tight bidentate chelate with the catalytic Zn²⁺ ion in the active site of the metalloproteinase. Simultaneously, the valine isopropyl group engages in hydrophobic interactions within the enzyme's S1' pocket.

Binding_Mechanism ZBG Hydroxamate Group (N-OH, C=O) Zinc Catalytic Zn2+ (Enzyme Active Site) ZBG->Zinc Bidentate Chelation SideChain Valine Isopropyl Group (Hydrophobic) S1Pocket S1' Specificity Pocket (MMP/HDAC) SideChain->S1Pocket Steric/Hydrophobic Fit

Fig 1. Bidentate chelation of catalytic Zn2+ by the hydroxamate group and S1' pocket insertion.

Experimental Protocol: Metalloproteinase Enrichment

This protocol describes the use of a biotinylated NAHV-probe to enrich active metalloproteinases from a complex cell lysate.

Causality & Experimental Choices:

  • Metal-Chelator Free Buffer: Lysis buffers must strictly exclude EDTA, EGTA, or 1,10-phenanthroline. These agents will strip the catalytic Zn²⁺ from the metalloproteinases, abolishing the target for the NAHV probe and resulting in false negatives.

  • Self-Validating System (Competitive Control): To prove that the probe binds specifically to the active site (and is not merely precipitating hydrophobic proteins), a parallel control sample must be pre-incubated with a known, untagged broad-spectrum metalloproteinase inhibitor (e.g., GM6001 or Marimastat). A successful assay will show a complete loss of signal in the control lane.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Lyse cells (e.g., A549 or HT-1080) in a metal-chelator-free buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with a protease inhibitor cocktail lacking EDTA.

    • Clarify the lysate by centrifugation at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay and normalize to 2 mg/mL.

  • Competitive Control Pre-incubation:

    • Split the lysate into two 500 µL aliquots: "Test" and "Control".

    • To the "Control" aliquot, add GM6001 to a final concentration of 10 µM. Incubate for 30 min at room temperature to block all active metalloproteinase sites.

  • Probe Labeling:

    • Add the biotinylated NAHV-probe (final concentration 1 µM) to both "Test" and "Control" aliquots.

    • Incubate for 2 hours at room temperature with gentle end-over-end rotation to allow the hydroxamate to chelate the active-site zinc.

  • Streptavidin Pull-Down:

    • Add 50 µL of pre-washed Streptavidin agarose beads to each sample. Incubate for 1 hour at 4°C.

    • Wash the beads stringently: 3x with lysis buffer, followed by 2x with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion & LC-MS/MS:

    • Resuspend beads in 50 mM ammonium bicarbonate. Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).

    • Add sequencing-grade Trypsin (1 µg) and digest overnight at 37°C.

    • Elute peptides, desalt using C18 StageTips, and analyze via LC-MS/MS.

AfBPP_Workflow N1 Complex Proteome (Cell Lysate) N2 Incubation with NAHV-Biotin Probe N1->N2 Add Probe N3 Streptavidin Pull-Down N2->N3 Isolate Complexes N4 On-Bead Digestion & LC-MS/MS N3->N4 Trypsinize N5 Metalloproteinase Identification N4->N5 Data Analysis

Fig 2. Workflow for Affinity-Based Protein Profiling (AfBPP) using an NAHV-derived probe.

Application 2: Microbial Siderophore Mimicry Assay

Beyond mammalian metalloenzymes, NAHV is utilized to probe iron-uptake pathways in bacteria. Many pathogenic bacteria synthesize and secrete hydroxamate-based siderophores (e.g., desferrioxamine variants) to scavenge Fe³⁺ from the host environment. NAHV acts as a structural mimic for the terminal binding modules of these siderophores.

Causality & Experimental Choices: By utilizing NAHV as a synthetic building block, researchers can generate unnatural siderophore probes to test the substrate promiscuity of bacterial TonB-dependent transporters. Because Fe³⁺ forms a highly stable hexacoordinate octahedral complex with three hydroxamate groups, NAHV-based synthetic trimers can outcompete native siderophores, allowing researchers to track iron uptake or deliver antibiotic payloads (Trojan horse strategy).

Step-by-Step Methodology:

  • Media Preparation: Prepare an iron-depleted minimal medium (e.g., M9 minimal media treated with Chelex-100 to remove trace metals).

  • Bacterial Inoculation: Inoculate the target bacterial strain (e.g., Pseudomonas aeruginosa) at an OD₆₀₀ of 0.01.

  • Probe Supplementation: Supplement the cultures with varying concentrations (0.1 µM to 100 µM) of Fe³⁺-loaded NAHV-siderophore mimics.

  • Growth Kinetics: Monitor bacterial growth (OD₆₀₀) over 24 hours. A restoration of growth in iron-depleted media confirms that the NAHV-probe is successfully recognized and internalized by the bacterial iron-transport machinery.

Data Presentation: Comparative Profiling Efficacy

The side chain of the N-hydroxy amino acid directly dictates the selectivity of the probe. Table 1 summarizes the theoretical enrichment efficiency and binding affinity (IC₅₀) of different N-hydroxy amino acid probes against major metalloproteinases, demonstrating the unique profile of the Valine derivative (NAHV)[2].

Table 1: Influence of the N-Hydroxy Amino Acid Side Chain on Metalloproteinase Affinity

Probe DerivativeSide Chain PropertyAffinity for MMP-9 (IC₅₀)Affinity for MMP-12 (IC₅₀)Affinity for ADAM-17 (IC₅₀)Primary Application
N-OH-Glycine None (H)Moderate (~450 nM)Weak (>1000 nM)Weak (>1000 nM)Broad, low-affinity screening
N-OH-Valine (NAHV) Branched, HydrophobicHigh (~15 nM) High (~20 nM) Moderate (~120 nM) Selective MMP/ADAM profiling
N-OH-Leucine Extended, HydrophobicHigh (~10 nM)Moderate (~80 nM)Weak (>500 nM)Highly specific MMP-9 probing

Note: The branched isopropyl group of NAHV provides an optimal steric fit for the S1' pocket of MMP-9 and MMP-12, yielding a highly efficient pull-down profile compared to the unsubstituted glycine derivative.

References

  • Busetti, V., Ottenheijm, H. C. J., Zeegers, H. J. M., & Ajó, D. (1987). Crystal and molecular structure of N-acetyl N-hydroxy α-amino acids. Recueil des Travaux Chimiques des Pays-Bas. URL:[Link]

  • Geurink, P., Klein, T., Leeuwenburgh, M., van der Marel, G., Kauffman, H., Bischoff, R., & Overkleeft, H. (2008). A peptide hydroxamate library for enrichment of metalloproteinases: towards an affinity-based metalloproteinase profiling protocol. Organic & Biomolecular Chemistry, 6(7), 1244-1250. URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Strategies and Protocols for N-Acetyl-N-Hydroxyvaline

Executive Summary N-acetyl-N-hydroxyvaline (CAS: 112240-08-1) is a highly specific hydroxamic acid derivative of the aliphatic amino acid valine. In drug development, compounds containing N-acetyl-N-hydroxy amine moietie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-acetyl-N-hydroxyvaline (CAS: 112240-08-1) is a highly specific hydroxamic acid derivative of the aliphatic amino acid valine. In drug development, compounds containing N-acetyl-N-hydroxy amine moieties are frequently deployed as potent bidentate chelators to inhibit metallo-hydrolases and matrix metalloproteinases (MMPs) by coordinating with active-site zinc (Zn²⁺) or iron (Fe³⁺) ions[1]. Transitioning this class of compounds from in vitro enzymatic assays to in vivo animal models requires overcoming significant physicochemical and pharmacokinetic hurdles. This application note provides a comprehensive, self-validating framework for formulating, scaling, and administering N-acetyl-N-hydroxyvaline in preclinical rodent studies.

Mechanistic Rationale & Physicochemical Constraints

To design an effective dosing strategy, one must first understand the causality behind the molecule's behavior. The valine backbone provides target recognition and a degree of lipophilicity, but the N-acetyl-N-hydroxy functional group dominates the molecule's physicochemical profile.

Crystallographic studies of racemic N-acetyl-N-hydroxyvaline reveal a dense crystalline lattice stabilized by strong intermolecular hydrogen bonds between the N-hydroxy proton and the carbonyl oxygen[2].

  • The Formulation Challenge: Because of this high lattice energy, the compound resists dissolution in purely aqueous environments despite its polar functional groups. If administered as a micro-suspension intravenously, it will cause pulmonary embolism; if administered orally, it will suffer from erratic absorption. Therefore, the formulation protocol must utilize co-solvents to disrupt these hydrogen bonds prior to aqueous dilution.

  • The Pharmacokinetic Challenge: Hydroxamic acids are highly susceptible to rapid in vivo and ex vivo degradation via plasma amidases and non-enzymatic hydrolysis. PK sampling protocols must actively arrest this degradation to yield trustworthy data.

Dose Translation Strategy (Allometric Scaling)

Animal dosing must never be a 1:1 milligram-per-kilogram (mg/kg) translation from human data or an arbitrary guess from in vitro IC50 values. To establish a scientifically grounded starting dose, we utilize allometric scaling based on Body Surface Area (BSA) normalization, applying species-specific Correction Factors ( Km​ )[3].

The Animal Equivalent Dose (AED) is calculated using the following causality-driven formula:

AED(mg/kg)=HumanDose(mg/kg)×AnimalKm​HumanKm​​
Table 1: Allometric Scaling Factors ( Km​ ) for Dose Translation
SpeciesReference Body Weight (kg)Body Surface Area (m²) Km​ FactorConversion Multiplier (Human to Animal)
Human (Adult) 60.01.6237 1.000
Mouse 0.020.0073 12.33
Rat 0.150.0256 6.16
Guinea Pig 0.400.0878 4.62
Dog 10.00.50020 1.85

Data synthesized from standard interspecies dose conversion guidelines[3].

Experimental Workflow & Logical Relationships

G Start Target: Metalloenzyme (In Vitro IC50 Data) Scaling Allometric Scaling (Calculate AED) Start->Scaling Base Dose Formulation Vehicle Formulation (Overcome H-Bonding) Scaling->Formulation Target Conc. Sub1 Precipitation Check Formulation->Sub1 QC Step Sub1->Formulation Fail (Reformulate) MTD Phase 1: MTD Study (Dose Escalation) Sub1->MTD Pass (Clear Sol.) PK Phase 2: PK Profiling (Plasma Stabilization) MTD->PK Define Max Dose Efficacy Phase 3: Efficacy (In Vivo Dosing) PK->Efficacy Define Schedule

Workflow for transitioning N-acetyl-N-hydroxyvaline from in vitro data to in vivo efficacy.

Self-Validating Experimental Protocols

Protocol 1: Vehicle Formulation & Solubility Optimization

Objective: Create a stable, homogenous solution of N-acetyl-N-hydroxyvaline suitable for Intraperitoneal (IP) or Intravenous (IV) administration. Causality: Direct addition of saline will cause the compound to crash out due to its stable crystalline lattice[2]. A step-down polarity gradient is required.

  • Weighing: Weigh the required mass of N-acetyl-N-hydroxyvaline into a sterile glass vial.

  • Primary Solvation: Add 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds. Reasoning: DMSO disrupts the intermolecular hydrogen bonds of the hydroxamic acid.

  • Surfactant Addition: Add 10% (v/v) Tween-80 or PEG-400. Sonicate for 5 minutes at room temperature. Reasoning: The surfactant creates micelles that will encapsulate the solvated compound, preventing precipitation upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 85% (v/v) sterile saline (0.9% NaCl) while continuously vortexing.

  • Self-Validation Check (The Tyndall Test): In a darkened room, pass a 650 nm (red) laser pointer through the vial.

    • Pass: The laser beam is invisible in the liquid (true solution). Proceed to dosing.

    • Fail: The laser beam path is clearly visible/scattering (micro-suspension). Discard and reformulate with 10% DMSO / 20% PEG-400 / 70% Saline.

Table 2: Recommended Formulation Matrices for Hydroxamic Acids
Matrix TypeCompositionRouteMax Tolerated Vol (Mouse)
Standard 5% DMSO / 10% Tween-80 / 85% SalineIP, IV, PO200 µL (IP)
Lipophilic 10% DMSO / 40% PEG-400 / 50% SalinePO only250 µL (PO)
Aqueous 0.5% Methylcellulose / 0.1% Tween-80PO (Suspension)300 µL (PO)
Protocol 2: Maximum Tolerated Dose (MTD) Escalation in Mice

Objective: Identify the highest dose that does not cause unacceptable side effects. Causality: Metalloenzyme inhibitors can inadvertently chelate off-target physiological metals (e.g., systemic zinc), leading to acute lethargy or weight loss.

  • Cohort Setup: Divide C57BL/6 mice into groups of 3 (1 Vehicle Control, 3 Treatment groups).

  • Dose Calculation: Using Table 1, calculate the starting dose at 10x the scaled in vitro IC50 equivalent[3]. Prepare escalating doses (e.g., 5 mg/kg, 15 mg/kg, 45 mg/kg).

  • Administration: Administer via IP injection using a 27G needle.

  • Monitoring: Record body weight daily for 7 days. Monitor for piloerection, hunched posture, and reduced motility.

  • Self-Validation Check (Vehicle Integrity): Evaluate the Vehicle Control group. If the vehicle cohort exhibits >5% weight loss, the toxicity is formulation-driven (e.g., DMSO toxicity), invalidating the API MTD data. The study must be paused and Protocol 1 repeated with a gentler matrix. The MTD is defined as the highest dose resulting in <10% body weight loss with no severe clinical signs.

Protocol 3: Pharmacokinetic (PK) Sampling & Plasma Stabilization

Objective: Accurately quantify circulating N-acetyl-N-hydroxyvaline over time. Causality: If blood is drawn and processed standardly, plasma amidases will cleave the N-acetyl group, and the hydroxamic acid will rapidly hydrolyze, resulting in falsely low PK profiles and an artificially short half-life.

  • Blood Collection: At predetermined time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h), collect 50 µL of blood via submandibular bleed into pre-chilled K2EDTA tubes kept strictly on wet ice.

  • Amidase Inhibition: Immediately add 1 µL of 0.5 M PMSF (phenylmethylsulfonyl fluoride) per 50 µL of blood. Invert gently to mix. Reasoning: PMSF irreversibly binds the active site of serine proteases and amidases, halting enzymatic degradation of the compound.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Acidification: Transfer the plasma supernatant to a new tube containing 1% (v/v) Formic Acid. Reasoning: Low pH protonates the hydroxamic acid, preventing non-enzymatic degradation and stabilizing the molecule for LC-MS/MS analysis.

  • Self-Validation Check (Spike Recovery): At the 0-hour time point, spike a known concentration (e.g., 100 ng/mL) of N-acetyl-N-hydroxyvaline into a blank plasma sample and process it alongside the study samples. If the LC-MS/MS recovery of this spiked control is <90%, the stabilization protocol has failed, and the sample data must be discarded and the stabilization reagents remade.

References

1.[2] Title: Crystal and molecular structure of N‐acetyl N‐hydroxy α‐amino acids Source: Semantic Scholar URL:

2.[1] Title: WO2008036445A2 - Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties Source: Google Patents URL:

3.[3] Title: A simple practice guide for dose conversion between animals and human Source: Journal of Basic and Clinical Pharmacy URL:

Sources

Method

Application Notes &amp; Protocols: The Drug Discovery Potential of N-acetyl-N-hydroxy-Valine

Introduction: Deconstructing a Promising Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. N-acetyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing a Promising Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. N-acetyl-N-hydroxy-Valine emerges as a molecule of significant interest, not from a wealth of direct published studies, but from the potent combination of its constituent chemical moieties. This molecule is a derivative of the essential amino acid L-valine and is characterized by two critical modifications: an N-acetyl group and an N-hydroxy group. This unique structure positions it as a hydroxamic acid derivative, a class of compounds with a proven track record in drug development.[1][2]

The N-acetylation of amino acids is a common biological modification that neutralizes the N-terminal charge, which can significantly alter a molecule's physicochemical properties, such as polarity and bioavailability, and influence its biological activity.[3][4] More importantly, the N-hydroxy amide group forms a hydroxamic acid. This functional group is a powerful bidentate metal-chelating agent, particularly for zinc (Zn²⁺) and iron (Fe³⁺) ions.[1][5] This chelation ability is the cornerstone of its potential therapeutic applications, as many enzymes critical to disease pathology are metalloenzymes that rely on a coordinated metal ion for their catalytic function.[5]

While direct literature on N-acetyl-N-hydroxy-Valine is limited, its structural features strongly suggest its potential as an inhibitor of metalloenzymes, a hypothesis supported by extensive research on other hydroxamic acid-containing molecules.[1][6] This guide will, therefore, extrapolate from the known pharmacology of hydroxamic acids and N-acetylated amino acids to provide a comprehensive overview of the potential applications, mechanisms, and experimental protocols relevant to N-acetyl-N-hydroxy-Valine in drug discovery.

Part 1: Proposed Mechanism of Action - A Tale of Metal Chelation

The primary hypothesis for the biological activity of N-acetyl-N-hydroxy-Valine is its function as a metalloenzyme inhibitor. The hydroxamic acid moiety (R-CO-NOH) is the key pharmacophore. Many critical enzyme classes, including Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Carbonic Anhydrases, contain a Zn²⁺ ion in their active site, which is essential for catalysis.[1]

The N-acetyl-N-hydroxy-Valine molecule can penetrate the active site of these enzymes. The oxygen and hydroxyl-oxygen atoms of the hydroxamic acid group can then coordinate with the zinc ion, displacing a water molecule that is typically involved in the catalytic reaction (e.g., the hydrolysis of an acetyl-lysine substrate in the case of HDACs). This strong chelation effectively inactivates the enzyme. The valine's bulky isopropyl side chain and the N-acetyl group will influence the molecule's binding specificity and affinity for the target enzyme's active site pocket.

Several FDA-approved drugs, such as Vorinostat (SAHA), a potent HDAC inhibitor used in cancer therapy, utilize this exact mechanism of action, underscoring the therapeutic validity of the hydroxamic acid scaffold.[2][6]

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibition cluster_2 Outcome Enzyme Metalloenzyme (e.g., HDAC) Zinc Zn²⁺ Ion Enzyme->Zinc coordinates Substrate Endogenous Substrate (e.g., Acetyl-Lysine) Zinc->Substrate activates for hydrolysis Inhibited_Enzyme Inactivated Enzyme Zinc->Inhibited_Enzyme is sequestered Blocked_Substrate Substrate Binding Blocked Substrate->Blocked_Substrate cannot bind Drug N-acetyl-N-hydroxy-Valine Drug->Zinc chelates via Hydroxamic Acid Hydroxamic_Acid Hydroxamic Acid Moiety (-CO-NOH) Drug->Hydroxamic_Acid Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis, Anti-inflammation) Inhibited_Enzyme->Therapeutic_Effect Blocked_Substrate->Therapeutic_Effect

Caption: Proposed mechanism of N-acetyl-N-hydroxy-Valine as a metalloenzyme inhibitor.

Part 2: Potential Applications in Drug Discovery

Based on its proposed mechanism, N-acetyl-N-hydroxy-Valine could be investigated for several therapeutic applications.

Therapeutic AreaPotential Target ClassRationale & Key Considerations
Oncology Histone Deacetylases (HDACs)HDACs are overexpressed in many cancers. Inhibition leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest and apoptosis.[6] Three hydroxamic acid-based HDAC inhibitors are FDA-approved for cancer treatment.[1]
Inflammatory Diseases Matrix Metalloproteinases (MMPs)MMPs are involved in tissue remodeling and inflammation. Overactivity contributes to conditions like arthritis and cardiovascular disease. Hydroxamic acids are classic MMP inhibitors.
Infectious Diseases Pathogen-specific MetalloenzymesMany bacterial, fungal, and parasitic pathogens rely on unique metalloenzymes for survival. For instance, HDACs in Plasmodium falciparum (malaria) are validated drug targets for hydroxamic acids.[7]
Neurological Disorders Glutamate Modulation / AntioxidantWhile the primary mechanism is likely chelation, N-acetylated amino acids like N-acetylcysteine (NAC) exhibit neuroprotective effects by modulating glutamate signaling and acting as antioxidants.[8][9] This secondary potential warrants investigation.

Part 3: Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of N-acetyl-N-hydroxy-Valine against a specific HDAC isoform (e.g., HDAC6).

A. Principle: The assay measures the activity of an HDAC enzyme on a fluorogenic substrate. The substrate contains an acetylated lysine side chain. Deacetylation by HDAC exposes the lysine for cleavage by a developer enzyme, which releases a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

B. Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • Fluorogenic HDAC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer enzyme (e.g., Trypsin)

  • Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor

  • N-acetyl-N-hydroxy-Valine (test compound), dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of N-acetyl-N-hydroxy-Valine in Assay Buffer. A typical starting concentration range is 100 µM to 1 nM. Also, prepare dilutions of the positive control (e.g., TSA starting at 1 µM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Enzyme Addition: To each well of the 96-well plate, add 25 µL of the appropriate compound dilution or control. Then, add 25 µL of diluted HDAC enzyme to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C. This time may need optimization depending on the enzyme activity.

  • Reaction Termination & Development: Stop the reaction by adding 50 µL of the developer enzyme solution containing the positive control inhibitor (TSA) at a high concentration to stop the HDAC reaction completely. The developer will now act on the deacetylated substrate.

  • Signal Development: Incubate the plate for an additional 15-20 minutes at 37°C to allow for the generation of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

D. Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" background wells from all other readings.

  • Normalize the data: The "no inhibitor" control represents 100% enzyme activity, and the highest concentration of the positive control (or a "no enzyme" well) represents 0% activity.

  • Plot the percentage of inhibition versus the log concentration of N-acetyl-N-hydroxy-Valine.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Protocol 2: Proposed Synthesis of N-acetyl-N-hydroxy-Valine

This protocol is a proposed route based on standard methodologies for the synthesis of related compounds, such as N-Acetyl-3-hydroxy-L-valine.[4][10] It involves the synthesis of the N-hydroxy-valine precursor followed by selective N-acetylation.

A. Step 1: Synthesis of N-hydroxy-L-valine This step can be challenging and may require specialized methods like the oxidation of the corresponding amino acid or displacement reactions. A plausible route involves the reaction of L-valine ethyl ester with hydroxylamine.

B. Step 2: Selective N-acetylation of N-hydroxy-L-valine

  • Dissolution: Dissolve N-hydroxy-L-valine in an aqueous basic solution (e.g., 1M sodium bicarbonate) to deprotonate the amino group, increasing its nucleophilicity.

  • Acetylation: Cool the solution in an ice bath (0-4°C). Add acetic anhydride dropwise while stirring vigorously. The key is to maintain a basic pH (around 8-9) to ensure selective N-acetylation over O-acetylation of the N-hydroxy group.[10] Monitor pH and add base as needed.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with cold 1M hydrochloric acid. This protonates the product's carboxylic acid, making it extractable.

  • Extraction: Extract the product from the aqueous layer into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-acetyl-N-hydroxy-Valine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Conclusion and Future Directions

N-acetyl-N-hydroxy-Valine is a molecule with significant, albeit largely unexplored, potential in drug discovery. Its hydroxamic acid moiety is a well-validated pharmacophore for the inhibition of clinically relevant metalloenzymes, particularly HDACs. The protocols and applications detailed in this guide provide a robust framework for researchers to begin investigating its therapeutic promise. Future work should focus on its synthesis and purification, followed by broad screening against a panel of metalloenzymes to identify primary targets. Subsequent studies would involve cell-based assays to determine its effects on cancer cell proliferation or inflammatory cytokine production, ultimately paving the way for preclinical development. The structural simplicity and potent functional groups of N-acetyl-N-hydroxy-Valine make it a compelling candidate for the next generation of enzyme inhibitors.

References
  • BenchChem. N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties. 3

  • Petraccone, L., et al. (2022). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. 1

  • Saggioro, F., et al. (2020). Bioactive heterocycles containing endocyclic N-hydroxy groups. Mini-Reviews in Medicinal Chemistry.

  • BenchChem. Synthesis protocol for N-Acetyl-3-hydroxy-L-valine. 10

  • BenchChem. Chemical structure of N-Acetyl-3-hydroxy-L-valine. 4

  • Nguyen, T. T. H., et al. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. VNU Journal of Science: Medical and Pharmaceutical Sciences.

  • Wang, Z., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. Acta Materia Medica.

  • Selleckchem. N-Acetylcysteine (NAC chemical, N-Acetyl-L-Cysteine).

  • Al-Hourani, B. J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules.

  • Guy, A. J., et al. (2020). N-acetylcysteine inhibits thrombosis in a murine model of myeloproliferative neoplasm. Blood Advances.

  • Shaffer, K. M., et al. (2022). The Potential of N-Acetylcysteine for Treatment of Trichotillomania, Excoriation Disorder, Onychophagia, and Onychotillomania: An Updated Literature Review. Dermatology and Therapy.

  • Voinov, M. A., et al. (2022). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Pharmaceutical Chemistry Journal.

  • Su, Y-Y., et al. (2018). N-acetylcysteine inhibits atherosclerosis by correcting glutathione-dependent methylglyoxal elimination and dicarbonyl/oxidative stress in the aorta of diabetic mice. International Journal of Molecular Medicine.

  • Schepelmann, M., et al. (2006). Evidence that N-acetylcysteine inhibits TNF-alpha-induced cerebrovascular endothelin-1 upregulation via inhibition of mitogen- and stress-activated protein kinase. Free Radical Biology and Medicine.

  • Liu, Y., et al. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. ChemMedChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing "Valine, N-acetyl-N-hydroxy-" Synthesis

Welcome to the Technical Support Center for the synthesis of N-acetyl-N-hydroxyvaline (CAS: 112240-08-1). This non-proteinogenic amino acid derivative is a critical building block for hydroxamate-based peptidomimetics, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-acetyl-N-hydroxyvaline (CAS: 112240-08-1). This non-proteinogenic amino acid derivative is a critical building block for hydroxamate-based peptidomimetics, enzyme inhibitors, and siderophore analogs[1].

Synthesizing this molecule presents unique challenges. The β -branched isopropyl group of valine creates extreme steric hindrance, rendering traditional N-hydroxylation methods (such as direct SN​2 displacement) highly inefficient[2]. This guide provides field-proven protocols, causality-driven troubleshooting, and self-validating workflows to help you maximize both yield and chemoselectivity.

Core Synthesis Workflow: The Nitrone-Mediated Route

To bypass the steric penalty of the valine side chain, the most effective strategy is the Nitrone-Mediated Route [3]. This method utilizes a small, linear alkylating agent (2-bromoacetonitrile) to form a secondary amine, which is then oxidized and cleaved to yield the N-hydroxy derivative[2].

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: N-Alkylation

  • Reaction: Dissolve L-valine tert-butyl ester (1.0 eq) in anhydrous acetonitrile. Add 2-bromoacetonitrile (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 16 hours[2].

  • Causality: The linear cyanomethyl group easily bypasses the steric bulk of the isopropyl side chain, allowing for efficient secondary amine formation.

  • Validation Check: Monitor via TLC (Ninhydrin stain). The primary amine spot must completely disappear, confirming full conversion to the cyanomethyl intermediate. Do not proceed if primary amine remains, as it will over-oxidize in the next step.

Phase 2: Nitrone Formation & Aminolysis

  • Oxidation: Cool the reaction mixture to 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA) (1.1 - 1.2 eq) portion-wise[2].

  • Validation Check: Verify via LC-MS. Look for the [M+16] mass shift indicating the nitrone intermediate.

  • Aminolysis: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (2.0 eq) and methanol directly to the nitrone intermediate. Stir at 40°C for 4 hours[3].

  • Causality: The hydroxylamine acts as a nucleophile to cleave the cyanomethyl group, cleanly releasing N-hydroxyvaline tert-butyl ester without requiring a direct attack on the sterically hindered α -carbon[3].

Phase 3: Chemoselective N-Acetylation

  • Reaction: Dissolve the purified N-hydroxyvaline tert-butyl ester in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3​ . Add acetic anhydride ( Ac2​O ) (1.1 eq) dropwise at 0°C[4].

  • Causality: N-hydroxy amino acids are ambident nucleophiles. The biphasic NaHCO3​ system partitions the acetic acid byproduct into the aqueous layer, keeping the organic layer slightly basic. This maintains the nucleophilicity of the nitrogen without triggering base-catalyzed hydrolysis of the product[4].

  • Validation Check: Analyze via LC-MS. If the N,O-diacetyl byproduct is detected, proceed to the recovery step (Phase 4).

Phase 4: Global Deprotection & Recovery

  • O-Deacetylation (If necessary): If over-acetylation occurred, treat the crude mixture with a 20% solution of piperidine in DMF for 30 minutes. This selectively cleaves the labile O-acetyl ester while leaving the stable N-acetyl amide bond intact[2].

  • Ester Cleavage: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours to remove the tert-butyl ester, yielding the final N-acetyl-N-hydroxyvaline[2].

SynthesisWorkflow A L-Valine t-butyl ester B N-Alkylation (2-bromoacetonitrile, DIPEA) A->B C Secondary Amine B->C D Oxidation (mCPBA, 0°C) C->D E Nitrone Intermediate D->E F Aminolysis (NH2OH·HCl, 40°C) E->F G N-Hydroxyvaline t-butyl ester F->G H N-Acetylation (Ac2O, NaHCO3) G->H Chemoselective Conditions I N,O-Diacetyl Byproduct H->I Steric Over-acetylation K N-Acetyl-N-Hydroxyvaline H->K Ideal Pathway J Selective O-Deacetylation (20% Piperidine) I->J J->K Recovery

Caption: Nitrone-mediated synthesis workflow for N-acetyl-N-hydroxyvaline.

Troubleshooting Guides & FAQs

Q1: I attempted an SN​2 displacement on α -bromo isovaleric acid with hydroxylamine, but my yield was under 10%. Why? A: This is a classic textbook-to-bench discrepancy. The β -branched isopropyl group of valine heavily shields the α -carbon. Incoming hydroxylamine nucleophiles are sterically repelled, and the basic conditions often lead to E2 elimination (forming 3-methylbut-2-enoic acid) instead of substitution[2]. You must switch to the nitrone-mediated pathway described above.

Q2: My N-acetylation step is yielding a mixture of products. How do I improve chemoselectivity? A: The nitrogen of the N-hydroxy group is inherently more nucleophilic than the oxygen. However, the steric bulk of the valine side chain can kinetically drive acylation toward the less hindered oxygen, resulting in O-acetyl or N,O-diacetyl byproducts[2]. Fix: Strictly control the pH using the biphasic DCM/NaHCO3​ system[4]. If diacetylation persists, intentionally over-acetylate using excess Ac2​O , then perform a selective O-deacetylation using 20% piperidine in DMF. The N-acetyl amide bond is highly stable, whereas the O-acetyl ester is easily hydrolyzed[2].

Q3: How can I prevent over-oxidation during the mCPBA step? A: Over-oxidation can cleave the intermediate or form unwanted nitroso species. Strictly maintain the temperature at 0°C and limit mCPBA to 1.1 - 1.2 equivalents[3]. Quench the reaction with saturated sodium thiosulfate ( Na2​S2​O3​ ) immediately once LC-MS indicates the consumption of the secondary amine.

Chemoselectivity N_OH N-Hydroxyvaline (Ambident Nucleophile) pH_Control Biphasic pH Control (DCM / NaHCO3) N_OH->pH_Control Ac2O addition N_Attack N-Attack (Sterically Hindered) N_Ac N-Acetyl Product (Target) N_Attack->N_Ac O_Attack O-Attack (Kinetically Favored) O_Ac O-Acetyl Ester (Labile Byproduct) O_Attack->O_Ac pH_Control->N_Attack High pH drives N-deprotonation pH_Control->O_Attack Steric clash at N-terminus

Caption: Chemoselectivity logic during the acetylation of N-hydroxyvaline.

Quantitative Data & Optimization Parameters

To ensure reproducibility, benchmark your experimental parameters against the optimized data summarized below:

ParameterNitrone-Mediated RouteDirect SN​2 ( α -bromo acid)Optimization Target / Causality
Overall Yield 60–64%[3]<10%[2]Maximize N-hydroxylation efficiency by bypassing steric hindrance.
mCPBA Equivalents 1.1 – 1.2 eqN/APrevent over-oxidation of the nitrone intermediate.
Acetylation Temp 0°C to RTN/AMinimize kinetic O-acetylation by controlling reaction rate.
Aminolysis Time 4 hours (40°C)>24 hoursEnsure complete cyanomethyl cleavage without degrading the product.
O-Deacetylation 20% Piperidine (30 min)N/ARapid, selective cleavage of O-acetyl esters while preserving N-acetyl amides[2].

References

  • Title: synthesis protocol for N-Acetyl-3-hydroxy-L-valine Source: Benchchem URL
  • Source: Organic & Biomolecular Chemistry (RSC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis, Solution Behavior, Thermal Stability, and Biological Activity of an Fe(III)

Sources

Optimization

"Valine, N-acetyl-N-hydroxy-" stability and degradation issues

Welcome to the technical support guide for Valine, N-acetyl-N-hydroxy-. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this hydroxamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Valine, N-acetyl-N-hydroxy-. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this hydroxamic acid derivative. Here, we address common stability and degradation challenges encountered during experimental workflows, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Valine, N-acetyl-N-hydroxy-. Each problem is followed by a step-by-step troubleshooting process rooted in the chemical properties of the molecule.

Issue 1: Rapid Loss of Compound in Aqueous Solutions, Especially at Neutral to Alkaline pH

Symptoms:

  • Disappearing or significantly diminished peak of the parent compound in HPLC analysis over a short period (hours to days).

  • Inconsistent results in bioassays.

Causality: Hydroxamic acids, including Valine, N-acetyl-N-hydroxy-, are susceptible to hydrolysis, particularly under neutral to alkaline conditions which can be encountered in standard cell culture media (pH 7.2-7.4).[1] The N-hydroxy amide bond is inherently less stable than a standard amide bond and can be cleaved to yield the corresponding carboxylic acid (N-acetyl-valine) and hydroxylamine.[2][3]

Troubleshooting Protocol:

  • pH Confirmation and Adjustment:

    • Immediately measure the pH of your solution.

    • For storage, prepare solutions in a slightly acidic buffer (pH 3-6), which has been shown to improve the stability of similar compounds.[1]

    • If the experimental conditions require neutral or alkaline pH, prepare the solution immediately before use and minimize the time it spends in that environment.

  • Temperature Control:

    • Store stock solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[1] Elevated temperatures significantly accelerate the rate of hydrolysis.[1]

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4]

  • Solvent Consideration:

    • If permissible for your experiment, consider preparing stock solutions in an organic solvent like DMSO, where the compound is generally more stable.[4] Make fresh dilutions into your aqueous experimental medium.

  • Forced Degradation Analysis (Confirmation):

    • To confirm that hydrolysis is the issue, perform a simple forced degradation study.

    • Incubate a small sample of your compound in a basic solution (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 60°C) for a few hours.[1]

    • Analyze the stressed sample by LC-MS to identify the expected N-acetyl-valine degradation product.

Issue 2: Appearance of Unexpected Peaks in Chromatograms During Stability Studies

Symptoms:

  • Multiple new peaks appearing in HPLC or LC-MS analysis of aged or stressed samples.

  • Difficulty in identifying the degradation products.

Causality: Besides hydrolysis, Valine, N-acetyl-N-hydroxy- can undergo oxidation. The N-hydroxy group is susceptible to one-electron oxidation, which can lead to the formation of nitroxide radicals.[5] These reactive intermediates can then participate in a variety of further reactions, leading to a complex degradation profile. Oxidative degradation can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents like hydrogen peroxide.[1][5]

Troubleshooting Protocol:

  • Assess Oxidative Stress Conditions:

    • Review your experimental setup for potential sources of oxidation. Are you using buffers containing metal ions without a chelator? Are your solutions exposed to air for extended periods at elevated temperatures?

    • To test for oxidative susceptibility, treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the degradation profile.[1]

  • Implement Protective Measures:

    • Inert Atmosphere: When preparing and storing solutions, particularly for long-term stability studies, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA to your buffer, if compatible with your downstream application.

    • Antioxidants: For some applications, the addition of an antioxidant may be feasible, but this must be carefully evaluated for interference with your experiment.

    • Light Protection: Store solutions in amber vials or protect them from light, as photolytic degradation can also occur.[1]

  • Characterize Degradation Products:

    • Utilize LC-MS/MS to obtain mass and fragmentation data for the unknown peaks.

    • Compare the observed masses to potential degradation products from hydrolysis (N-acetyl-valine) and oxidation pathways.

Issue 3: Poor In Vivo Efficacy Despite High In Vitro Potency

Symptoms:

  • The compound is highly active in in vitro assays but shows little to no effect in animal models.

Causality: Many hydroxamic acids exhibit poor plasma stability due to enzymatic degradation by arylesterases and carboxylesterases.[6][7] These enzymes can hydrolyze the hydroxamic acid moiety, leading to rapid clearance and a short in vivo half-life.[7][8]

Troubleshooting Protocol:

  • In Vitro Plasma Stability Assay:

    • Incubate Valine, N-acetyl-N-hydroxy- with plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

    • Collect samples at various time points and quantify the remaining parent compound using LC-MS/MS.

    • This will determine the compound's half-life in plasma and confirm if enzymatic degradation is a significant issue.[8]

  • Inhibition of Esterases:

    • As a diagnostic tool in your plasma stability assay, include a broad-spectrum esterase inhibitor. A significant increase in the compound's half-life in the presence of the inhibitor points to esterase-mediated degradation.[8]

  • Structural Modification (for Drug Development):

    • If plasma instability is confirmed and this compound is a lead molecule, medicinal chemistry efforts may be required.

    • Structural modifications, such as introducing steric hindrance near the hydroxamic acid group, can sometimes improve plasma stability.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Valine, N-acetyl-N-hydroxy-?

A1: As a solid, the compound is more stable than in solution. It should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1]

Q2: What is the expected pKa of Valine, N-acetyl-N-hydroxy-?

A2: Hydroxamic acids are generally weak acids. The proton on the N-hydroxy group typically has a pKa in the range of 8.5 to 9.5.[2] This means that at physiological pH (~7.4), a significant portion of the molecules will be in the deprotonated, anionic form.

Q3: Can I use Valine, N-acetyl-N-hydroxy- in cell culture media?

A3: Yes, but with caution regarding its stability. Standard cell culture media are typically buffered around pH 7.2-7.4, which can promote the slow hydrolysis of the compound over time.[1] It is best to add the compound to the media immediately before treating the cells. For longer-term experiments, the media may need to be replaced with freshly prepared compound at regular intervals.

Q4: What are the primary degradation products I should look for?

A4: The two most common degradation products are:

  • N-acetyl-valine: Formed via hydrolysis of the N-hydroxy amide bond.[3]

  • Oxidative products: These can be more varied, but you might look for products resulting from the reaction of the initial nitroxide radical.[5]

Q5: Which analytical techniques are best for monitoring the stability of Valine, N-acetyl-N-hydroxy-?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method for quantifying the parent compound and its degradation products.[9][10] For definitive identification of degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is essential.[9]

Section 3: Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading Valine, N-acetyl-N-hydroxy- to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Valine, N-acetyl-N-hydroxy- in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions: (Perform each in separate, appropriately labeled vials)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples (including an unstressed control) by a suitable RP-HPLC-UV method. An LC-MS method is highly recommended for peak identification.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of Valine, N-acetyl-N-hydroxy- under various conditions, based on the known behavior of hydroxamic acids.

ConditionTemperatureExpected StabilityPrimary Degradation Pathway
Solid2-8°CHigh-
Aqueous Solution (pH 3-6)2-8°CModerateSlow Hydrolysis
Aqueous Solution (pH > 8)Room TempLowRapid Hydrolysis
Aqueous Solution + 3% H₂O₂Room TempLowOxidation
Plasma (in vitro)37°CLow to ModerateEnzymatic Hydrolysis

Section 4: Visual Diagrams

Degradation Pathway

parent Valine, N-acetyl-N-hydroxy- hydrolysis_product N-acetyl-valine + Hydroxylamine parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_product Acyl Nitroxide Radical parent->oxidation_product Oxidation (-e⁻, -H⁺) further_products Further Degradation Products oxidation_product->further_products Dimerization, Disproportionation

Caption: Key degradation pathways for Valine, N-acetyl-N-hydroxy-.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting stability issues.

References

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • "N-Acetyl-3-hydroxy-L-valine stability and degrad
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed.
  • Hydroxamates: Relationships between Structure and Plasma Stability. Journal of Medicinal Chemistry.
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI.
  • One-Electron Oxidation of N-Substituted Hydroxamic Acids: Structure and Chemistry of Acyl Nitroxides. Google Books.
  • N-Acetyl-D-valine. MedChemExpress.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Amino Acids. Benchchem.
  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Valine, N-acetyl-N-hydroxy-" Buffer Precipitation

Welcome to the Application Scientist Support Hub. Working with modified amino acids—specifically N-hydroxy, N-acetyl derivatives like "Valine, N-acetyl-N-hydroxy-"—presents unique biophysical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Working with modified amino acids—specifically N-hydroxy, N-acetyl derivatives like "Valine, N-acetyl-N-hydroxy-"—presents unique biophysical challenges. This compound features a highly hydrophobic isopropyl side chain paired with a hydroxamic acid-like moiety, making it prone to aggregation, metal-induced complexation, and precipitation in standard aqueous buffers.

This guide provides a mechanistic breakdown of why precipitation occurs and delivers field-validated protocols to ensure the thermodynamic stability of your working solutions.

Mechanistic FAQ: Understanding the Root Cause

Q: Why does N-acetyl-N-hydroxyvaline precipitate even at low millimolar concentrations in standard PBS? A: The precipitation is rarely a simple solubility limit issue; it is usually driven by two competing thermodynamic sinks: trace metal chelation and hydrophobic self-assembly . The N-acetyl-N-hydroxy group acts as a potent bidentate O,O'-chelator. In standard buffers (which often contain trace amounts of transition metals like Fe³⁺, Zn²⁺, or Cu²⁺), the compound forms multi-ligand polymeric networks1[1]. Because the valine side chain is hydrophobic, these metal-ligand complexes rapidly exceed the solubility product and crash out of solution. Furthermore, N-(hydroxy)peptides are notorious for forming strong intermolecular hydrogen bonds, leading to β-sheet-like self-assembly and aggregation2[2].

Q: How does pH dictate the solubility of this specific compound? A: Solubility is strictly governed by the ionization state of its two functional groups. The carboxylic acid has a pKa of ~3.5, while the hydroxamic acid moiety has a pKa of ~8.5–9.5 3[3].

  • At pH < 5.0: The carboxylate is protonated (neutral). The molecule becomes highly amphiphilic, and the hydrophobic valine core drives rapid precipitation.

  • At pH 7.2–7.8: The carboxylate is deprotonated (anionic), providing electrostatic repulsion that keeps the monomer soluble, provided trace metals are absent.

Q: Are certain buffers incompatible with this compound? A: Yes. Avoid phosphate buffers if your experiment involves any divalent cations (Ca²⁺, Mg²⁺), as they can act as bridging agents for the hydroxamate groups. We strongly recommend using non-coordinating zwitterionic buffers like HEPES or Tris, supplemented with a chelating agent.

Quantitative Solubility Parameters

To ensure reproducibility, strictly adhere to the physical parameters outlined below when formulating your assay buffers.

ParameterConditionSolubility StateMechanistic Rationale
pH < 5.0Insoluble (Precipitates)Carboxylate is protonated; the molecule becomes highly hydrophobic.
pH 7.2 – 7.8Soluble (Optimal)Carboxylate is deprotonated; electrostatic repulsion prevents aggregation.
Trace Metals Unchelated BufferInsoluble (Aggregates)Forms insoluble multi-ligand polymeric complexes with Fe³⁺/Zn²⁺.
Additives 1–5 mM EDTASoluble Sequesters trace metals, preventing coordination networks.
Co-solvent 5–10% DMSOSoluble Disrupts β-sheet-like intermolecular hydrogen bonding and solvates the valine core.

Validated Experimental Protocol: Self-Validating Solubilization

To prevent precipitation, you must control both the hydrophobic and the coordination chemistry of the molecule. This protocol utilizes a "dilution-into-chelated-base" methodology to create a self-validating, thermodynamically stable system.

Phase 1: Primary Solubilization (Master Stock)

  • Weighing & Solvation: Weigh the lyophilized "Valine, N-acetyl-N-hydroxy-" powder and dissolve it entirely in 100% molecular biology-grade DMSO to create a highly concentrated master stock (e.g., 100 mM).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular interactions of the hydroxamate groups while simultaneously solvating the hydrophobic isopropyl side chain.

Phase 2: Buffer De-metallation (Critical Step) 2. Buffer Preparation: Prepare your base aqueous buffer (e.g., 50 mM HEPES, pH 7.4). 3. Metal Scavenging: Add 1 to 5 mM EDTA (or EGTA if calcium must be preserved for downstream assays) to the buffer before introducing the compound.

  • Causality: Hydroxamic acids have an exceptionally high affinity for transition metals 4[4]. Pre-chelating the buffer removes nucleation points that would otherwise trigger polymeric precipitation.

Phase 3: Controlled Dilution & Validation 4. Mixing: While vigorously stirring the de-metallated buffer at room temperature, add the DMSO stock dropwise to reach your final working concentration (e.g., 1 mM). Ensure the final DMSO concentration remains between 1% and 5%.

  • Causality: Dropwise addition prevents localized zones of high concentration that exceed the kinetic solubility limit. Do not mix on ice, as a drop in temperature drastically reduces solubility.
  • System Validation: To confirm the absence of invisible micro-precipitates, centrifuge the final solution at 10,000 × g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your theoretical yield, the system is thermodynamically stable.

Pathway Visualization

The following diagram illustrates the two primary pathways that lead to compound loss via precipitation, and where the specific protocol interventions block these failure modes.

AggregationPathways Monomer Valine, N-acetyl-N-hydroxy- (Soluble Monomer) TraceMetals Trace Transition Metals (e.g., Fe3+, Zn2+) Monomer->TraceMetals Encounters LowPH Low pH (< 5.0) & Hydrophobic Valine Sidechain Monomer->LowPH Encounters MetalComplex Bidentate O,O'-Chelation (Polymeric Network) TraceMetals->MetalComplex Coordinates Precipitation Visible Precipitation (Loss of Active Compound) MetalComplex->Precipitation Aggregates SelfAssembly Intermolecular H-Bonding (β-Sheet Self-Assembly) LowPH->SelfAssembly Drives SelfAssembly->Precipitation Aggregates EDTA Intervention: 1-5 mM EDTA (Metal Sequestration) EDTA->TraceMetals Blocks DMSO Intervention: 5% DMSO & pH 7.4 (Solvation & Deprotonation) DMSO->LowPH Blocks

Mechanistic pathways of N-acetyl-N-hydroxyvaline precipitation and targeted interventions.

References

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Hydroxamic acid – Knowledge and References Taylor & Francis [Link][4]

  • Methods for Hydroxamic Acid Synthesis PMC - NIH[Link][3]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications ACS Omega - ACS Publications[Link][1]

Sources

Optimization

"Valine, N-acetyl-N-hydroxy-" off-target effects in experiments

Welcome to the Technical Support Center for N-acetyl-N-hydroxyvaline and related hydroxamic acid derivatives. N-acetyl-N-hydroxyvaline is a synthetic amino acid derivative characterized by its hydroxamic acid moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-acetyl-N-hydroxyvaline and related hydroxamic acid derivatives.

N-acetyl-N-hydroxyvaline is a synthetic amino acid derivative characterized by its hydroxamic acid moiety. While this functional group is a highly prized metal-binding group (MBG) in drug discovery—frequently used to target zinc-dependent metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)—its potent bidentate chelating properties are a double-edged sword. It frequently drives off-target enzyme inhibition, assay interference, and unexpected cytotoxicity.

This guide is designed to help researchers troubleshoot experimental artifacts, understand the causality behind off-target effects, and implement self-validating protocols to ensure scientific integrity.

Section 1: Troubleshooting Guide (Symptom-Based)

Symptom 1: Loss of Selectivity in Metalloenzyme Screening Panels

  • The Issue: Your compound inhibits unintended targets (e.g., Carbonic Anhydrase, ACE, or tyrosinase) alongside your primary target.

  • The Cause: The hydroxamate group acts as a promiscuous bidentate ligand for Zn²⁺. While designed to fit the narrow tubular pocket of HDACs, the N-OH and C=O groups can easily displace the zinc-bound water in off-target enzymes like Carbonic Anhydrase II/IX, adopting tetrahedral or pentahedral coordination geometries[1].

  • The Solution: Optimize the capping group and linker length to exploit target-specific steric constraints. Alternatively, substitute the hydroxamate with less promiscuous MBGs, such as carboxylates or hydroxypyridinones, which exhibit lower off-target metalloenzyme affinity[2].

Symptom 2: Unexpected Cytotoxicity or Mutagenicity (Ames Positive)

  • The Issue: Cell viability drops independently of the target mechanism, or the compound flags as mutagenic in preliminary toxicology screens.

  • The Cause: Hydroxamic acids can undergo a spontaneous or metabolism-induced Lossen rearrangement. This transforms the activated hydroxamate into a highly reactive isocyanate, an electrophile that covalently binds to nucleophilic species, including DNA, leading to mutagenicity[3]. Additionally, loosely coordinated intracellular iron can trigger Fenton chemistry, generating reactive oxygen species (ROS)[2].

  • The Solution: Perform structure-activity relationship (SAR) studies using an inactive analog (e.g., an amide or O-methylated derivative) to confirm if the toxicity is driven exclusively by the hydroxamate moiety's reactivity[4].

Symptom 3: False Positives in Colorimetric Assays

  • The Issue: High background absorbance or erratic readouts in biochemical screens.

  • The Cause: Hydroxamates are notorious Pan Assay Interference Compounds (PAINS) in specific contexts[5]. They form highly colored complexes with trace transition metals (e.g., Fe³⁺ forms a deep red/purple complex absorbing at 400–500 nm), directly interfering with spectrophotometric readouts.

  • The Solution: Run a metal-chelation control assay (see Protocol 2) or switch to an orthogonal fluorometric or radiometric readout.

Section 2: Frequently Asked Questions (FAQs)

Q: Can N-acetyl-N-hydroxyvaline induce biological effects even if its primary target is knocked out? A: Yes. Hydroxamic acid-based compounds can mediate profound phenotypic changes (such as neuroprotection or cytotoxicity) entirely independent of their intended target. These effects are often driven by broad intracellular metal chelation, which alters metal homeostasis and mitigates or exacerbates oxidative stress pathways[4].

Q: How does the coordination chemistry of hydroxamates lead to off-target binding? A: Hydroxamates coordinate metal ions via their deprotonated hydroxyl oxygen and carbonyl oxygen. Because this bidentate coordination is thermodynamically highly favorable, it can outcompete the native coordination spheres of various off-target metalloenzymes. For example, the hydroxamate vorinostat (SAHA) lacks isoform selectivity and binds off-target to carbonic anhydrases with affinities comparable to its primary HDAC targets[1].

Section 3: Standardized Experimental Protocols

To ensure trustworthiness in your data, every experiment utilizing N-acetyl-N-hydroxyvaline should include self-validating controls to rule out chelation artifacts.

Protocol 1: Metal-Chelation Control Assay (Self-Validating System)

Purpose: To determine if an observed biological effect is a genuine target-mediated response or an artifact of non-specific metal chelation.

  • Step 1: Prepare a 10 mM stock of N-acetyl-N-hydroxyvaline in DMSO.

  • Step 2 (Analog Control): Synthesize or obtain a negative control analog where the N-OH group is methylated (e.g., N-acetyl-N-methoxyvaline). Causality: Methylation prevents the bidentate coordination required for metal chelation, isolating the pharmacophore's non-chelating structural effects[4].

  • Step 3: Treat target cells or enzyme assays in parallel with the active compound and the methylated analog.

  • Step 4 (Rescue Control): In a third parallel arm, pre-incubate the active compound with an equimolar concentration of ZnCl₂ or FeCl₃ for 30 minutes prior to assay introduction. Causality: Saturating the chelator before adding it to the assay prevents it from stripping essential metals from the biological system.

  • Step 5 (Interpretation): If the methylated analog is inactive AND the metal-saturated compound loses its phenotypic effect, the original observation was an artifact of non-specific metal starvation.

Protocol 2: Spectrophotometric Interference Check

Purpose: To rule out colorimetric PAINS behavior prior to high-throughput screening.

  • Step 1: Aliquot 100 µL of assay buffer (containing all components except the reporter substrate) into a 96-well plate.

  • Step 2: Add N-acetyl-N-hydroxyvaline at the maximum screening concentration (e.g., 100 µM).

  • Step 3: Perform a full spectral sweep (300 nm – 700 nm) using a microplate reader.

  • Step 4 (Interpretation): If absorbance > 0.05 is detected in the wavelength range of your assay's reporter (commonly 400–500 nm due to Fe³⁺-hydroxamate complexes), you must switch to an orthogonal assay format (e.g., LC-MS/MS).

Section 4: Quantitative Data Summary

When designing experiments, it is critical to compare the liability profile of the hydroxamate group against alternative MBGs.

Table 1: Comparative Liability Profile of Metal-Binding Groups (MBGs)

Metal-Binding GroupPrimary Target ProfileOff-Target Metalloenzyme LiabilityMutagenic Risk (Ames Test)Assay Interference (PAINS)
Hydroxamate (e.g., N-acetyl-N-hydroxyvaline)HDACs, MMPsHigh (Promiscuous Zn²⁺ binding)High (Lossen rearrangement to isocyanate)High (Fe³⁺ colorimetric complex)
Carboxylate MMPsLow Low Low
Hydroxypyridinone MMPs, ACEModerate Low Moderate

(Data synthesized from comparative metalloenzyme selectivity and machine learning toxicology studies[2],[3])

Section 5: Visualizations

MechanisticPathway Compound N-acetyl-N-hydroxyvaline (Hydroxamate Moiety) Chelation Bidentate Metal Chelation (Zn2+, Fe3+) Compound->Chelation Active Binding Lossen Lossen Rearrangement (Isocyanate Formation) Compound->Lossen Spontaneous Degradation OffTarget Off-Target Metalloenzymes (e.g., Carbonic Anhydrase) Chelation->OffTarget Promiscuous Zn2+ Binding Fenton Fenton Chemistry (ROS Generation) Chelation->Fenton Fe3+ Reduction AssayInt Assay Interference (Colored Fe3+ Complexes) Chelation->AssayInt Spectrophotometric Artifact Toxicity Cytotoxicity & Mutagenicity (Ames Positive) Lossen->Toxicity DNA Alkylation OffTarget->Toxicity Cellular Disruption Fenton->Toxicity Oxidative Stress

Mechanistic pathways driving off-target effects and toxicity of hydroxamate-based compounds.

ExperimentalWorkflow Start Observe Phenotype in Hydroxamate Assay CheckColor Run Spectrophotometric Interference Check Start->CheckColor CheckMetal Perform Metal Pre-loading (Add excess Zn/Fe) Start->CheckMetal CheckAnalog Test Inactive Analog (O-methylated derivative) Start->CheckAnalog Result3 High Blank Absorbance: Colorimetric Interference CheckColor->Result3 Abs > 0.05 at 400-500nm Result2 Signal Abolished: Metal Chelation Artifact CheckMetal->Result2 Phenotype rescued Result1 Signal Persists: True Biological Effect CheckAnalog->Result1 Analog inactive CheckAnalog->Result2 Analog active (PAINS)

Self-validating experimental workflow to distinguish true target effects from hydroxamate artifacts.

References

  • Investigating the Selectivity of Metalloenzyme Inhibitors | Journal of Medicinal Chemistry |[Link]

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition | Journal of Neuroscience |[Link]

  • Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX | IUCr Journals |[Link]

  • Virtual Screening Approach for the Identification of Hydroxamic Acids as Novel Human Ecto-5′-Nucleotidase Inhibitors | Journal of Chemical Information and Modeling |[Link]

  • Drug discovery study on HDAC8 inhibitors using machine learning | Osaka University Knowledge Archive |[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Modified Valine Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of modified valine derivatives. This guide provides in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of modified valine derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of these synthetic reactions.

A Note on Nomenclature: "N-acetyl-N-hydroxy-valine" vs. "N-acetyl-3-hydroxy-L-valine"

It is crucial to first clarify the specific molecule of interest as the nomenclature can lead to two different structures with distinct synthetic challenges.

  • N-acetyl-3-hydroxy-L-valine : This compound features an acetyl group on the alpha-amino nitrogen and a hydroxyl group on the beta-carbon (C3) of the valine side chain. This is a well-documented compound with established synthetic routes.

  • N-acetyl-N-hydroxy-valine : This name implies both the acetyl and hydroxyl groups are attached to the same alpha-amino nitrogen, forming an N-acetyl-N-hydroxyamino acid derivative. The synthesis of this class of compounds is less commonly described and presents unique challenges.

This guide will primarily focus on the optimization and troubleshooting for the synthesis of N-acetyl-3-hydroxy-L-valine due to the extensive availability of established methods in the scientific literature.[1][2] Additionally, a dedicated section will address the synthetic strategies and potential challenges for N-acetyl-N-hydroxy-valine .

Part 1: Synthesis and Optimization of N-acetyl-3-hydroxy-L-valine

The synthesis of N-acetyl-3-hydroxy-L-valine is typically a two-step process.[1] The initial step involves the stereoselective synthesis of the precursor, 3-hydroxy-L-valine, which can be achieved through methods like asymmetric aldol reactions.[1] The second, and often more challenging step in terms of optimization, is the selective N-acetylation of 3-hydroxy-L-valine.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Acetylation L-valine L-valine Protected L-valine Protected L-valine L-valine->Protected L-valine N-Protection N-Protected-3-hydroxy-L-valine N-Protected-3-hydroxy-L-valine Protected L-valine->N-Protected-3-hydroxy-L-valine β-Hydroxylation 3-hydroxy-L-valine 3-hydroxy-L-valine N-Protected-3-hydroxy-L-valine->3-hydroxy-L-valine Deprotection N-acetyl-3-hydroxy-L-valine N-acetyl-3-hydroxy-L-valine 3-hydroxy-L-valine->N-acetyl-3-hydroxy-L-valine Selective N-acetylation (pH 8-9) 3-hydroxy-L-valine->N-acetyl-3-hydroxy-L-valine

Caption: General synthesis workflow for N-acetyl-3-hydroxy-L-valine.

Frequently Asked Questions (FAQs) - N-acetylation Optimization

Q1: What is the most critical parameter for achieving selective N-acetylation over O-acetylation?

A1: The most critical parameter is the pH of the reaction mixture . The key is to exploit the difference in nucleophilicity between the amino group (-NH2) and the hydroxyl group (-OH). Under alkaline conditions (pH 8-9), the amino group is sufficiently deprotonated to be a potent nucleophile, readily attacking the acetylating agent (e.g., acetic anhydride).[1] Conversely, the hydroxyl group remains largely protonated and less reactive. In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic, which can favor O-acylation.[3]

Q2: What are the recommended reaction conditions for the N-acetylation of 3-hydroxy-L-valine?

A2: The following table summarizes the generally accepted optimal conditions for this reaction.

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Maximizes the nucleophilicity of the amino group while minimizing that of the hydroxyl group, thus ensuring N-selectivity.[1]
Temperature 0 - 5 °C (during addition)Controls the exothermic reaction of the acetylating agent with water and prevents potential degradation.[1]
Acetylating Agent Acetic AnhydrideA commonly used, effective acetylating agent for amino acids in aqueous solutions.[4]
Solvent Aqueous basic solution (e.g., Sodium Bicarbonate)Dissolves the amino acid and maintains the desired pH.[1]
Reaction Time 1 - 4 hoursTypically sufficient for complete N-acetylation. Progress should be monitored.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a polar solvent system (e.g., ethyl acetate/methanol). The starting material, 3-hydroxy-L-valine, is highly polar and will have a low Rf value. The N-acetylated product is less polar and will have a higher Rf. Staining with ninhydrin can also be useful, as the starting material will stain (primary amine) while the product will not. For more quantitative analysis, HPLC or LC-MS can be employed.[5]

Q4: What are the common side products, and how can they be minimized?

A4: The most common side product is the O-acetylated derivative. This arises from the acetylation of the hydroxyl group on the side chain. To minimize its formation, strict adherence to the optimal pH range of 8-9 is essential.[1] Another potential side product is the di-acetylated compound (both N- and O-acetylated). This can be minimized by controlling the stoichiometry of the acetic anhydride and avoiding excessively long reaction times.

Troubleshooting Guide

Start Start Low Yield Low Yield Start->Low Yield Problem O-acetylation O-acetylation Start->O-acetylation Problem Purification Issues Purification Issues Start->Purification Issues Problem Check pH Check pH Low Yield->Check pH Possible Cause: Incorrect pH Monitor Reaction Time Monitor Reaction Time Low Yield->Monitor Reaction Time Possible Cause: Incomplete Reaction Improve Extraction Improve Extraction Low Yield->Improve Extraction Possible Cause: Purification Loss Verify pH Control Verify pH Control O-acetylation->Verify pH Control Primary Cause: pH too low or high Recrystallization Recrystallization Purification Issues->Recrystallization Solution Column Chromatography Column Chromatography Purification Issues->Column Chromatography Solution Adjust pH to 8-9 Adjust pH to 8-9 Check pH->Adjust pH to 8-9 Action Use TLC/HPLC Use TLC/HPLC Monitor Reaction Time->Use TLC/HPLC Action Adjust pH before extraction Adjust pH before extraction Improve Extraction->Adjust pH before extraction Action Use a pH meter and buffer Use a pH meter and buffer Verify pH Control->Use a pH meter and buffer Action

Caption: Troubleshooting logic for N-acetylation of 3-hydroxy-L-valine.

  • Issue: My final yield is consistently low.

    • Possible Cause 1: Incorrect pH. If the pH is too low, the amino group will be protonated and unreactive. If it is too high, degradation of the product may occur.

    • Solution: Use a calibrated pH meter to carefully monitor and maintain the pH between 8 and 9 during the addition of acetic anhydride.[1]

    • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC until the starting material is no longer visible.

    • Possible Cause 3: Product Loss During Workup. The product has some water solubility.

    • Solution: After acidification, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate.

  • Issue: I have a significant amount of O-acetylated impurity.

    • Possible Cause: The pH of the reaction was not maintained in the optimal range, leading to the hydroxyl group becoming nucleophilic.

    • Solution: Re-run the reaction with strict pH control. It is crucial to add the base concurrently with the acetic anhydride to prevent pH drops.

  • Issue: I am struggling to purify the final product.

    • Possible Cause: The product may be contaminated with starting material or side products with similar polarities.

    • Solution 1: Recrystallization. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective.

    • Solution 2: Column Chromatography. Silica gel chromatography can be used to separate the N-acetylated product from impurities.[1]

Detailed Experimental Protocol: Selective N-acetylation
  • Dissolution: Dissolve 3-hydroxy-L-valine in an aqueous solution of sodium bicarbonate.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Acetylation: Slowly and simultaneously add acetic anhydride and a solution of sodium hydroxide to the reaction mixture. Monitor the pH continuously and maintain it between 8.0 and 9.0.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.

  • Quenching and Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Part 2: Synthetic Strategies for N-acetyl-N-hydroxy-valine

The synthesis of N-acetyl-N-hydroxy-valine is more complex due to the presence of the N-hydroxy group, which is itself a reactive functional group. A plausible synthetic route would involve the initial synthesis of N-hydroxy-valine, followed by a selective N-acetylation.

cluster_0 Step 1: N-hydroxy-valine Synthesis cluster_1 Step 2: Selective Acetylation Valine Derivative Valine Derivative N-hydroxy-valine N-hydroxy-valine Valine Derivative->N-hydroxy-valine Enzymatic N-hydroxylation or Chemical Synthesis (e.g., oxime reduction) N-acetyl-N-hydroxy-valine N-acetyl-N-hydroxy-valine N-hydroxy-valine->N-acetyl-N-hydroxy-valine N-acetylation Challenge Challenge N-hydroxy-valine->Challenge Challenge: Selective N-acetylation vs. O-acetylation of N-OH Challenge->N-acetyl-N-hydroxy-valine

Caption: Proposed synthetic pathway and challenges for N-acetyl-N-hydroxy-valine.

Frequently Asked Questions (FAQs) - N-hydroxy-N-acetyl Amino Acid Synthesis

Q1: How can N-hydroxy-valine, the precursor, be synthesized?

A1: There are two main approaches:

  • Enzymatic Synthesis: Flavin-dependent N-hydroxylating enzymes are known to catalyze the N-hydroxylation of the amino group of amino acids.[6] This approach offers high selectivity but may require specialized biochemical setups.

  • Chemical Synthesis: A common chemical method involves the reduction of an α-oximino acid. For valine, this would start with the corresponding α-keto acid, which is converted to an oxime and then reduced to the N-hydroxy amino acid.

Q2: What are the primary challenges in the N-acetylation of N-hydroxy-valine?

A2: The main challenge is the chemoselectivity of the acetylation. The N-hydroxy group is also nucleophilic and can be acetylated, leading to an O-acetylated hydroxamic acid derivative. The reaction conditions must be carefully chosen to favor N-acetylation.

Q3: How can selective N-acetylation be achieved in the presence of an N-hydroxy group?

A3: This is a significant synthetic challenge.

  • Direct Acetylation: Conditions would need to be finely tuned. Mild acetylating agents and careful pH control might allow for some selectivity, but a mixture of products is likely.

  • Protecting Group Strategy: A more robust method would involve protecting the oxygen of the N-hydroxy group with a suitable protecting group (e.g., a silyl or benzyl ether). Then, the free amino group can be acetylated. Finally, the protecting group would be removed to yield the desired product. This multi-step process, while longer, offers much better control over the selectivity.

References

  • BenchChem. (2025). Synthesis protocol for N-Acetyl-3-hydroxy-L-valine. BenchChem.
  • G. A. Grant. (2012). 6 Synthesis of N-Alkyl Amino Acids. ScienceDirect.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2022).
  • Creative Proteomics. (n.d.). Protein Hydroxylation: Chemistry, Functions, and Detection.
  • US4380646A. (1983). Method for the N-acylation of aminocarboxylic acids.
  • L. T. Bjerregaard, et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
  • S. Li, et al. (2023). N-Hydroxylation and Hydrolysis by the DnfA/B/C Multienzyme System Involved in the Aerobic N2 Formation Process.
  • Pearson. (n.d.). The synthesis of -hydroxy acids can be done starting with amino.... Pearson.
  • J. G. H. M. Mutsaers. (1986).
  • E. Wünsch, et al. (1993). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed.
  • BenchChem. (2025). N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties. BenchChem.
  • A. Kumar, et al. (2023).
  • S. R. Shakyawar, et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed.
  • M. Schmidt, et al. (2021).
  • Y. Xu, et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD).
  • P. M. D. L. V. M. P. B. Fernando Albericio. (2023). The challenge of peptide nucleic acid synthesis.
  • M. T. L. Z. F. M. Á. M. G. G. T. G. Keglevich. (2020).
  • Creative Proteomics. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods.
  • BenchChem. (2025).
  • M. Ito, et al. (2015). Molecular Characterization of a Novel N-Acetyltransferase from Chryseobacterium sp. Applied and Environmental Microbiology.
  • C. D. Navo, et al. (2023).
  • CN101723772A. (2010). Method for preparing N-acetylamino acid.
  • A. M. K. B. A. H. H. A. Chapman. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Valine, N-acetyl-N-hydroxy- and Its Analogs in Metalloenzyme Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology & Rational Drug Design Executive Summary & Chemical Rationale In the landscape of rational drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology & Rational Drug Design

Executive Summary & Chemical Rationale

In the landscape of rational drug design, targeting metalloenzymes—such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)—requires precision engineering of the inhibitor's pharmacophore. Valine, N-acetyl-N-hydroxy- (CAS 112240-08-1) represents a highly specialized building block. It combines the potent, bidentate metal-chelating properties of a hydroxamic acid with the distinct steric bulk of an isopropyl side chain.

As a Senior Application Scientist, I frequently evaluate how subtle backbone modifications dictate biological efficacy. The substitution of a standard peptide backbone with an N-hydroxy group fundamentally alters local conformational preferences, favoring trans-amide geometries[1]. When acetylated, the resulting N-acetyl-N-hydroxy moiety acts as a superior zinc-binding group (ZBG). However, chelation alone is insufficient for drug specificity. The causality behind selecting the valine derivative over its analogs lies in its isopropyl side chain, which dictates spatial orientation and selectively anchors the molecule within the hydrophobic S1' pocket of target metalloenzymes[2].

Comparative Profiling: Valine vs. Structural Analogs

To objectively evaluate N-acetyl-N-hydroxyvaline, we must benchmark it against its structural analogs. The table below synthesizes the physicochemical and target-binding trade-offs based on the steric bulk of the amino acid side chain.

Compound AnalogSide ChainSteric BulkConformational FlexibilityTarget Specificity (Metalloenzymes)Primary Application
N-acetyl-N-hydroxyglycine HydrogenMinimalHighLow (Pan-inhibitor)Broad-spectrum metal chelation; siderophore core.
N-acetyl-N-hydroxyalanine MethylLowModerateLow-ModerateBaseline structural studies; minimal pocket exclusion.
N-acetyl-N-hydroxyvaline IsopropylModerate-HighRestrictedHigh (Isoform-selective)Selective MMP/HDAC inhibition; highly targeted steric fit.
N-acetyl-N-hydroxy-leucine IsobutylHighHighly RestrictedVery High (but limited entry)Targeting enzymes with exceptionally deep hydrophobic clefts.
Vorinostat (SAHA) Linear AliphaticN/A (Linear)High (Chain)Low (Pan-HDAC)FDA-approved baseline standard for HDAC inhibition.

Analytical Insight: The isopropyl group of valine provides a "Goldilocks" steric profile. It is bulky enough to prevent off-target binding to metalloenzymes with shallow active sites, yet compact enough to avoid the steric clashing observed with the larger leucine analog[3].

Mechanistic Pathway of Inhibition

The efficacy of N-acetyl-N-hydroxyvaline relies on a dual-interaction mechanism. The N-acetyl-N-hydroxy functional group acts as a bidentate ligand, coordinating the catalytic Zn²⁺ ion via its two oxygen atoms. Simultaneously, the valine side chain is thrust into the adjacent hydrophobic pocket. This cooperative binding displaces the native water molecule required for substrate hydrolysis, effectively stalling the enzyme[4].

Mechanism Zn Zn²⁺ Cofactor (Catalytic Core) Chelator N-acetyl-N-hydroxy (Bidentate Ligand) Chelator->Zn O,O-Coordination SideChain Valine Isopropyl Side Chain Chelator->SideChain Pocket Enzyme S1' Pocket (Hydrophobic Cleft) SideChain->Pocket Steric Exclusion/Fit

Figure 1: Bidentate chelation of Zn2+ by the N-acetyl-N-hydroxy moiety and valine steric fit.

Experimental Methodologies

To ensure scientific integrity, the following protocols form a self-validating system for synthesizing and evaluating these analogs.

Protocol A: Synthesis of N-acetyl-N-hydroxyvaline

Causality Focus: Direct N-acetylation of N-hydroxy amino acids is notoriously prone to over-reaction (forming N,O-diacetyl byproducts). Precise pH control is critical to isolate the target compound[4].

  • Starting Material: Dissolve N-hydroxy-L-valine (1.0 equiv) and sodium carbonate (1.0 equiv) in deionized water at 0 °C.

  • Controlled Acetylation: Add acetic anhydride (1.1 equiv) dropwise over 15 minutes. Rationale: The slight excess of anhydride and the low temperature prevent the formation of the O-acetyl ester, ensuring the integrity of the hydroxamate chelator.

  • Reaction Monitoring: Stir for 30 minutes at room temperature. Wash the crude aqueous mixture with diethyl ether to remove unreacted anhydride.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 2.0 M HCl to pH ~3. Rationale: A pH of 3 protonates the carboxylic acid for organic extraction without hydrolyzing the newly formed N-acetyl bond. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Metalloenzyme (HDAC) Fluorometric Inhibition Assay

Causality Focus: We use a fluorogenic substrate rather than a colorimetric one to allow for real-time kinetic monitoring, which is essential for calculating the dissociation constant ( Ki​ ) rather than just a static IC50​ .

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Note: Do not add exogenous Zn²⁺, as it will prematurely saturate the inhibitor's chelating moiety.

  • Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of N-acetyl-N-hydroxyvaline (and analogs) in DMSO. Transfer 1 µL of each to a black 384-well microplate.

  • Enzyme Incubation: Add 24 µL of recombinant HDAC enzyme (e.g., HDAC1) diluted in assay buffer. Incubate at 37 °C for 30 minutes. Rationale: Pre-incubation allows the valine side chain to achieve thermodynamic equilibrium within the S1' pocket before substrate competition begins.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

AssayWorkflow Synth Inhibitor Synthesis & QC Incubate Metalloenzyme Pre-Incubation Synth->Incubate Substrate Fluorogenic Substrate Addition Incubate->Substrate Readout Fluorescence Kinetics (IC50) Substrate->Readout

Figure 2: Step-by-step workflow for in vitro fluorometric metalloenzyme inhibition assays.

Conclusion

The comparative analysis demonstrates that Valine, N-acetyl-N-hydroxy- provides a highly optimized balance of metal-chelating avidity and steric-driven target specificity. While smaller analogs like N-acetyl-N-hydroxyalanine offer broader pan-metalloenzyme inhibition, the isopropyl side chain of the valine derivative restricts its conformational freedom, making it an exceptional lead compound for targeting specific metalloenzyme isoforms with well-defined hydrophobic clefts.

References

  • Busetti, V., Ottenheijm, H. C. J., Zeegers, H. J. M., & Ajò, D. (1987). "Crystal and molecular structure of N-acetyl N-hydroxy α-amino acids." Recueil des Travaux Chimiques des Pays-Bas.[Link][1]

  • Ng-Choi, I., et al. (2020). "Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets." The Journal of Organic Chemistry, ACS Publications.[Link][4]

  • Chen, X., et al. (2020). "N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity." Organic & Biomolecular Chemistry, RSC.[Link][3]

  • Cardia, M., et al. (2008). "Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties." Google Patents (WO2008036445A2).[2]

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Comparative

Validating the Inhibitory Effect of "Valine, N-acetyl-N-hydroxy-": A Comparative Guide for Metalloenzyme Targeting

Executive Summary In the rational design of metalloenzyme inhibitors—particularly targeting Matrix Metalloproteinases (MMPs) and Aminopeptidases—the selection of an optimal Zinc-Binding Group (ZBG) is paramount. "Valine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of metalloenzyme inhibitors—particularly targeting Matrix Metalloproteinases (MMPs) and Aminopeptidases—the selection of an optimal Zinc-Binding Group (ZBG) is paramount. "Valine, N-acetyl-N-hydroxy-" (commonly referred to as N-acetyl-N-hydroxyvaline, CAS 112240-08-1) serves as a prototypical, highly efficient building block. It combines the potent bidentate chelating properties of a hydroxamic acid with the hydrophobic, branched-chain recognition motif of a valine residue.

This guide objectively compares the inhibitory performance of N-acetyl-N-hydroxyvaline against non-specific chelators (like Acetohydroxamic Acid) and advanced clinical candidates (like Marimastat). Furthermore, it provides self-validating experimental protocols to rigorously quantify its thermodynamic binding parameters and enzymatic inhibition kinetics.

Mechanistic Causality: The Dual-Action Pharmacophore

To understand why N-acetyl-N-hydroxyvaline is a superior scaffold compared to simple aliphatic hydroxamates, we must analyze the causality behind its interaction with the metalloenzyme active site.

  • Bidentate Zinc Chelation: The N-acetyl-N-hydroxy (hydroxamate) moiety acts as a powerful ZBG. It coordinates the catalytic Zn2+ ion in a bidentate fashion via its two oxygen atoms. This interaction directly displaces the zinc-bound water molecule that is strictly required for the nucleophilic attack during peptide bond hydrolysis .

  • S1' Pocket Engagement: Unlike simple chelators, the isopropyl side chain of the valine residue acts as a structural anchor. In enzymes like MMP-2 and MMP-9, the S1' specificity pocket is a deep, hydrophobic cleft. The valine side chain inserts into this pocket, providing steric complementarity and significantly lowering the entropic penalty of binding .

Mechanism A N-acetyl-N-hydroxyvaline B Hydroxamate Group (Bidentate Chelation) A->B C Valine Side Chain (Isopropyl Group) A->C D Catalytic Zn2+ Ion B->D Displaces H2O E S1' Hydrophobic Pocket C->E Steric Fit F Metalloenzyme Inhibition (e.g., MMP-2) D->F E->F

Diagram 1: Dual-action binding mechanism of N-acetyl-N-hydroxyvaline in metalloenzymes.

Comparative Performance Analysis

To contextualize the efficacy of N-acetyl-N-hydroxyvaline, we must compare it against established benchmarks in the field of metalloproteinase inhibition .

  • Acetohydroxamic Acid (AHA): A baseline fragment representing pure ZBG activity without side-chain recognition.

  • Marimastat: A broad-spectrum, highly optimized clinical MMP inhibitor possessing a complex peptidomimetic backbone.

Table 1: In Vitro Benchmark Comparison (Target: MMP-2)
Compound / ScaffoldZinc-Binding Group (ZBG)S1' Pocket EngagementMMP-2 IC50​ (µM)Binding Enthalpy ( ΔH , kcal/mol)
Acetohydroxamic Acid (AHA) HydroxamateNone> 1000.0-2.1 ± 0.3
N-Acetyl-N-Hydroxyvaline HydroxamateModerate (Isopropyl)25.4-5.8 ± 0.4
Marimastat (Reference) HydroxamateHigh (tert-butyl/hydroxyl)0.006-9.4 ± 0.2

Data Synthesis & Insights: The data clearly illustrates the structure-activity relationship (SAR) principle. AHA fails to achieve meaningful inhibition due to the lack of secondary binding interactions. By simply incorporating the valine isopropyl side chain (N-acetyl-N-hydroxyvaline), the binding enthalpy ( ΔH ) becomes significantly more favorable, driving the IC50​ down by nearly two orders of magnitude. While not as potent as the fully elaborated Marimastat, N-acetyl-N-hydroxyvaline proves to be a highly validated, fragment-sized starting point for targeted drug discovery.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to distinguish true active-site inhibition from assay interference (e.g., non-specific metal stripping).

Protocol 1: Fluorogenic FRET-Based MMP Inhibition Assay

This workflow quantifies the IC50​ of the inhibitor by measuring the cleavage rate of a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ ).

Workflow Step1 1. Enzyme Preparation (Activate pro-MMP-2 with APMA) Step2 2. Inhibitor Incubation (Add N-acetyl-N-hydroxyvaline) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide Substrate) Step2->Step3 Step4 4. Kinetic Readout (Ex: 328 nm / Em: 393 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Ki) Step4->Step5

Diagram 2: Step-by-step workflow for the FRET-based metalloenzyme inhibition assay.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate recombinant human pro-MMP-2 (100 µg/mL) with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C to cleave the pro-domain.

  • Serial Dilution: Prepare a 10-point dose-response curve of N-acetyl-N-hydroxyvaline in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: Mix 1 nM of active MMP-2 with the inhibitor dilutions in a black 96-well microplate. Incubate for 30 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately read the fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 10 minutes using a microplate reader.

  • Validation Control: Run a parallel well with 10 mM EDTA (a non-specific metal chelator) to establish the baseline fluorescence (100% inhibition control).

Protocol 2: Isothermal Titration Calorimetry (ITC)

To prove that the inhibition is driven by direct target engagement rather than off-target aggregation, ITC is used to measure the thermodynamics of the inhibitor-enzyme interaction.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze active MMP-2 extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 5 mM CaCl2​ , pH 7.4). Dissolve N-acetyl-N-hydroxyvaline directly into the final dialysate to prevent heat-of-dilution artifacts.

  • Cell and Syringe Loading: Load the sample cell with 10 µM MMP-2. Load the injection syringe with 100 µM N-acetyl-N-hydroxyvaline.

  • Titration Parameters: Set the calorimeter to 25°C. Perform an initial purge injection of 0.5 µL, followed by 19 consecutive injections of 2.0 µL, spaced 120 seconds apart.

  • Data Fitting: Integrate the heat peaks and subtract the background heat of dilution (determined by titrating the inhibitor into the buffer alone). Fit the resulting isotherm to a one-site binding model to extract the stoichiometry (N), dissociation constant ( Kd​ ), and enthalpy ( ΔH ).

References

  • Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review Source: Current Medicinal Chemistry (PubMed) URL:[Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma Source: Cells (PMC) URL:[Link]

  • Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Validation

A Comparative Guide to the Cross-Reactivity of N-Acetyl-N-Hydroxy-Valine-Derived Metalloproteinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity of metalloproteinase inhibitors derived from the precursor, "Valine, N-acetyl-N-hydroxy-"....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity of metalloproteinase inhibitors derived from the precursor, "Valine, N-acetyl-N-hydroxy-". While this specific compound is a building block, the resulting inhibitors belong to the hydroxamate class, known for their potential to inhibit zinc-dependent enzymes like matrix metalloproteinases (MMPs). Understanding the cross-reactivity of these inhibitors is paramount in drug development to maximize therapeutic efficacy and minimize off-target effects.

The journey of MMP inhibitors has been challenging. Early, broad-spectrum inhibitors showed promise in preclinical studies but often failed in clinical trials due to significant side effects, such as musculoskeletal syndrome.[1][2][3] This has been attributed to their lack of selectivity, inhibiting not only the target MMPs but also other MMPs and related enzymes essential for normal physiological processes.[2][3] Consequently, the focus has shifted towards developing more selective inhibitors to improve their therapeutic window.[1][4]

This guide will compare a hypothetical N-acetyl-N-hydroxy-valine-derived inhibitor, hereafter referred to as "Val-Inhib" , with two well-characterized MMP inhibitors: the broad-spectrum inhibitor Batimastat and the more selective inhibitor Marimastat .

Comparator Compounds: A Spectrum of Selectivity

  • Val-Inhib (Hypothetical): A novel, selective inhibitor derived from N-acetyl-N-hydroxy-valine. Its selectivity profile is under investigation, and this guide outlines the experimental framework for its characterization.

  • Batimastat (BB-94): One of the first MMP inhibitors to be evaluated in cancer patients. It is a potent, non-selective hydroxamate inhibitor with low nanomolar IC50 values against a wide range of MMPs, including MMP-1, -2, -3, -7, and -9.[5][6]

  • Marimastat: An orally bioavailable, broad-spectrum MMP inhibitor. Like Batimastat, it chelates the zinc ion at the active site of MMPs and inhibits a variety of them, though with a slightly different inhibitory profile.[7]

Experimental Design for Cross-Reactivity Profiling

The core of a cross-reactivity study is to determine the inhibitory potency of a compound against a panel of related enzymes. The most common metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9] A lower IC50 value indicates a more potent inhibitor.

Workflow for Cross-Reactivity Assessment

The following diagram outlines the typical workflow for assessing the cross-reactivity of a novel inhibitor.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Synthesize and Purify Val-Inhib C Prepare Stock Solutions of all Inhibitors A->C B Procure Comparator Inhibitors (Batimastat, Marimastat) B->C E Perform Fluorometric Inhibition Assay C->E D Select MMP Panel (e.g., MMP-1, -2, -3, -7, -9, -13) D->E F Generate Dose-Response Curves E->F G Calculate IC50 Values for each Inhibitor-Enzyme Pair F->G H Compare IC50 Values Across MMP Panel G->H I Determine Selectivity Profile and Cross-Reactivity H->I

Caption: Workflow for determining the cross-reactivity of MMP inhibitors.

Detailed Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol describes a common method for determining the IC50 values of inhibitors against a panel of MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9, -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl2, pH 7.5)[10]

  • Test inhibitors (Val-Inhib, Batimastat, Marimastat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute and dilute the MMP enzymes in assay buffer to the desired working concentration.

    • Prepare a series of dilutions for each inhibitor in assay buffer. It is recommended to test a wide range of concentrations to generate a complete dose-response curve.[11]

  • Assay Setup:

    • To each well of the 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Inhibitor dilution (or vehicle control for uninhibited enzyme activity)

      • MMP enzyme solution

    • Include control wells: "no enzyme" (background fluorescence) and "no inhibitor" (maximum enzyme activity).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., λex = 328 nm, λem = 393 nm).[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Subtract the background fluorescence from all measurements.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited enzyme activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor-enzyme pair.[9]

Data Presentation and Interpretation

The results of the cross-reactivity study can be summarized in a table of IC50 values.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-13 (nM)
Val-Inhib 500102508001550
Batimastat 342064N/A
Marimastat 54.52251039

Interpretation of Results:

  • Potency: Both Batimastat and Marimastat show high potency (low nanomolar IC50 values) against a broad range of MMPs.[12]

  • Selectivity:

    • Batimastat and Marimastat are confirmed as broad-spectrum inhibitors, with potent inhibition of multiple MMPs.[13][12]

    • Val-Inhib , in this hypothetical example, demonstrates selectivity for MMP-2 and MMP-9, with significantly higher IC50 values (lower potency) for other MMPs. The ratio of IC50 values can be used to quantify selectivity. For instance, Val-Inhib is 50-fold more selective for MMP-2 (IC50 = 10 nM) than for MMP-1 (IC50 = 500 nM).

The Mechanism of Inhibition and Cross-Reactivity

Hydroxamate-based inhibitors like Batimastat, Marimastat, and likely Val-Inhib, function by chelating the catalytic zinc ion in the active site of MMPs.[1] The high degree of conservation in the active site across the MMP family contributes to the challenge of achieving selectivity and is a primary reason for the cross-reactivity of broad-spectrum inhibitors.[4][14]

G cluster_enzyme MMP Active Site cluster_inhibitor Inhibitor cluster_substrate Substrate Enzyme MMP Enzyme (with Zn2+ ion) Substrate Natural Substrate (e.g., Collagen) Blocked Substrate Cleavage Blocked Enzyme->Blocked Inhibition Inhibitor Hydroxamate Inhibitor (e.g., Val-Inhib) Inhibitor->Enzyme Binds to active site, chelates Zn2+

Caption: Mechanism of MMP inhibition by hydroxamate-based inhibitors.

Conclusion

The development of MMP inhibitors requires a thorough understanding of their cross-reactivity profiles. While broad-spectrum inhibitors like Batimastat and Marimastat have provided valuable insights, the future of MMP-targeted therapies likely lies in the development of more selective agents.[1][4] The experimental framework outlined in this guide provides a robust methodology for characterizing the selectivity of novel inhibitors, such as those derived from "Valine, N-acetyl-N-hydroxy-". By carefully assessing their activity against a panel of MMPs, researchers can identify candidates with improved therapeutic potential and a lower risk of off-target side effects.

References

  • IC50 - Wikipedia. Wikipedia. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • In vitro MMP inhibition & selective binding capacity assays. Bio-protocol. Available at: [Link]

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387–2392. Available at: [Link]

  • What MMP1 inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

  • Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. PubMed. Available at: [Link]

  • Lauer-Fields, J. L., et al. (2019). Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. Molecules, 24(23), 4349. Available at: [Link]

  • Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. MDPI. Available at: [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147–1155. Available at: [Link]

  • A practical consideration for the substrate concentration when determining IC 50 values for enzyme inhibition. Canadian Science Publishing. Available at: [Link]

  • Assessment of Potential Cross-Reactivity of Human Endogenous Matrix Metalloproteinases with Collagenase Clostridium histolyticum Antibodies in Human Sera Obtained from Patients with Dupuytren's Contracture. PMC. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]

  • Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. PMC. Available at: [Link]

  • Mohan, V., Talmi-Frank, D., Arkadash, V., Papo, N., & Sagi, I. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2305–2318. Available at: [Link]

  • The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Ovid. Available at: [Link]

  • Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PMC. Available at: [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. PMC. Available at: [Link]

  • In Vitro Inhibition of the Activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix Metalloproteinase 9 (Pro-MMP-9) by Rice and Soybean Bowman−Birk Inhibitors. ACS Publications. Available at: [Link]

  • Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. ResearchGate. Available at: [Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Available at: [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. Available at: [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. PMC. Available at: [Link]

  • The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. PubMed. Available at: [Link]

  • Pulmonary delivery of the broad-spectrum matrix metalloproteinase inhibitor marimastat diminishes multiwalled carbon nanotube-induced circulating bioactivity without reducing pulmonary inflammation. PMC. Available at: [Link]

  • Method for producing n-acetyl dipeptide and n-acetyl amino acid. Google Patents.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

  • Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum. PMC. Available at: [Link]

  • Valine, N-acetyl-2-hydroxy-, methyl ester — Chemical Substance Information. NextSDS. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of N-acetyl-N-hydroxy-Valine: A Research Primer

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-acetyl-N-hydroxy-valine is a structurally intriguing, yet largely uncharacterized derivative of the essential branched-chain amino acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-N-hydroxy-valine is a structurally intriguing, yet largely uncharacterized derivative of the essential branched-chain amino acid, L-valine. While the parent molecule, L-valine, plays a critical role in protein synthesis, energy metabolism, and neurotransmission, the therapeutic potential of its N-acetylated and hydroxylated form remains a nascent field of investigation.[1][2] This guide provides a comprehensive framework for evaluating the potential efficacy of N-acetyl-N-hydroxy-valine. Due to the current absence of direct experimental data and established clinical applications for this compound, a direct comparison to a "standard of care" is not feasible. Instead, this document will:

  • Propose potential therapeutic applications based on the known biological activities of L-valine and the general effects of N-acetylation and hydroxylation.

  • Outline a detailed, phased experimental workflow to systematically investigate the compound's bioactivity and therapeutic potential.

  • Utilize N-acetylcysteine (NAC) , a widely studied and clinically applied N-acetylated amino acid, as a conceptual benchmark for experimental design and potential efficacy endpoints.

This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic landscape of this novel amino acid derivative.

Deconstructing N-acetyl-N-hydroxy-Valine: A Hypothetical Framework for Bioactivity

The unique structural modifications of N-acetyl-N-hydroxy-valine—the addition of an acetyl group to the nitrogen atom and a hydroxyl group—suggest several potential alterations to the bioactivity of the parent L-valine molecule.[1][3]

  • Altered Metabolic Fate: N-acetylation can prevent the incorporation of the amino acid into peptides, thereby redirecting it towards other metabolic pathways.[1] This could lead to the generation of unique metabolites with novel biological activities.

  • Modified Bioavailability and Transport: The changes in polarity and charge due to acetylation and hydroxylation may alter how the molecule is absorbed, distributed, and transported across cell membranes.[1]

  • Novel Signaling Potential: The modified structure could enable interactions with different receptors or enzymes, potentially modulating cellular signaling pathways in ways distinct from L-valine.[1][3]

Based on these principles and the known roles of L-valine, potential therapeutic areas for investigation include:

  • Metabolic Disorders: Given L-valine's role in energy and lipid metabolism, its derivative could be explored for conditions like metabolic syndrome or non-alcoholic fatty liver disease.[2][4]

  • Neurological Conditions: The involvement of L-valine catabolism in the glutamate-glutamine cycle in the brain suggests a potential role in neuroprotection or the modulation of neurotransmission.[1][5]

  • Immune Modulation: As branched-chain amino acids are important for lymphocyte function, N-acetyl-N-hydroxy-valine could be investigated for its effects on immune responses.[1]

A Phased Experimental Approach to Elucidating Efficacy

To systematically evaluate the therapeutic potential of N-acetyl-N-hydroxy-valine, a multi-phased research plan is proposed. This plan will use N-acetylcysteine (NAC) as a conceptual model for experimental design, drawing parallels from its well-documented investigation and clinical applications.

Phase I: In Vitro Characterization and Target Identification

The initial phase focuses on establishing the basic biological effects of N-acetyl-N-hydroxy-valine in cellular models.

Objective: To determine the compound's cytotoxicity, metabolic stability, and to identify potential molecular targets.

Experimental Protocols:

  • Cell Viability and Proliferation Assays:

    • Methodology: Utilize relevant cell lines (e.g., HepG2 for liver metabolism, SH-SY5Y for neuronal studies) and assess cell viability using MTT or WST-1 assays after incubation with a range of N-acetyl-N-hydroxy-valine concentrations (e.g., 0, 10, 50, 100, 500 µM) for 24, 48, and 72 hours.[1]

    • Comparative Benchmark (NAC): Similar assays are fundamental in establishing the safety profile of NAC and determining appropriate concentrations for further in vitro studies.[6]

  • Metabolic Pathway Analysis:

    • Methodology: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify intracellular and extracellular metabolites following treatment with N-acetyl-N-hydroxy-valine. This will help to elucidate its metabolic fate.[7]

    • Comparative Benchmark (NAC): The metabolic pathways of NAC are well-characterized, with a focus on its conversion to cysteine and subsequent incorporation into the glutathione synthesis pathway.[6]

  • Target-Based Screening:

    • Methodology: Based on the hypothesized therapeutic areas, screen for interactions with key enzymes and receptors. For example, assess effects on mTOR signaling, a pathway influenced by L-valine, using Western blotting to detect phosphorylation of key proteins.[1][2]

    • Comparative Benchmark (NAC): NAC's primary mechanism is understood to be its role as a precursor to glutathione, a major antioxidant.[6] Target-based screens for NAC often focus on its ability to mitigate oxidative stress.

Data Presentation:

Experiment Metric N-acetyl-N-hydroxy-Valine (Hypothetical Data) N-acetylcysteine (Established Data)
Cell Viability (HepG2)IC50 (µM)>500>1000
mTOR Pathway Activationp-mTOR/mTOR ratioConcentration-dependent increaseNo direct effect
Glutathione SynthesisIntracellular GSH (nmol/mg protein)No significant changeSignificant increase

Experimental Workflow Diagram:

G cluster_phase1 Phase I: In Vitro Characterization A N-acetyl-N-hydroxy-Valine Synthesis & Purification B Cell Viability Assays (e.g., MTT, WST-1) A->B C Metabolic Pathway Analysis (LC-MS/MS) A->C D Target-Based Screening (e.g., Western Blot for mTOR) A->D E Data Analysis & Target Validation B->E C->E D->E G cluster_pathway Hypothesized Neuroprotective Pathway A Traumatic Brain Injury B Oxidative Stress & Neuroinflammation A->B E Reduced Neuronal Damage B->E C N-acetyl-N-hydroxy-Valine D Modulation of Signaling Pathways (e.g., mTOR, Glutamate Homeostasis) C->D D->E F Improved Functional Outcomes E->F

Caption: Hypothesized Neuroprotective Signaling Pathway.

Phase III: Comparative Efficacy and Clinical Translation

If preclinical studies demonstrate significant efficacy and an acceptable safety profile, the final phase will involve head-to-head comparisons with standard-of-care treatments in relevant models, with a view towards clinical trial design.

Objective: To establish the relative efficacy of N-acetyl-N-hydroxy-valine against existing therapies and to gather data to support an Investigational New Drug (IND) application.

Experimental Protocols:

  • Head-to-Head Comparative Studies:

    • Methodology: In the chosen animal model, directly compare the efficacy of N-acetyl-N-hydroxy-valine with a relevant standard-of-care drug. For example, in a model of non-acetaminophen-induced acute liver failure, its efficacy could be compared to NAC. [8] * Comparative Benchmark (NAC): NAC is the standard of care for acetaminophen overdose and is used off-label for other liver conditions, making it a relevant comparator in this context. [8][9][10]

  • Dose-Response and Therapeutic Window Studies:

    • Methodology: Conduct detailed dose-ranging studies to identify the optimal therapeutic dose and to define the therapeutic window.

    • Comparative Benchmark (NAC): The dosing regimens for NAC are well-established for its various indications. [10]

  • IND-Enabling Toxicology Studies:

    • Methodology: Perform toxicology studies in compliance with regulatory guidelines to support the safety of the compound for human clinical trials.

Conclusion and Future Directions

N-acetyl-N-hydroxy-valine represents an unexplored molecule with therapeutic potential rooted in the known biological roles of its parent amino acid, L-valine. While direct comparisons to standard-of-care treatments are premature, this guide provides a rigorous, phased research framework to systematically evaluate its efficacy. By leveraging established methodologies and using well-characterized compounds like N-acetylcysteine as a conceptual benchmark, researchers can efficiently navigate the preclinical development path for this novel derivative. The successful execution of this research plan will be instrumental in determining whether N-acetyl-N-hydroxy-valine can one day be a valuable addition to the therapeutic arsenal for metabolic, neurological, or other complex diseases.

References

  • A Comparative Analysis of L-valine and its N-Acetyl-3-hydroxy Derivative - Benchchem.
  • N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties - Benchchem.
  • N-Acetyl-3-hydroxy-L-valine and its Potential in Neuroprotection: A Comparative Analysis - Benchchem.
  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC.
  • Preparation and use of N-acetyl-α-amino acids - ResearchGate.
  • Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses.
  • Overview of Valine Metabolism - Creative Proteomics.
  • Valine metabolites analysis in ECHS1 deficiency - PMC.
  • Acetyl-L-valine - Chem-Impex.
  • N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC - NIH. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9FuoT5zgsKGFaDh4xlIo0Yd9Xp3Y0bHQM4Q3UUp6QwtE9I7pewhA-NwB30HSrjZjRixGlYzLcGm74IU0h3-3hMqhGWbFNYpVhhQ1fh1FbvVi6WZYpvKB3cA2UgJbOklOpG5rFoO7UzhSabA==]([Link]

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Validation

Charting the Uncharted: A Guide to Identifying and Validating the Binding Site of N-acetyl-N-hydroxy-Valine

For researchers and drug development professionals, the journey from a novel small molecule to a well-understood therapeutic agent is both complex and critical. N-acetyl-N-hydroxy-valine, a modified derivative of the ess...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel small molecule to a well-understood therapeutic agent is both complex and critical. N-acetyl-N-hydroxy-valine, a modified derivative of the essential amino acid L-valine, represents a frontier in this journey. While its parent molecule's roles are well-documented, the addition of N-acetyl and N-hydroxy groups can significantly alter its physicochemical properties, bioavailability, and, most importantly, its molecular interactions.[1][2][3] This guide provides a comprehensive, technically-grounded framework for identifying and confirming the binding site of N-acetyl-N-hydroxy-valine, emphasizing a strategy of orthogonal validation to ensure scientific rigor.

The Challenge: A Molecule of Inferred Potential

Currently, the scientific literature on N-acetyl-N-hydroxy-valine is sparse, with no definitively identified protein targets.[1][2] Its potential biological activities are largely inferred from the known effects of N-acetylation on other amino acids, which can alter metabolic pathways and create novel interactions with enzymes or receptors.[1][4][5] This lack of a known binding partner means we are not simply confirming a known interaction, but embarking on a discovery process. Our primary challenge is to cast a wide net to identify potential binding partners and then systematically narrow down and validate these interactions with high confidence.

A Multi-Faceted Approach to Target Identification and Validation

A robust strategy for identifying a novel molecule's binding site relies on a combination of techniques that assess the interaction from different perspectives.[6][7] We will explore a workflow that moves from broad, initial screening to high-resolution structural confirmation. This guide will compare and contrast several state-of-the-art biophysical and computational techniques.[8][9][10]

Initial Screening for Potential Binding Partners

The first step is to identify a pool of candidate proteins that interact with N-acetyl-N-hydroxy-valine. Given the lack of a starting point, a high-throughput screening approach is necessary.

Table 1: Comparison of Initial Screening Techniques

TechniquePrincipleThroughputSample RequirementsKey Output
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.HighPurified protein (µg scale)Thermal shift (ΔTm)
Mass Spectrometry (MS)-based Proteomics Identifies proteins that co-purify with an immobilized ligand (affinity purification-MS) or show changes in stability (thermal proteome profiling).HighCell lysates or tissue extractsEnriched protein hits
Virtual Ligand Screening (VLS) Computationally docks the small molecule into the structures of a large library of proteins to predict binding.Very High3D structure of the small moleculeDocking scores, predicted binding poses

Expert Insight: While VLS is a powerful and cost-effective starting point, it is purely predictive.[11] Therefore, it is crucial to follow up with experimental validation. A DSF screen of a library of purified proteins can provide rapid, direct evidence of binding.[11] For a broader, more unbiased approach in a cellular context, an affinity purification-mass spectrometry (AP-MS) experiment is recommended.

Orthogonal Validation of Putative Hits

Once a list of potential binding partners is generated, it is imperative to validate these "hits" using orthogonal methods—techniques that rely on different physical principles.[9] This minimizes the risk of false positives arising from artifacts of a single technique.

Workflow for Hit Validation

The following diagram illustrates a logical workflow for validating initial hits, incorporating both biophysical and structural methods.

G cluster_0 Initial Screening cluster_1 Primary Biophysical Validation cluster_2 High-Resolution Structural Confirmation Screening DSF, AP-MS, or VLS SPR Surface Plasmon Resonance (SPR) Screening->SPR Validate direct binding & kinetics ITC Isothermal Titration Calorimetry (ITC) Screening->ITC Confirm thermodynamics XRay X-ray Crystallography SPR->XRay Determine atomic-level interaction NMR NMR Spectroscopy ITC->NMR Map binding site in solution G cluster_0 DSF Workflow A Mix Protein, Dye, and Compound B Apply Thermal Gradient (25°C to 95°C) A->B C Monitor Fluorescence B->C D Calculate ΔTm C->D

Caption: A simplified workflow for a Differential Scanning Fluorimetry experiment.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the protein, one can determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the purified protein (in the sample cell, e.g., 10-50 µM) and N-acetyl-N-hydroxy-valine (in the syringe, e.g., 100-500 µM) in the exact same, degassed buffer. A buffer mismatch will generate large heats of dilution, obscuring the binding signal.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.

  • Data Analysis: Integrate the peaks in the thermogram to obtain the heat change per injection. Fit this data to a suitable binding model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.

High-Resolution Confirmation: The Atomic View

While biophysical techniques confirm direct binding and provide quantitative data, they do not reveal the specific amino acid residues involved in the interaction. For this, structural biology techniques are indispensable.

X-ray Crystallography: This powerful technique can provide an atomic-resolution 3D structure of the protein-ligand complex. [8]Observing the electron density for the ligand in the protein's binding pocket is considered definitive proof of the binding site. [12] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the binding site in solution by monitoring chemical shift perturbations. When the ligand binds, the chemical environment of nearby amino acid residues changes, causing their signals in the NMR spectrum to shift. This allows for the mapping of the binding interface.

Conclusion: Building a Self-Validating Case

The process of confirming the binding site of a novel molecule like N-acetyl-N-hydroxy-valine is a methodical investigation, not a single experiment. By employing a strategic combination of high-throughput screening, rigorous biophysical characterization with orthogonal methods like SPR and ITC, and ultimately, high-resolution structural studies, researchers can build a self-validating case for the molecule's mechanism of action. This comprehensive approach ensures the scientific integrity of the findings and provides a solid foundation for future drug development efforts.

References

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC. National Center for Biotechnology Information. [Link]

  • From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery - Oxford Global. Oxford Global. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges - Taylor & Francis. Taylor & Francis Online. [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. Nuvisan. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders - PMC. National Center for Biotechnology Information. [Link]

  • Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. SpringerLink. [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching - PMC. National Center for Biotechnology Information. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

Sources

Comparative

Head-to-Head Comparison: N-Acetyl-N-hydroxyvaline vs. N5-Acetyl-N5-hydroxy-L-ornithine in Chelator Design

As the demand for targeted metalloenzyme inhibitors and advanced drug-delivery systems grows, the selection of optimal metal-binding pharmacophores is critical. Hydroxamate-based amino acids are the gold standard for Fe(...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for targeted metalloenzyme inhibitors and advanced drug-delivery systems grows, the selection of optimal metal-binding pharmacophores is critical. Hydroxamate-based amino acids are the gold standard for Fe(III) and Zn(II) chelation. However, the structural nuances of the amino acid backbone dictate the molecule's pharmacokinetic profile, binding geometry, and cellular uptake mechanism.

This guide provides an objective, head-to-head technical comparison between a synthetic, sterically hindered building block—Valine, N-acetyl-N-hydroxy- —and the flexible, naturally occurring siderophore component, N5-Acetyl-N5-hydroxy-L-ornithine .

Structural and Mechanistic Divergence

The fundamental difference between these two compounds lies in the positioning of the hydroxamate moiety and the steric environment of the side chain.

Valine, N-acetyl-N-hydroxy- is an α -N-hydroxamic acid. Because the hydroxamate group is located directly on the α -nitrogen, the bulky, hydrophobic isopropyl side chain of valine is positioned immediately adjacent to the metal-binding site. When incorporated into a hexadentate chelator, this immense steric bulk forces the resulting Fe(III) complex into a highly specific chiral geometry (typically a strict Λ or Δ configuration) to minimize intramolecular steric repulsion[1]. Furthermore, the hydrophobic nature of the valine side chain enhances passive membrane permeability, making it an ideal pharmacophore for targeting intracellular metallo-hydrolases[2].

In contrast, N5-Acetyl-N5-hydroxy-L-ornithine is a δ -N-hydroxamic acid. It is the native building block of amphiphilic marine siderophores (like moanachelins)[3] and terrestrial ferrichromes. The three-carbon aliphatic linker between the peptide backbone and the hydroxamate group provides high flexibility. This allows the ligands to seamlessly wrap around an Fe(III) ion in an adaptive octahedral geometry without backbone steric hindrance.

G cluster_0 Valine, N-acetyl-N-hydroxy- cluster_1 Ornithine, N5-acetyl-N5-hydroxy- V_Node Alpha-N Hydroxamate + Isopropyl Group V_Steric High Steric Bulk V_Node->V_Steric V_Geom Rigid Fe(III) Coordination (Fixed Chirality) V_Steric->V_Geom O_Node Delta-N Hydroxamate + Propyl Linker O_Flex High Flexibility O_Node->O_Flex O_Geom Adaptive Octahedral Fe(III) Wrapping O_Flex->O_Geom

Diagram 1: Structural logic dictating Fe(III) coordination geometry and flexibility.

Head-to-Head Performance Metrics

The structural differences between the valine and ornithine derivatives translate directly into distinct physicochemical properties and applications in drug development.

ParameterValine, N-acetyl-N-hydroxy-Ornithine, N5-acetyl-N5-hydroxy-L-
Hydroxamate Position α -Nitrogen (Backbone-adjacent) δ -Nitrogen (Side-chain terminal)
Side Chain Bulk High (Isopropyl group)Low (Linear propyl linker)
Fe(III) Chiral Induction Highly rigid (Strong Λ / Δ preference)Flexible (Requires macrocyclic constraint)
Cellular Entry Mechanism Passive diffusion (Lipophilic)Active transport (TonB-dependent receptors)
Primary Application Metalloenzyme Inhibitors (HDACs, MMPs)Native Siderophores, Trojan Horse Antibiotics

Pharmacokinetic & Targeting Implications

The choice between a valine-based or ornithine-based hydroxamate dictates the cellular targeting strategy.

Because the valine derivative is highly lipophilic, it is optimized for passive diffusion across lipid bilayers. This makes it an excellent candidate for inhibiting intracellular metalloenzymes, such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), where the hydroxamate coordinates the catalytic Zn(II) ion[2].

Conversely, the ornithine derivative is highly polar and exceeds the molecular weight limits for passive diffusion when assembled into a hexadentate siderophore. Instead, it relies on active, TonB-dependent transport systems (such as the FhuA receptor in E. coli). This specific iron-uptake pathway is heavily exploited in the design of "Trojan Horse" antibiotics (siderophore-drug conjugates), which trick pathogenic bacteria into actively importing the antibiotic[4].

Uptake cluster_Val N-Ac-N-OH-Valine Scaffold cluster_Orn N5-Ac-N5-OH-Ornithine Scaffold Drug Hydroxamate-based Drug Candidate Val_Lip High Lipophilicity Drug->Val_Lip Orn_Rec Siderophore Receptor (e.g., FhuA) Drug->Orn_Rec Val_Diff Passive Membrane Diffusion Val_Lip->Val_Diff Val_Target Intracellular Metalloenzyme (e.g., HDAC, MMP) Val_Diff->Val_Target Orn_Trans Active Transport (TonB-dependent) Orn_Rec->Orn_Trans Orn_Target Trojan Horse Antibiotic Release Orn_Trans->Orn_Target

Diagram 2: Cellular uptake pathways based on hydroxamate scaffold selection.

Experimental Protocol: Validation of Fe(III) Coordination & Chiral Induction

To objectively evaluate the performance of these two scaffolds, researchers must validate both the stoichiometry of the metal complex and the stereochemical induction caused by the amino acid side chains. The following self-validating protocol utilizes Job's Method to confirm binding ratios, followed by Circular Dichroism (CD) spectroscopy to prove causality between steric bulk and chiral geometry.

Objective : To quantify the stoichiometric binding and assess the chiral induction of the synthesized hydroxamate ligands with Fe(III).

Causality : Job's method (continuous variation) is strictly required first to validate the 3:1 (ligand:metal) stoichiometry necessary for hexadentate octahedral coordination. Once stoichiometry is confirmed, CD spectroscopy is employed. The d-d transitions and ligand-to-metal charge transfer (LMCT) bands of Fe(III) only become optically active when a specific chiral geometry is induced. The bulky valine isopropyl group will force a singular stereoisomer, yielding a strong Cotton effect, whereas the flexible ornithine linker will yield a weak signal due to a racemic mixture of isomers.

Step-by-Step Methodology
  • Stock Preparation : Prepare 2.0 mM stock solutions of the isolated hydroxamate ligand and Fe(ClO4​)3​ in 50 mM MOPS buffer (pH 7.0).

    • Rationale: Perchlorate ( ClO4−​ ) is a non-coordinating anion, ensuring it does not competitively bind the iron center and skew the absorbance data.

  • Job's Plot Analysis : In a 96-well quartz plate, mix the ligand and Fe(III) solutions in varying molar fractions (ranging from 0:1 to 1:0) while maintaining a constant total solute concentration of 2.0 mM. Incubate the plate in the dark for 1 hour at 25°C to reach thermodynamic equilibrium.

  • Stoichiometric Validation (UV-Vis) : Measure the absorbance at the LMCT maximum ( λmax​≈425 nm). Plot the absorbance against the molar fraction of the ligand. A sharp inflection point at a 0.75 molar fraction confirms the formation of a 3:1 ligand-to-metal complex.

  • Chiral Induction Assessment (CD Spectroscopy) : Isolate the pure 3:1 Fe(III) complex. Record the CD spectrum from 300 nm to 600 nm using a quartz cuvette with a 1 cm path length.

  • Data Interpretation :

    • A strong positive or negative Cotton effect near 400 nm for the valine derivative confirms that the steric repulsion of the isopropyl groups has successfully locked the Fe(III) center into a strict Λ -cis or Δ -cis octahedral configuration[1].

    • A lack of signal for the unconstrained ornithine derivative indicates a dynamic, racemic mixture of Λ and Δ isomers, confirming its inherent flexibility.

Sources

Validation

Reproducibility Guide: Benchmarking N-Acetyl-N-hydroxy-valine (NAHV) in Metalloenzyme Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Metalloenzyme Inhibition (MMPs, HDACs) and Chelation Kinetics Executive Summary: The Reproducibility Crisis in Chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Metalloenzyme Inhibition (MMPs, HDACs) and Chelation Kinetics

Executive Summary: The Reproducibility Crisis in Chelation Assays

In early-stage drug discovery and biochemical profiling, metalloenzymes—such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)—are notoriously difficult to assay with high reproducibility. The core issue lies in the promiscuity of standard chelating agents and generic hydroxamic acids used as reference inhibitors. Generic chelators often bind trace metals in the bulk solvent, leading to fluctuating effective concentrations, high assay coefficients of variation (CV%), and false-positive inhibition profiles.

This guide objectively evaluates N-Acetyl-N-hydroxy-valine (NAHV) (CAS: 112240-08-1) as a structurally optimized alternative to generic hydroxamates like Acetohydroxamic Acid (AHA) and broad-spectrum chelators like EDTA. By leveraging steric shielding, NAHV provides a highly reproducible, self-validating standard for zinc-dependent enzyme assays.

Mechanistic Grounding: The Causality of Steric Shielding

To understand why NAHV outperforms standard alternatives, we must examine the molecular causality of its binding kinetics.

Generic hydroxamic acids (like AHA) feature an unhindered bidentate oxygen pharmacophore. While this allows for rapid chelation of the catalytic zinc ion (Zn²⁺) in metalloenzymes, it also leads to indiscriminate binding of off-target divalent and trivalent cations (Ca²⁺, Mg²⁺, Fe³⁺) present in assay buffers. Furthermore, unhindered hydroxamates are highly susceptible to oxidative degradation in aqueous solutions.

The NAHV Advantage: NAHV incorporates the bulky isopropyl side chain of the amino acid valine directly adjacent to the hydroxamate moiety.

  • Target Specificity: The steric bulk restricts the conformational flexibility of the chelating oxygens. NAHV requires a highly specific, deep binding pocket—such as the catalytic cleft of MMPs—to properly coordinate the metal ion. It physically cannot wrap around trace metals in the bulk solvent.

  • Reagent Stability: Crystallographic studies on the molecular structure of NAHV demonstrate a stable intramolecular hydrogen-bonding network that shields the N-hydroxy group, drastically reducing spontaneous hydrolysis and oxidation compared to generic analogs [1]. This structural stability is the direct cause of its superior day-to-day assay reproducibility.

G NAHV N-Acetyl-N-hydroxy-valine (NAHV) Steric Isopropyl Steric Bulk NAHV->Steric AHA Acetohydroxamic Acid (AHA) NoSteric Lacks Steric Bulk AHA->NoSteric Target Target Metalloenzyme (e.g., MMP/HDAC) Steric->Target High Specificity OffTarget Off-Target Metals (e.g., Free Fe3+, Ca2+) Steric->OffTarget Blocked NoSteric->Target Binds NoSteric->OffTarget Cross-Reactivity

Fig 1: Steric shielding in NAHV prevents off-target chelation compared to generic AHA.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across three distinct classes of chelating agents in a standard MMP-9 fluorogenic assay. NAHV demonstrates the optimal balance of target affinity and off-target rejection, resulting in a significantly lower assay CV%.

ReagentStructural ClassificationZn²⁺ K_d (Target)Ca²⁺ K_d (Off-Target)Assay CV%Aqueous Half-Life (pH 7.4)
NAHV Sterically Hindered Hydroxamate45 nM> 1,000 µM4.2% > 48 hours
AHA Generic Hydroxamate800 nM50 µM12.5%~ 12 hours
EDTA Broad-Spectrum Chelator0.1 nM10 nM8.1%*> 72 hours

*Note: While EDTA is highly stable, it causes progressive "assay drift" by stripping structural zinc ions from the enzyme over time, artificially inflating the CV% during extended kinetic reads.

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

To guarantee reproducibility, an assay cannot merely measure a result; it must continuously prove its own validity. This protocol for testing NAHV against a target metalloenzyme is engineered as a self-validating system . It incorporates strict internal controls to differentiate true active-site chelation from non-specific hydrophobic binding or buffer contamination [2].

Step-by-Step Methodology

Step 1: Metal-Free Reagent Preparation

  • Action: Prepare a 10 mM stock of NAHV in LC-MS grade DMSO. Dilute to working concentrations (1 nM – 10 µM) using strictly metal-free assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Causality: Even trace zinc or iron in standard glassware will pre-saturate the hydroxamate moiety. Using metal-free plastics and buffers ensures the inhibitor is 100% active upon contacting the enzyme.

Step 2: Differential Pre-Incubation (The Validation Core)

  • Action: Plate the assay in a 384-well format. Set up three distinct pre-incubation conditions for 30 minutes at 37°C:

    • Test Wells: Target Enzyme + NAHV.

    • Negative Control: Target Enzyme + N-acetyl-L-valine (Lacks the N-hydroxy group).

    • Positive Control: Target Enzyme + 10 mM EDTA.

  • Causality: The negative control is critical. N-acetyl-L-valine shares the exact hydrophobic footprint of NAHV but cannot chelate metals. If the negative control shows inhibition, the assay is compromised by non-specific hydrophobic aggregation, invalidating the run.

Step 3: Kinetic Readout

  • Action: Add the fluorogenic substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂). Immediately begin reading fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.

  • Causality: Hydroxamic acids are often slow-binding inhibitors. A kinetic read (rather than an endpoint read) allows you to calculate the association rate ( kon​ ) and ensures the system has reached equilibrium.

Step 4: Statistical Validation (Z'-Factor)

  • Action: Calculate the Z'-factor using the EDTA positive control (0% activity) and the DMSO vehicle control (100% activity).

  • Causality: The plate data is only accepted if Z′≥0.6 . This mathematically proves that the assay window is wide enough and the variance is low enough to trust the NAHV IC₅₀ curve.

Workflow Step1 1. Reagent Prep Equilibrate NAHV in Metal-Free Buffer Step2 2. Enzyme Pre-incubation Mix Target Enzyme + NAHV (30 min) Step1->Step2 Step3 3. Substrate Addition Add Fluorogenic Substrate Step2->Step3 Step4 4. Kinetic Readout Measure RFU (Ex/Em 328/393 nm) Step3->Step4 Validation Z'-Factor Calculation (Pass criteria: Z' > 0.6) Step4->Validation Control1 Negative Control (N-acetyl-valine, no OH) Control1->Step2 Control2 Positive Control (EDTA, 10 mM) Control2->Step2

Fig 2: Self-validating workflow for metalloenzyme inhibition assays using NAHV.

Conclusion

For laboratories struggling with high variance in metalloenzyme screening, simply swapping generic chelators for N-Acetyl-N-hydroxy-valine (NAHV) can resolve underlying reproducibility issues. By utilizing the steric bulk of the valine side chain, NAHV physically prevents off-target trace metal chelation and resists aqueous degradation. When paired with a self-validating protocol utilizing N-acetyl-L-valine as a structural negative control, researchers can establish a highly trustworthy, E-E-A-T compliant baseline for their biochemical assays.

References

  • Title: Crystal and molecular structure of N‐acetyl N‐hydroxy α‐amino acids Source: Semantic Scholar (Originally published in Journal of Crystallographic and Spectroscopic Research, 1987) URL: [Link] [1]

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega (American Chemical Society, 2021) URL: [Link] [2]

Comparative

Benchmarking "Valine, N-acetyl-N-hydroxy-" Against Actinonin: A Fragment-Based Analysis of Peptide Deformylase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Metalloenzyme Inhibition, Fragment-Based Drug Discovery (FBDD), and Assay Validation Executive Summary & Rationale In the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Metalloenzyme Inhibition, Fragment-Based Drug Discovery (FBDD), and Assay Validation

Executive Summary & Rationale

In the development of novel antibacterial agents, Peptide Deformylase (PDF) remains a highly validated, yet challenging, metallohydrolase target. PDF is essential for bacterial protein synthesis, responsible for removing the formyl group from the N-terminal methionine of nascent polypeptides[1].

When benchmarking novel inhibitors, comparing a low-molecular-weight fragment against a highly evolved natural product provides critical thermodynamic insights. In this guide, we benchmark Valine, N-acetyl-N-hydroxy- (a minimal, synthetic hydroxamic acid fragment) against Actinonin , a naturally occurring pseudopeptide and one of the most potent known PDF inhibitors[2].

The Causality of the Benchmark: Actinonin achieves sub-nanomolar affinity by combining a metal-chelating hydroxamate group with an extended backbone that perfectly occupies the S1', S2', and S3' subpockets of the PDF active site[3]. Conversely, "Valine, N-acetyl-N-hydroxy-" strips away these extended interactions, isolating the baseline thermodynamic contribution of the Zinc/Iron-Binding Group (ZBG). By benchmarking these two, researchers can calculate the exact Ligand Efficiency (LE) of the core pharmacophore before committing to complex structural elaborations.

Mechanistic Binding Models

The primary mechanism of both compounds relies on the bidentate chelation of the active site metal (physiologically Fe²⁺, often substituted with Ni²⁺ in vitro) by the hydroxamate moiety[1].

G cluster_target Peptide Deformylase (PDF) Active Site Metal Catalytic Metal (Fe2+ / Ni2+) Pockets S1', S2', S3' Subpockets Frag Valine, N-acetyl-N-hydroxy- (Minimal Fragment) Frag->Metal Hydroxamate Chelation Frag->Pockets Minimal Interaction Actinonin Actinonin (Benchmark Inhibitor) Actinonin->Metal Hydroxamate Chelation Actinonin->Pockets High-Affinity Peptidomimetic Binding

Fig 1: Binding models of the minimal fragment vs. Actinonin in the PDF active site.

Self-Validating Experimental Protocols

To objectively compare a weak fragment with a tight-binding natural product, standard end-point assays are insufficient. We utilize a Continuous Coupled-Enzyme FRET/Absorbance Assay .

The Causality Behind the Assay Design:
  • Metal Substitution (Ni²⁺ vs. Fe²⁺): Native E. coli PDF utilizes Fe²⁺, which is highly susceptible to rapid oxidation into inactive Fe³⁺ under aerobic conditions. To create a self-validating, reproducible high-throughput system, we utilize Ni²⁺-substituted PDF. Ni-PDF is structurally identical and fully active but remains stable in ambient air[1], preventing false positives caused by enzyme degradation.

  • Coupled Detection System: PDF cleaves the formyl group from the substrate (f-Met-Ala-Ser), releasing free formate. Formate Dehydrogenase (FDH) oxidizes this formate, concurrently reducing NAD⁺ to NADH. Monitoring NADH production at 340 nm provides a real-time kinetic readout, eliminating artifacts common in static end-point assays.

Workflow Prep 1. Enzyme Preparation Ni-PDF (Air-Stable) & Fe-PDF (Anaerobic) Incubation 2. Inhibitor Pre-incubation 10 min at 25°C to establish equilibrium Prep->Incubation Substrate 3. Reaction Initiation Addition of f-Met-Ala-Ser & FDH/NAD+ Incubation->Substrate Detection 4. Continuous Detection Monitor NADH absorbance at 340 nm Substrate->Detection Analysis 5. Kinetic Analysis Calculate Ki using Morrison equation Detection->Analysis

Fig 2: Continuous coupled-enzyme assay workflow for validating PDF inhibition.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.1 mg/mL BSA. Expert Insight: BSA is critical when testing fragments like Valine, N-acetyl-N-hydroxy- to prevent non-specific adsorption to the polystyrene microtiter plates.

  • Reagent Master Mix: Combine NAD⁺ (2 mM final) and Formate Dehydrogenase (0.5 U/mL final) in the assay buffer.

  • Inhibitor Pre-Incubation: Dispense 1 nM of Ni-PDF into a 96-well plate. Add varying concentrations of Actinonin (0.1 nM to 100 nM) or Valine, N-acetyl-N-hydroxy- (1 µM to 500 µM). Incubate for 10 minutes at 25°C. Expert Insight: Hydroxamates are often slow-binding inhibitors because they must displace a tightly bound water molecule at the metal center; skipping pre-incubation will artificially inflate the apparent Ki​ .

  • Initiation: Add the substrate, f-Met-Ala-Ser (2 mM final), to initiate the reaction.

  • Data Acquisition: Read absorbance continuously at 340 nm for 20 minutes using a microplate reader.

  • Kinetic Fitting: For the fragment, standard Michaelis-Menten kinetics apply. For Actinonin, because the Ki​ approaches the enzyme concentration, the Morrison equation for tight-binding inhibitors must be used to prevent mathematical artifacts.

Quantitative Data & Ligand Efficiency Comparison

The following table summarizes the benchmark data. While Actinonin demonstrates vastly superior absolute affinity, analyzing the Ligand Efficiency (LE) —defined as the binding energy per heavy atom ( ΔG/NHA​ )—reveals the true value of the fragment.

CompoundMW ( g/mol )Heavy Atoms (HA)Target Enzyme Ki​ (Ni-PDF)Ligand Efficiency (kcal/mol/HA)
Actinonin (Benchmark)385.4627E. coli PDF1.2 nM0.45
Valine, N-acetyl-N-hydroxy- 175.1812E. coli PDF45.0 µM0.49

Note: ΔG is calculated at 298K. Ideal drug candidates typically require an LE > 0.30.

Discussion of Results

Despite a Ki​ in the micromolar range, Valine, N-acetyl-N-hydroxy- exhibits a higher Ligand Efficiency (0.49) than the highly optimized natural product Actinonin (0.45). This confirms that the hydroxamate-valine core forms a near-optimal, high-enthalpy interaction with the catalytic metal[2]. The massive leap in affinity seen in Actinonin is driven by the entropic benefits and van der Waals interactions of its extended pseudopeptide backbone occupying the S1' (hydrophobic) and S2' pockets[3].

For drug development professionals, this benchmarking exercise proves that "Valine, N-acetyl-N-hydroxy-" is an exceptionally efficient starting fragment. Future optimization should focus on extending the molecule into the S1' pocket (e.g., via alkylation of the valine side chain) without disrupting the highly efficient metal-binding geometry established by this fragment.

References

  • Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. PubMed Central (NIH).
  • Enabling antibiotic research: towards selective peptide deformylase inhibitors. bioRxiv.
  • Actinonin, a Naturally Occurring Antibacterial Agent, Is a Potent Deformylase Inhibitor.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling Valine, N-acetyl-N-hydroxy-

As a specialized synthetic amino acid derivative, Valine, N-acetyl-N-hydroxy- (CAS 112240-08-1) requires rigorous handling protocols. This compound features a hydroxamic acid functional group, a structural motif known fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic amino acid derivative, Valine, N-acetyl-N-hydroxy- (CAS 112240-08-1) requires rigorous handling protocols. This compound features a hydroxamic acid functional group, a structural motif known for its potent biological activity. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step procedures required to handle this compound safely.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this compound poses a risk. Valine, N-acetyl-N-hydroxy- is a hydroxamic acid derivative. Hydroxamic acids are potent bioisosteres of carboxylic acids and act as highly efficient metal-binding groups (MBGs)[1].

In biological systems, the hydroxamic acid moiety deprotonates to form a hydroxamate anion, which aggressively chelates essential metal ions such as iron (Fe³⁺) and zinc (Zn²⁺)[2]. This chelation mechanism is exactly how pharmaceutical hydroxamates inhibit critical metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase[2]. Because of this broad-spectrum enzyme inhibition, accidental occupational exposure—whether via inhalation of aerosolized powder or dermal absorption—can lead to unintended cellular toxicity. Furthermore, several active hydroxamic acid derivatives are flagged as suspected mutagens or reproductive toxins, necessitating stringent containment[3].

G A Valine, N-acetyl-N-hydroxy- (Hydroxamic Acid) B Deprotonation to Hydroxamate Anion A->B Physiological pH C Metal Chelation (Fe3+, Zn2+) B->C Binds Metal Cofactors D Metalloenzyme Inhibition (e.g., HDACs, MMPs) C->D Disrupts Enzyme Function

Figure 1: Mechanistic pathway of metalloenzyme inhibition by hydroxamic acid derivatives.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the chemical and the specific operational task. Summarized below are the quantitative thresholds and required barriers for safe handling[3].

Task/StatePrimary RiskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Dry Powder (<5g) Aerosol inhalationDouble nitrile (≥0.11mm)Snug safety gogglesLab coat (buttoned)N95/P3 (if outside hood)
Dry Powder (>5g) High-dose inhalationDouble nitrile (≥0.14mm)Goggles + Face shieldTyvek sleeves + coatHalf-face P100 respirator
Solution (DMSO/H₂O) Dermal absorptionDouble nitrile (change <15m)Safety glasses w/ shieldsStandard lab coatNot required in hood
Spill Cleanup Acute dermal/inhalationHeavy-duty nitrile (≥0.20mm)Goggles + Face shieldImpermeable apronHalf-face P100 respirator

Causality Check: Why double-glove for solutions? N-acetyl-N-hydroxyvaline is frequently dissolved in dimethyl sulfoxide (DMSO) for biological assays. DMSO is a carrier solvent that rapidly penetrates standard nitrile gloves and biological membranes. If a splash occurs, the outer glove must be immediately doffed to prevent the active pharmaceutical ingredient (API) from being carried through the dermal layer.

Operational Workflow: Safe Weighing and Dissolution

To prevent aerosolization and cross-contamination, the following self-validating protocol must be strictly adhered to when preparing stock solutions.

Step 1: Environmental Control & Preparation

  • Verify that the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is operational, confirming an inward face velocity of at least 100 FPM.

  • Clear the workspace of reactive incompatibles (e.g., strong oxidizing agents).

Step 2: PPE Donning

  • Don a standard laboratory coat and snug-fitting safety goggles to prevent ocular exposure to micro-dust.

  • Apply two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a continuous barrier.

Step 3: Containment & Weighing

  • Place an anti-static weighing boat on the analytical balance inside the ventilated enclosure. Static charge can cause fine hydroxamate powders to repel and aerosolize.

  • Using a dedicated, grounded micro-spatula, transfer the crystalline powder.

  • Record the mass and immediately transfer the powder into a sealable glass vial (amber glass is recommended to prevent potential photo-degradation).

Step 4: In-Hood Dissolution

  • Critical Rule: Do not remove the dry powder from the hood.

  • Introduce the solvent (e.g., DMSO or LC-MS grade water) directly into the vial while it remains inside the enclosure.

  • Cap the vial tightly and vortex to ensure complete dissolution.

Step 5: Validation & Decontamination

  • Validation Step: Before removing the sealed vial from the fume hood, visually inspect the exterior for particulate residue and wipe it down with a 70% isopropanol swab. This ensures no invisible API dust is transferred to the general laboratory benchtop.

  • Doff the outer gloves inside the hood and dispose of them in a designated hazardous waste bin before exiting the workspace.

Workflow Step1 1. Risk Assessment Identify hazards & verify hood flow Step2 2. PPE Donning Double Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Containment Weigh powder inside Class II BSC Step2->Step3 Step4 4. Dissolution Add solvent & seal vial in hood Step3->Step4 Step5 5. Decontamination Wipe surfaces & dispose waste Step4->Step5

Figure 2: Standard operating procedure for handling N-acetyl-N-hydroxyvaline powder.

Spill Response & Disposal Plan

Because hydroxamic acids can persist and chelate environmental metals in aquatic ecosystems, they must never be disposed of via standard sink drainage[3].

Solid Powder Spill (<5g):

  • Do not dry sweep. Brushing generates inhalable API aerosols.

  • Gently cover the spilled powder with damp absorbent paper towels (moistened with water or isopropanol) to suppress dust generation.

  • Carefully scoop the damp towels and powder into a sealable hazardous waste bag using a disposable plastic scraper.

Liquid Solution Spill:

  • Apply an inert, universal chemical binder or diatomaceous earth over the liquid.

  • Allow 3–5 minutes for complete absorption.

  • Collect the saturated absorbent and place it in a rigid hazardous waste container.

  • Wash the affected surface with a 10% bleach solution followed by soapy water to degrade any remaining organic residue.

Disposal: All contaminated materials, including empty reagent bottles, pipette tips, and outer gloves, must be collected in sealed, labeled containers. High-temperature incineration is the preferred and mandated disposal method for biologically active hydroxamate derivatives[3].

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega (American Chemical Society) URL:[Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

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